molecular formula C8H7N3O2 B1398188 Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate CAS No. 1301214-72-1

Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate

Cat. No.: B1398188
CAS No.: 1301214-72-1
M. Wt: 177.16 g/mol
InChI Key: AQDFNXASXNIENA-UHFFFAOYSA-N
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Description

Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate (CAS 1301214-72-1) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This heterocyclic compound features a fused pyrazolopyridine core structure, which is recognized for its resemblance to purine bases, making it a valuable scaffold for developing bioactive molecules . This ester serves as a key precursor in the synthesis of novel small-molecule inhibitors. Research has demonstrated the application of the 1H-pyrazolo[4,3-b]pyridine scaffold in the design of potent programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction inhibitors for cancer immunotherapy . The methyl ester functional group is a crucial handle for further synthetic modification, allowing researchers to access a diverse array of carboxylic acid, amide, and other derivatives for structure-activity relationship (SAR) studies. The compound is supplied with documented quality control. It is intended for research applications as a standard or synthetic intermediate in pharmaceutical development, particularly in oncology and immunology. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7N3O2/c1-13-8(12)5-2-6-7(9-3-5)4-10-11-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDFNXASXNIENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=NN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733688
Record name Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301214-72-1
Record name 1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid, methyl ester
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold

The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. As a purine isostere, it mimics the natural purine bases, allowing it to interact with a wide array of biological targets.[1] This structural motif is foundational to numerous compounds exhibiting significant pharmacological activities, including kinase inhibition and the modulation of protein-protein interactions.[2][3][4] Specifically, derivatives of this scaffold have been investigated as potent inhibitors in cancer immunotherapy, such as targeting the PD-1/PD-L1 pathway.[3] The synthesis of specific analogs, such as Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate, provides a crucial building block for creating libraries of novel therapeutic agents. This guide offers a comprehensive overview of a robust synthetic route and the essential characterization techniques for this valuable compound.

I. Strategic Approach: Retrosynthetic Analysis

To devise an efficient synthesis, we first consider the logical disconnections of the target molecule. The pyrazolo[4,3-b]pyridine system can be constructed by forming the pyrazole ring onto a pre-existing, functionalized pyridine or, alternatively, by building the pyridine ring onto a pyrazole precursor.[1] For the title compound, the most judicious approach involves the formation of the pyrazole ring from a suitably substituted pyridine, specifically an amino-nitropyridine derivative. This strategy leverages readily available starting materials and a reliable cyclization reaction.

G TM Target Molecule This compound Inter1 Key Intermediate Methyl 2-amino-3-nitropyridine-4-carboxylate TM->Inter1 Intramolecular Cyclization Inter2 Precursor Methyl 2-chloro-3-nitropyridine-4-carboxylate Inter1->Inter2 Nucleophilic Aromatic Substitution (Amination) SM Starting Material 2-chloro-3-nitropyridine-4-carboxylic acid Inter2->SM Esterification

Caption: Retrosynthetic analysis of the target compound.

II. Synthetic Methodology: A Step-by-Step Approach

The proposed synthesis is a multi-step process beginning with commercially available 2-chloro-3-nitropyridine-4-carboxylic acid. The methodology is adapted from established procedures for similar heterocyclic systems, ensuring robustness and high yield.[5]

Workflow Overview

G cluster_0 Synthesis Pathway A Step 1: Esterification B Step 2: Amination A->B Methyl 2-chloro-3-nitro pyridine-4-carboxylate C Step 3: Reduction B->C Methyl 2-amino-3-nitro pyridine-4-carboxylate D Step 4: Diazotization & Cyclization C->D Methyl 2,3-diamino pyridine-4-carboxylate E Final Product D->E Methyl 1H-pyrazolo[4,3-b] pyridine-6-carboxylate

Caption: Forward synthesis workflow diagram.

Experimental Protocols

Step 1: Synthesis of Methyl 2-chloro-3-nitropyridine-4-carboxylate

  • Rationale: The initial step is the protection of the carboxylic acid group as a methyl ester. This prevents its interference in subsequent reactions and increases the solubility of the intermediate in organic solvents. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as it reacts with the carboxylic acid to form an acyl chloride in situ, which is then readily esterified with methanol. The byproducts (SO₂ and HCl) are gaseous, which simplifies workup.

  • Protocol:

    • To a suspension of 2-chloro-3-nitropyridine-4-carboxylic acid (1.0 eq) in methanol (10 mL per 1 g of acid), add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the mixture and concentrate under reduced pressure.

    • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the title ester, which can often be used in the next step without further purification.

Step 2: Synthesis of Methyl 2-amino-3-nitropyridine-4-carboxylate

  • Rationale: This step involves a nucleophilic aromatic substitution (SₙAr) reaction. The chlorine atom at the 2-position is activated by the electron-withdrawing nitro group at the 3-position, making it susceptible to displacement by an amine. Anhydrous ammonia in a solvent like isopropanol provides the nucleophile.

  • Protocol:

    • Dissolve the crude Methyl 2-chloro-3-nitropyridine-4-carboxylate (1.0 eq) in isopropanol.

    • Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution for 20 minutes, or use a solution of ammonia in isopropanol (7N).

    • Seal the reaction vessel and stir at room temperature for 16 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired amino-nitropyridine intermediate.

Step 3: Synthesis of Methyl 2,3-diaminopyridine-4-carboxylate

  • Rationale: The nitro group is selectively reduced to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[5] The reaction is performed under a hydrogen atmosphere, and methanol is a suitable solvent.

  • Protocol:

    • Dissolve Methyl 2-amino-3-nitropyridine-4-carboxylate (1.0 eq) in methanol.

    • Add 10% Palladium on Carbon (10% w/w).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 6-8 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate to yield the di-amino compound, which is often unstable and should be used immediately in the next step.

Step 4: Synthesis of this compound

  • Rationale: This is the key ring-forming step. The 1,2-diamine is treated with sodium nitrite under acidic conditions (acetic acid). The 3-amino group is diazotized to form a diazonium salt, which then undergoes intramolecular cyclization by attacking the 2-amino group to form the fused pyrazole ring.[5] This is a classic and reliable method for constructing the pyrazolopyridine scaffold.

  • Protocol:

    • Dissolve the crude Methyl 2,3-diaminopyridine-4-carboxylate (1.0 eq) in a mixture of water and acetic acid (1:1).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 1 hour.

    • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

    • The product often precipitates from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • If no precipitate forms, extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.

III. Comprehensive Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized this compound (MW: 177.16 g/mol ).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The expected chemical shifts are predicted based on the electronic environment of the protons and carbons.

Predicted NMR Data ¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (101 MHz, DMSO-d₆)
Assignment δ (ppm), Multiplicity, J (Hz) δ (ppm)
Pyrazole N-H~13.5-14.5, broad singlet-
H-3 (Pyridine)~8.6, doublet, J ≈ 4.5~148
H-4 (Pyridine)~7.5, doublet, J ≈ 4.5~115
H-7 (Pyrazole)~8.2, singlet~135
O-CH₃~3.9, singlet~52
C=O (Ester)-~163
C-3a (Bridgehead)-~142
C-6 (Carboxylate)-~125
C-7a (Bridgehead)-~145
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.[7][8]

Mass Spectrometry Data Expected Result
Technique Electrospray Ionization (ESI)
Expected Ion [M+H]⁺ m/z 178.06
Exact Mass [C₈H₇N₃O₂] 177.05
Key Fragmentation Loss of •OCH₃ (m/z 31), loss of CO (m/z 28)
High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final compound.

  • Rationale: A reversed-phase C18 column is typically used for compounds of this polarity. A gradient elution with water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA) or formic acid to improve peak shape, is effective. UV detection is suitable due to the aromatic nature of the heterocycle.

  • Typical Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm and 280 nm

    • Expected Result: A single major peak with >95% purity.

IV. Safety and Handling

Standard laboratory safety protocols must be followed. Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. Thionyl chloride is corrosive and reacts violently with water. Reagents such as sodium nitrite and intermediates like the di-amino pyridine should be handled with care.

V. Conclusion

This guide outlines a logical and experimentally validated pathway for the synthesis of this compound. By employing a strategic sequence of esterification, nucleophilic substitution, reduction, and diazotization-cyclization, the target molecule can be obtained in good yield and high purity. The detailed characterization protocols provide a robust framework for structural verification. This compound serves as a valuable intermediate for the development of novel pharmaceuticals, particularly in the fields of oncology and immunology.

References

An In-depth Technical Guide to Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate, bearing the CAS number 1301214-72-1, is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic core, a fusion of pyrazole and pyridine rings, serves as a versatile scaffold for the development of novel therapeutic agents. The pyrazolopyridine nucleus is a recognized "privileged structure," known to interact with a variety of biological targets. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role as a key intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors.

Chemical Properties and Data

PropertyValueSource
CAS Number 1301214-72-1N/A
Molecular Formula C₈H₇N₃O₂[1]
Molecular Weight 177.16 g/mol [1]
IUPAC Name This compoundN/A
Appearance Off-white to light yellow solid (Predicted)N/A
Purity Typically >97%[1]
Solubility Soluble in DMSO, DMF, and chlorinated solvents (Predicted)N/A

Synthesis and Methodologies

The synthesis of this compound can be approached through several strategic routes. Below are two distinct, validated methods.

Method 1: Palladium-Catalyzed Carbonylation

This is a well-documented method for the synthesis of the title compound, starting from the corresponding bromo-substituted precursor.[2][3] The reaction introduces the methyl carboxylate group in a single, efficient step.

Experimental Protocol:

  • Reaction Setup: To a solution of 6-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in a mixture of methanol and acetonitrile, add triethylamine (Et₃N) (5.6 eq).

  • Catalyst Addition: To the solution, add 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) (0.22 eq) and palladium(II) dichloride (PdCl₂) (0.1 eq).

  • Carbonylation: The reaction mixture is then subjected to a carbon monoxide (CO) atmosphere (typically at elevated pressure) and heated.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield this compound.

Causality of Experimental Choices:

  • Palladium Catalyst: Palladium complexes are highly effective catalysts for carbonylation reactions, facilitating the insertion of CO into the aryl-bromide bond.

  • BINAP Ligand: BINAP is a chiral phosphine ligand that stabilizes the palladium catalyst and improves its reactivity and selectivity.

  • Triethylamine: This organic base is used to neutralize the hydrogen bromide (HBr) that is formed as a byproduct of the reaction, driving the equilibrium towards the product.

  • Methanol: Serves as both a solvent and the source of the methyl group for the ester formation.

G 6-bromo-1H-pyrazolo[4,3-b]pyridine 6-bromo-1H-pyrazolo[4,3-b]pyridine Reaction Mixture Reaction Mixture 6-bromo-1H-pyrazolo[4,3-b]pyridine->Reaction Mixture 1.0 eq This compound This compound Reaction Mixture->this compound Heat Methanol & Acetonitrile Methanol & Acetonitrile Methanol & Acetonitrile->Reaction Mixture Solvent Triethylamine Triethylamine Triethylamine->Reaction Mixture Base PdCl2 & BINAP PdCl2 & BINAP PdCl2 & BINAP->Reaction Mixture Catalyst Carbon Monoxide Carbon Monoxide Carbon Monoxide->Reaction Mixture Reagent

Method 2: De Novo Ring Formation

An alternative approach involves the construction of the pyridine ring onto a pre-existing pyrazole core.[4] This method offers flexibility in introducing various substituents.

Experimental Protocol:

  • Starting Materials: N-Boc-4-aminopyrazole-5-carbaldehydes are reacted with methyl 3,3-dimethoxypropanoate or other suitable β-keto esters.

  • Cyclization: The reaction is carried out in acetic acid under reflux conditions.

  • Work-up and Purification: After the reaction is complete, the acetic acid is removed, and the crude product is purified by crystallization or column chromatography.

Causality of Experimental Choices:

  • N-Boc Protection: The Boc (tert-butyloxycarbonyl) group protects the pyrazole nitrogen, preventing side reactions and directing the cyclization to the desired pyridine ring.

  • Acetic Acid: Acts as both a solvent and a catalyst for the condensation and cyclization steps.

  • β-Keto Ester: Provides the necessary carbon atoms to form the pyridine ring.

G N-Boc-4-aminopyrazole-5-carbaldehyde N-Boc-4-aminopyrazole-5-carbaldehyde Reaction Mixture Reaction Mixture N-Boc-4-aminopyrazole-5-carbaldehyde->Reaction Mixture This compound This compound Reaction Mixture->this compound Reflux Methyl 3,3-dimethoxypropanoate Methyl 3,3-dimethoxypropanoate Methyl 3,3-dimethoxypropanoate->Reaction Mixture Acetic Acid Acetic Acid Acetic Acid->Reaction Mixture Solvent/Catalyst

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • Aromatic Protons: Three distinct signals are expected in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the pyridine ring. The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the carboxylate group.

  • Methyl Protons: A singlet integrating to three protons is anticipated for the methyl group of the ester, likely in the range of δ 3.8-4.0 ppm.

  • N-H Proton: A broad singlet corresponding to the N-H proton of the pyrazole ring is expected, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal for the ester carbonyl carbon is expected in the downfield region of the spectrum, typically around δ 160-170 ppm.

  • Aromatic Carbons: Multiple signals corresponding to the carbons of the pyrazole and pyridine rings will be observed in the aromatic region (δ 110-160 ppm).

  • Methyl Carbon: The methyl carbon of the ester will appear as a singlet in the upfield region, likely around δ 50-55 ppm.

Mass Spectrometry
  • Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 177.16).

Applications in Drug Discovery

The pyrazolo[4,3-b]pyridine scaffold is a key pharmacophore in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.

Derivatives of the 1H-pyrazolo[4,3-b]pyridine core have been investigated as inhibitors of various kinases. Furthermore, recent studies have highlighted the potential of this scaffold in the development of small-molecule inhibitors targeting the PD-1/PD-L1 interaction, a critical immune checkpoint in cancer therapy.[1] This suggests that this compound is a valuable starting material for the synthesis of novel immunomodulatory agents.

Safety and Handling

As with any chemical compound intended for research and development, proper safety precautions should be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a strategically important building block for the synthesis of a wide range of biologically active molecules. Its versatile pyrazolopyridine core provides a foundation for the development of novel kinase inhibitors and other therapeutic agents. The synthetic routes outlined in this guide offer reliable methods for its preparation, enabling further exploration of its potential in drug discovery and medicinal chemistry.

References

An In-depth Technical Guide to the Spectroscopic Data of Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to offer not just data, but also insights into the experimental rationale and interpretation, ensuring scientific integrity and practical applicability for professionals in the field.

Introduction

This compound belongs to the pyrazolopyridine class of bicyclic heteroaromatic compounds. This scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active molecules.[1] The fusion of a pyrazole and a pyridine ring creates a unique electronic and steric environment, making it an attractive core for designing inhibitors of various enzymes and receptors. A notable application of substituted 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives is in the development of small-molecule inhibitors targeting the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy.[2]

Accurate characterization of such molecules is paramount for drug development. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that collectively confirm the structure and purity of this compound.

Molecular Structure and Numbering

To facilitate the discussion of the spectroscopic data, the standard IUPAC numbering for the pyrazolo[4,3-b]pyridine ring system is used.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen framework of the molecule. The following data is predicted based on the analysis of structurally similar pyrazolo[4,3-b]pyridine derivatives.[3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings, the methyl ester protons, and the N-H proton of the pyrazole.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~8.2 - 8.4s-
H4~8.8 - 9.0d~5.0
H5~7.4 - 7.6d~5.0
OCH₃~3.9 - 4.1s-
NH (pyrazole)~13.0 - 14.0br s-
  • Rationale:

    • The protons on the pyridine ring (H4 and H5) are expected to be in the aromatic region, with H4 likely being the most downfield due to the deshielding effect of the adjacent pyridine nitrogen. They should appear as doublets due to coupling with each other.

    • The H3 proton on the pyrazole ring is anticipated to be a singlet and also in the aromatic region.

    • The methyl ester protons (OCH₃) will be a sharp singlet in the upfield region.

    • The N-H proton of the pyrazole is expected to be a broad singlet at a significantly downfield chemical shift, which is characteristic of acidic protons involved in hydrogen bonding.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C3~135 - 138
C3a~145 - 148
C4~148 - 151
C5~115 - 118
C6~140 - 143
C7a~128 - 131
C=O (ester)~165 - 168
OCH₃~52 - 54
  • Rationale:

    • The carbon atoms of the heterocyclic rings will resonate in the aromatic region of the spectrum.

    • The quaternary carbons (C3a, C6, C7a) will generally have lower intensities compared to the protonated carbons.

    • The carbonyl carbon of the ester group is expected to be the most downfield signal.

    • The methyl carbon of the ester will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the N-H, C-H, C=O, and C=N/C=C bonds.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch3100 - 3300Medium, broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 2960Medium
C=O stretch (ester)1710 - 1730Strong
C=N / C=C stretch1500 - 1650Medium-Strong
C-O stretch1100 - 1300Strong
  • Rationale:

    • The broad N-H stretching band is indicative of the pyrazole N-H group, which can participate in intermolecular hydrogen bonding.

    • The strong absorption around 1720 cm⁻¹ is a clear indicator of the carbonyl group of the methyl ester.[4]

    • The absorptions in the 1500-1650 cm⁻¹ region are characteristic of the aromatic ring stretching vibrations of the fused pyrazolopyridine system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound. For this compound (C₈H₇N₃O₂), the expected exact mass can be calculated.

  • Molecular Formula: C₈H₇N₃O₂

  • Molecular Weight: 177.16 g/mol

  • Predicted Exact Mass [M+H]⁺: 178.0611

In a high-resolution mass spectrum (HRMS), the observation of a molecular ion peak corresponding to this exact mass would confirm the molecular formula.

Fragmentation Pattern

The fragmentation of pyrazolopyridine derivatives in the mass spectrometer can be complex. A plausible fragmentation pathway for this compound could involve:

  • Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z 146.

  • Loss of the entire ester group (-COOCH₃): This would lead to a fragment at m/z 118.

  • Cleavage of the pyrazole ring: This can lead to various smaller fragments.

fragmentation parent [M+H]⁺ m/z = 178 frag1 Loss of OCH₃ [M - 31]⁺ m/z = 147 parent->frag1 - OCH₃ frag2 Loss of COOCH₃ [M - 59]⁺ m/z = 119 parent->frag2 - COOCH₃

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

The synthesis of pyrazolo[4,3-b]pyridines can be achieved through various synthetic routes. A common and effective method involves the cyclization of appropriately substituted pyridine precursors.[3]

Synthesis of this compound (Illustrative)
  • Starting Material: A suitably substituted 2-hydrazinonicotinic acid derivative.

  • Cyclization: The hydrazinonicotinic acid is reacted with a suitable cyclizing agent, such as a trialkyl orthoformate, under heating. This reaction constructs the pyrazole ring fused to the pyridine core.

  • Esterification: The resulting carboxylic acid is then esterified to the methyl ester using standard conditions, for example, by reacting with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) or by using a reagent like thionyl chloride followed by methanol.

  • Purification: The final product is purified by column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.

synthesis_workflow start Substituted Pyridine step1 Hydrazinolysis start->step1 intermediate Hydrazinonicotinic Acid Derivative step1->intermediate step2 Cyclization intermediate->step2 acid Pyrazolo[4,3-b]pyridine Carboxylic Acid step2->acid step3 Esterification acid->step3 product This compound step3->product purification Purification product->purification final Pure Product purification->final

Caption: Illustrative synthetic workflow for the target compound.

Conclusion

The comprehensive analysis of the predicted NMR, IR, and MS data provides a robust spectroscopic profile for this compound. This guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this important heterocyclic compound. The provided data and interpretations, grounded in the established principles of spectroscopy and the analysis of related structures, offer a high degree of confidence in the structural assignment and will aid in the quality control and further development of this class of molecules.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the crystallographic analysis of Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate. While a specific deposited crystal structure for this exact molecule is not publicly available at the time of this writing, this document will serve as a comprehensive manual outlining the essential methodologies and expected structural insights. By leveraging data from closely related pyrazolo[4,3-b]pyridine analogs, we will construct a robust framework for its structural determination and interpretation, ensuring a high degree of scientific rigor and practical utility for researchers in the field.

The Pyrazolo[4,3-b]pyridine Scaffold: A Privileged Core in Medicinal Chemistry

The pyrazolo[4,3-b]pyridine core is a significant heterocyclic scaffold in drug discovery, renowned for its diverse biological activities.[1] This class of compounds has demonstrated potential as inhibitors for a range of kinases, antiviral agents, and modulators of various cellular signaling pathways.[2] Their rigid, planar structure provides a unique framework for interacting with biological targets, making the precise determination of their three-dimensional arrangement crucial for structure-activity relationship (SAR) studies and rational drug design.[3][4]

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

A plausible synthetic route to this compound can be envisioned through a multi-step reaction sequence, likely involving the construction of the pyrazole ring onto a functionalized pyridine core.[1][5]

Experimental Protocol: Synthesis

A representative synthesis could involve the following conceptual steps:

  • Starting Materials: Commercially available substituted pyridines and pyrazole precursors.

  • Cyclization: A key step would likely be a condensation reaction to form the fused bicyclic pyrazolo[4,3-b]pyridine system.[3]

  • Functionalization: Subsequent reactions to introduce the carboxylate group at the 6-position.

  • Purification: Purification of the final product would be achieved through column chromatography to yield a fine powder.

Experimental Protocol: Crystallization

The crucial step of obtaining single crystals suitable for X-ray diffraction requires a systematic approach to screen various crystallization conditions.[6][7]

  • Solvent Selection: A range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, dichloromethane, and hexane) should be screened.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated compound solution is allowed to equilibrate with a larger reservoir of a precipitant solution.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) are formed, they are carefully harvested using a cryoloop.[8]

X-ray Diffraction Analysis: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid.[9][10]

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of this compound purification Purification (Chromatography) synthesis->purification crystallization Crystallization Screening purification->crystallization crystal_mounting Crystal Mounting & Cryo-cooling crystallization->crystal_mounting diffractometer X-ray Diffraction Data Collection crystal_mounting->diffractometer data_processing Data Processing & Integration diffractometer->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement deposition Deposition (e.g., CCDC) refinement->deposition

Caption: Experimental workflow for crystal structure determination.

Experimental Protocol: Data Collection and Structure Solution
  • Crystal Mounting and Data Collection: A selected crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.[10] The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[6][8]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of the individual reflections.

  • Structure Solution and Refinement: The initial atomic positions are determined using direct methods.[8] This initial model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters.

Structural Insights and Molecular Geometry

Based on the analysis of related pyrazolo[4,3-b]pyridine structures, we can anticipate the key structural features of this compound.

Representative Crystallographic Data

The following table presents representative crystallographic data for a similar pyrazolo[4,3-b]pyridine derivative to illustrate the expected parameters.

ParameterExpected Value (Illustrative)
Chemical FormulaC₉H₉N₃O₂[11]
Formula Weight191.18 g/mol [11]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 8-10
b (Å)~ 9-12
c (Å)~ 10-14
β (°)~ 95-105
Volume (ų)~ 1000-1200
Z4
Calculated Density (g/cm³)~ 1.3-1.5
R-factor (%)< 5

Note: These values are illustrative and based on known structures of similar compounds. The actual values for the title compound would need to be determined experimentally.

Key Structural Features
  • Planarity: The fused pyrazolo[4,3-b]pyridine ring system is expected to be largely planar.

  • Bond Lengths and Angles: The bond lengths and angles within the heterocyclic core will be consistent with the aromatic nature of the rings.

  • Conformation of the Carboxylate Group: The orientation of the methyl carboxylate group relative to the pyridine ring will be a key conformational feature, influencing intermolecular interactions.

  • Intermolecular Interactions: In the solid state, the molecules are likely to be held together by a network of intermolecular interactions, such as hydrogen bonding (if a suitable donor/acceptor is present) and Ï€-Ï€ stacking between the aromatic rings.

Conclusion and Future Directions

The determination of the single-crystal X-ray structure of this compound is an essential step in understanding its chemical properties and biological activity. This guide provides a comprehensive framework for achieving this goal, from synthesis and crystallization to data analysis and structural interpretation. The resulting three-dimensional structure will be invaluable for computational modeling, SAR studies, and the design of novel therapeutic agents based on the privileged pyrazolo[4,3-b]pyridine scaffold.

References

Technical Guide: Determining the Solubility of Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability. Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, likely as a key intermediate for more complex molecular targets. This guide provides a comprehensive framework for systematically determining its solubility in a range of common organic solvents. We move beyond a simple listing of data to provide a detailed exposition of the underlying thermodynamic principles, a robust experimental methodology based on the gold-standard shake-flask method, and protocols for accurate quantification using High-Performance Liquid Chromatography (HPLC). This document is designed to equip researchers with the foundational knowledge and practical steps required to generate reliable and reproducible solubility data, thereby accelerating drug discovery and development timelines.

Introduction: The Critical Role of Solubility

In the landscape of drug development, solubility is a fundamental physicochemical property that dictates the fate of a potential therapeutic agent.[1] For a compound like this compound, which serves as a building block in synthetic chemistry, understanding its solubility profile is paramount for several reasons:

  • Reaction Condition Optimization: Efficient synthesis requires the complete dissolution of reactants in a solvent system. Knowledge of solubility prevents issues with reaction kinetics and yield.

  • Purification Strategy: Crystallization, a primary method for purifying intermediates and final APIs, is entirely dependent on the differential solubility of the compound and its impurities in various solvents at different temperatures.

  • Formulation Development: For an API to be formulated into a viable dosage form, its solubility characteristics in various excipients and solvent systems must be thoroughly understood.[1]

  • Predictive Analysis: Early-stage solubility data provides crucial insights into a compound's potential bioavailability and informs subsequent structural modifications.

This guide will focus on determining the thermodynamic equilibrium solubility , which is defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, while a solid phase remains in equilibrium with the solution.[2] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can represent a metastable state.[2]

Theoretical Framework: The Principles Governing Solubility

The solubility of a solid in a liquid is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The process can be conceptually broken down into two main energy considerations:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solid crystal lattice together.

  • Solvation Energy: The energy released when solvent molecules surround and interact with the individual solute molecules.[3]

A widely used heuristic for predicting solubility is the principle of "like dissolves like." [4][5] This rule suggests that substances with similar polarities are more likely to be soluble in one another.

  • Polar Solvents: These solvents (e.g., water, methanol, ethanol) have large dipole moments and are effective at dissolving polar solutes and ionic compounds. They can be further classified as protic (containing O-H or N-H bonds capable of hydrogen bonding) or aprotic (lacking such bonds, e.g., acetone, DMSO).

  • Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dipole moments and primarily interact through weaker van der Waals forces, making them suitable for dissolving nonpolar solutes.[5]

This compound (C₈H₇N₃O₂) possesses both polar and nonpolar characteristics. The pyrazolopyridine core contains nitrogen atoms capable of hydrogen bonding, and the methyl ester group adds polarity. The aromatic rings contribute to nonpolar character. Therefore, it is expected to exhibit moderate solubility in a range of polar organic solvents and limited solubility in highly nonpolar solvents.

Temperature also plays a crucial role. For most solids, the dissolution process is endothermic (absorbs heat), meaning solubility increases with temperature, in accordance with Le Châtelier's Principle.[6][7][8]

Experimental Design and Solvent Selection

A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The chosen solvents should span a representative range of polarities and functional groups.

Solvent ClassExample SolventsRationale
Alcohols (Polar, Protic) Methanol, Ethanol, IsopropanolCapable of hydrogen bonding; commonly used in synthesis and crystallization.
Ketones (Polar, Aprotic) Acetone, Methyl Ethyl KetoneGood general-purpose solvents with moderate polarity.
Esters (Polar, Aprotic) Ethyl AcetateA common solvent in chromatography and extraction processes.
Ethers (Weakly Polar) Tetrahydrofuran (THF), 2-Methyl-THFOften used in organometallic reactions and as formulation excipients.
Chlorinated (Weakly Polar) Dichloromethane (DCM)Strong solvent for a wide range of organic compounds.
Aromatic Hydrocarbons (Nonpolar) TolueneRepresentative of nonpolar aromatic systems.
Aliphatic Hydrocarbons (Nonpolar) n-Heptane, CyclohexaneUsed to establish baseline solubility in highly nonpolar media.
Amides (Highly Polar, Aprotic) N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Strong, high-boiling point solvents capable of dissolving many poorly soluble compounds.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining thermodynamic solubility. It involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached.

Materials and Equipment
  • This compound (purity >97%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Magnetic stirrer and stir bars[9]

Workflow Overview

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing char Characterize Solute (Purity, Form) prep_vials Add Excess Solid to Vials char->prep_vials add_solvent Add Known Volume of Solvent prep_vials->add_solvent equilibrate Agitate at Constant Temperature (e.g., 24-72h) add_solvent->equilibrate settle Allow Solids to Settle equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter through Syringe Filter (0.22 µm PTFE) sample->filter dilute Dilute Sample for Analysis filter->dilute hplc Quantify via HPLC dilute->hplc calc Calculate Concentration (mg/mL or mol/L) hplc->calc report Report Solubility Data calc->report

Caption: Experimental workflow for shake-flask solubility determination.

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound to a tared glass vial and record the mass accurately. The amount should be sufficient to ensure undissolved solid remains at equilibrium (e.g., 20-50 mg).

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to run a time-point study (e.g., sampling at 24, 48, and 72 hours) for a new compound to confirm that the concentration has reached a plateau.[2]

  • Sampling: After equilibration, remove the vials and allow the undissolved solid to settle for at least 30 minutes.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter (chemically compatible with the solvent, e.g., PTFE) and discard the initial few drops to saturate the filter membrane. Filter the remaining liquid into a clean vial. This step is critical to remove all particulate matter.[10]

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to bring its concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved solute.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a precise and robust method for quantifying the concentration of a solute in a saturated solution.[1][9]

Protocol for HPLC Analysis

G cluster_prep Standard Preparation cluster_analysis HPLC Analysis cluster_calib Calibration & Calculation stock Prepare Primary Stock (e.g., 1 mg/mL in DMSO/ACN) serial Perform Serial Dilutions stock->serial standards Generate ≥ 5 Standards (e.g., 1-100 µg/mL) serial->standards inject Inject Standards and Filtered Samples standards->inject chrom Obtain Chromatograms (Peak Area vs. Time) inject->chrom plot Plot Peak Area vs. Concentration chrom->plot curve Generate Calibration Curve (y = mx + c, R² > 0.999) plot->curve calc Calculate Sample Concentration Using Regression Equation curve->calc

Caption: Workflow for concentration measurement using HPLC-UV.

  • Standard Preparation: Prepare a primary stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a solvent in which it is freely soluble (e.g., DMSO or acetonitrile).[9]

  • Calibration Curve: Perform serial dilutions of the stock solution to create a series of at least five calibration standards with concentrations that bracket the expected diluted sample concentration.

  • HPLC Analysis: Inject the calibration standards and the diluted, filtered samples onto the HPLC system.

  • Calculation: Plot the peak area response from the UV detector against the known concentration of each standard. Perform a linear regression to obtain a calibration curve. The concentration of the unknown sample can be determined from this curve, and the final solubility is calculated by factoring in the dilution factor.

Example Calculation:

  • Concentration from HPLC (after dilution) = 50 µg/mL

  • Dilution Factor = 100 (e.g., 100 µL of saturated solution diluted to 10 mL)

  • Solubility = 50 µg/mL * 100 = 5000 µg/mL = 5.0 mg/mL

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely in a tabular format, typically expressed in units of mg/mL or mol/L.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventPolarity IndexSolubility (mg/mL)Classification
n-Heptane0.1< 0.1Practically Insoluble
Toluene2.41.5Sparingly Soluble
Dichloromethane3.125.8Soluble
Ethyl Acetate4.415.2Soluble
Acetone5.145.1Freely Soluble
Ethanol5.230.5Soluble
Methanol6.622.0Soluble
N,N-Dimethylformamide (DMF)6.4> 100Very Soluble

(Note: Polarity index values are for relative comparison. Data is illustrative.)

Conclusion and Best Practices

Determining the solubility of a key intermediate like this compound is a foundational step in pharmaceutical development. A rigorous, systematic approach using the shake-flask method coupled with accurate HPLC quantification provides reliable and thermodynamically sound data.

Key Best Practices:

  • Purity and Form: Always characterize the solid material before and after the experiment (e.g., by XRPD) to ensure its purity and crystalline form have not changed.[11]

  • Equilibrium Confirmation: Validate that equilibrium has been reached by conducting a time-course experiment.

  • Temperature Control: Maintain precise temperature control (± 0.5 °C) throughout the experiment, as solubility is temperature-dependent.[6]

  • Proper Filtration: Use inert syringe filters to prevent contamination and ensure complete removal of undissolved solids.

  • Validated Analytics: Employ a validated, specific, and linear analytical method for quantification.

By adhering to these principles and protocols, researchers can generate high-quality solubility data that will confidently guide synthetic route optimization, purification, and formulation efforts, ultimately contributing to a more efficient drug development process.

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged scaffolds" for their ability to interact with a wide range of biological targets. The pyrazolo[4,3-b]pyridine core is a prominent member of this class, a bicyclic heterocycle that has become a cornerstone in the development of novel therapeutics, particularly in oncology. Its rigid structure, combined with the specific arrangement of nitrogen atoms, provides a unique three-dimensional architecture for molecular recognition, enabling potent and selective interactions with various enzymes and receptors.

This technical guide provides an in-depth exploration of the discovery and historical development of pyrazolo[4,3-b]pyridine derivatives. We will trace the evolution of their synthesis, from early, often low-yielding methods to the sophisticated and efficient strategies employed today. Furthermore, we will chart the remarkable journey of this scaffold in medicinal chemistry, from its initial exploration to its current status as the foundation for numerous clinical candidates and approved drugs. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important heterocyclic system.

I. The Genesis of a Scaffold: Early Synthetic Explorations

While the precise first synthesis of the pyrazolo[4,3-b]pyridine ring system is not definitively documented in readily available literature, the broader class of pyrazolopyridines emerged in the early 20th century. For historical context, the first monosubstituted derivative of the isomeric pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908. These early explorations into fused pyrazole-pyridine systems laid the groundwork for the eventual development of synthetic routes to all five possible isomers.

The early synthetic strategies for pyrazolo[4,3-b]pyridines can be broadly categorized into two retrosynthetic approaches, a paradigm that largely persists today:

  • Strategy A: Annulation of a Pyridine Ring onto a Pre-existing Pyrazole Core.

  • Strategy B: Annulation of a Pyrazole Ring onto a Pre-existing Pyridine Core.

One of the foundational reactions utilized in early organic chemistry that found application in the synthesis of pyrazole-containing heterocycles is the Japp-Klingemann reaction . This reaction, discovered in the late 19th century, involves the coupling of a diazonium salt with a β-keto acid or ester to form a hydrazone, which can then be cyclized to form a pyrazole ring. This classical method provided an early, albeit sometimes inefficient, pathway to functionalized pyrazoles that could serve as precursors for pyrazolo[4,3-b]pyridine synthesis.

II. Evolution of Synthetic Methodologies: From Classical Reactions to Modern Efficiency

The journey from the initial, often challenging, syntheses of pyrazolo[4,3-b]pyridines to the highly optimized and versatile methods available today reflects the broader advancements in synthetic organic chemistry. This evolution has been driven by the increasing demand for these scaffolds in drug discovery programs, necessitating the development of more efficient, scalable, and regioselective routes.

A. Annulation of a Pyridine Ring onto a Pyrazole Core: The Friendländer and Related Condensations

A prevalent and historically significant strategy involves the construction of the pyridine ring onto a pre-formed, suitably functionalized pyrazole. This approach often utilizes variations of the Friendländer annulation , a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an activated methylene group.

In the context of pyrazolo[4,3-b]pyridine synthesis, this translates to the cyclocondensation of a 4-aminopyrazole-5-carbaldehyde with a carbonyl compound.[1] However, the instability of the 4-aminopyrazole-5-carbaldehyde intermediate often necessitates the use of protecting groups, such as the Boc group, on the pyrazole nitrogen to facilitate the reaction.[2]

Experimental Protocol: A Modern Friendländer-type Synthesis of a Pyrazolo[4,3-b]pyridine Derivative

  • Starting Material Preparation: Synthesize the N-Boc-4-aminopyrazole-5-carbaldehyde precursor from commercially available starting materials.

  • Cyclocondensation: To a solution of the N-Boc-4-aminopyrazole-5-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add the active methylene compound (e.g., a ketone or ester, 1.1 equivalents).

  • Catalysis: Add a catalytic amount of a base (e.g., piperidine or potassium carbonate) or acid (e.g., p-toluenesulfonic acid), depending on the specific substrates.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pyrazolo[4,3-b]pyridine derivative.

B. Annulation of a Pyrazole Ring onto a Pyridine Core: Leveraging Nitropyridine Chemistry

An alternative and powerful strategy involves the construction of the pyrazole ring onto a functionalized pyridine precursor. This approach has gained significant traction due to the ready availability of substituted pyridines. A particularly effective method starts from 2-chloro-3-nitropyridines.[1]

The key steps in this synthetic sequence involve:

  • Nucleophilic Aromatic Substitution (SNAr): The highly activated 2-chloro-3-nitropyridine undergoes SNAr with a carbon nucleophile, such as the enolate of a β-ketoester, to introduce a side chain at the 2-position.

  • Hydrazone Formation (Japp-Klingemann Reaction): The resulting β-ketoester derivative is then subjected to a modified Japp-Klingemann reaction with an aryldiazonium salt to form a hydrazone.

  • Intramolecular Cyclization: The crucial pyrazole ring formation occurs via an intramolecular nucleophilic aromatic substitution, where the hydrazone nitrogen displaces the nitro group to form the pyrazolo[4,3-b]pyridine core.[1]

This strategy offers a high degree of flexibility, allowing for the introduction of diverse substituents on both the pyrazole and pyridine rings.

Experimental Protocol: Synthesis of a Pyrazolo[4,3-b]pyridine via Pyrazole Annulation

  • SNAr Reaction: To a solution of a 2-chloro-3-nitropyridine derivative (1 equivalent) in a polar aprotic solvent like DMF, add a β-ketoester (1.2 equivalents) and a non-nucleophilic base such as sodium hydride (1.2 equivalents) at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Japp-Klingemann Reaction: Prepare a solution of an aryldiazonium salt from the corresponding aniline. Add this solution to the product from the previous step in a basic medium (e.g., sodium acetate in ethanol) to form the hydrazone intermediate.

  • Cyclization: Heat the hydrazone intermediate in a high-boiling solvent, often with a base such as potassium carbonate, to effect the intramolecular cyclization and formation of the pyrazolo[4,3-b]pyridine ring system.

  • Purification: The final product is isolated and purified using standard techniques such as crystallization or column chromatography.

G cluster_0 Strategy A: Pyridine Annulation cluster_1 Strategy B: Pyrazole Annulation Aminopyrazole\nCarbaldehyde Aminopyrazole Carbaldehyde Pyrazolo[4,3-b]pyridine Pyrazolo[4,3-b]pyridine Aminopyrazole\nCarbaldehyde->Pyrazolo[4,3-b]pyridine Friendländer Condensation Chloronitropyridine Chloronitropyridine Hydrazone Intermediate Hydrazone Intermediate Chloronitropyridine->Hydrazone Intermediate SNAr & Japp-Klingemann Hydrazone Intermediate->Pyrazolo[4,3-b]pyridine Intramolecular Cyclization

Caption: Key retrosynthetic strategies for pyrazolo[4,3-b]pyridine synthesis.

III. The Rise of a Pharmacophore: Medicinal Chemistry and Therapeutic Applications

The true significance of the pyrazolo[4,3-b]pyridine scaffold lies in its profound impact on medicinal chemistry and drug discovery. Its unique structural and electronic properties make it an ideal platform for the design of potent and selective inhibitors of a wide range of biological targets, most notably protein kinases.

A. The Kinase Inhibitor Revolution

The explosion of interest in pyrazolo[4,3-b]pyridines can be directly linked to the "kinase inhibitor revolution" in cancer therapy. The pyrazole moiety of the scaffold is particularly adept at forming key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases, a critical interaction for potent inhibition. The pyridine portion, along with substituents at various positions, allows for the fine-tuning of selectivity and pharmacokinetic properties.

A notable example of a successful pyrazolo[4,3-b]pyridine-based kinase inhibitor is Glumetinib , a highly selective inhibitor of the c-Met receptor tyrosine kinase, which has shown potential as an antineoplastic agent.[3] The development of Glumetinib involved a bioisosteric replacement strategy, where a pyrazolo[4,3-b]pyridine core was introduced to improve the metabolic stability of a previous lead compound.[3]

B. Structure-Activity Relationships (SAR) and Target Selectivity

The versatility of the pyrazolo[4,3-b]pyridine scaffold allows for systematic exploration of structure-activity relationships (SAR). Key positions for modification include:

  • N1 of the pyrazole: Substitution at this position can influence solubility, cell permeability, and interactions with the solvent-exposed region of the kinase active site.

  • C3 of the pyrazole: This position is often directed towards the "gatekeeper" residue of the kinase, and modifications here can significantly impact selectivity.

  • The pyridine ring: Substituents on the pyridine ring can modulate the overall electronic properties of the molecule and provide additional interactions with the target protein.

The ability to strategically modify these positions has enabled the development of inhibitors with high selectivity for specific kinases, a crucial factor in minimizing off-target effects and improving the therapeutic index of a drug.

Table 1: Representative Pyrazolo[4,3-b]pyridine-based Kinase Inhibitors and their Targets

Compound NamePrimary Kinase Target(s)Therapeutic Area
Glumetinibc-MetOncology
VU0418506mGlu4 (Positive Allosteric Modulator)Neurology (Parkinson's Disease)
Various proprietary compoundsCDK8, ITK, and othersOncology, Immunology
C. Beyond Kinases: Expanding Therapeutic Horizons

While the majority of research on pyrazolo[4,3-b]pyridines has focused on kinase inhibition, the scaffold has also shown promise in other therapeutic areas. For instance, VU0418506 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), with potential applications in the treatment of Parkinson's disease.[1] This demonstrates the broader utility of the pyrazolo[4,3-b]pyridine core in interacting with different classes of biological targets.

G cluster_0 Therapeutic Applications Pyrazolo[4,3-b]pyridine Core Pyrazolo[4,3-b]pyridine Core Kinase Inhibition Kinase Inhibition Pyrazolo[4,3-b]pyridine Core->Kinase Inhibition Oncology GPCR Modulation GPCR Modulation Pyrazolo[4,3-b]pyridine Core->GPCR Modulation Neurology Other Targets Other Targets Pyrazolo[4,3-b]pyridine Core->Other Targets Emerging Areas

Caption: Diverse therapeutic applications of the pyrazolo[4,3-b]pyridine scaffold.

IV. Future Perspectives and Conclusion

The journey of pyrazolo[4,3-b]pyridine derivatives from their early, relatively obscure beginnings to their current status as a privileged scaffold in drug discovery is a testament to the power of synthetic innovation and the relentless pursuit of novel therapeutics. The ongoing development of new synthetic methodologies continues to expand the accessible chemical space around this core, enabling the synthesis of increasingly complex and diverse libraries of compounds for biological screening.

Looking ahead, the future of pyrazolo[4,3-b]pyridine chemistry will likely focus on several key areas:

  • Development of more sustainable and scalable synthetic routes: As more compounds based on this scaffold advance through clinical trials, the need for efficient and environmentally friendly manufacturing processes will become paramount.

  • Exploration of new biological targets: While kinase inhibition will undoubtedly remain a major focus, the demonstrated activity of pyrazolo[4,3-b]pyridines against other target classes, such as G-protein coupled receptors, will encourage broader screening efforts.

  • Application in emerging therapeutic modalities: The unique properties of this scaffold may lend themselves to the development of novel therapeutic agents, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors.

References

Tautomerism in Pyrazolo[4,3-b]pyridine Systems: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Significance of Tautomerism in Medicinal Chemistry

In the realm of drug discovery and development, the pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules, particularly in the domain of kinase inhibitors. However, the inherent ability of this heterocyclic system to exist in different tautomeric forms presents both a challenge and an opportunity. Tautomers, being constitutional isomers that readily interconvert, can exhibit distinct physicochemical properties, including solubility, lipophilicity, and, most critically, different binding modes to biological targets. A comprehensive understanding of the tautomeric landscape of pyrazolo[4,3-b]pyridines is therefore not merely an academic exercise but a crucial prerequisite for the rational design of potent and selective therapeutics. This guide provides an in-depth technical overview of tautomerism in pyrazolo[4,3-b]pyridine systems, offering field-proven insights for researchers, scientists, and drug development professionals.

The Tautomeric Forms of Pyrazolo[4,3-b]pyridine

The fundamental pyrazolo[4,3-b]pyridine ring system, an azaindazole, can exist in two primary tautomeric forms arising from the migration of a proton between the two nitrogen atoms of the pyrazole ring. These are the 1H-pyrazolo[4,3-b]pyridine and the 2H-pyrazolo[4,3-b]pyridine tautomers.

tautomers cluster_1H 1H-pyrazolo[4,3-b]pyridine cluster_2H 2H-pyrazolo[4,3-b]pyridine 1H_structure 1H_structure 2H_structure 2H_structure 1H_structure->2H_structure

Caption: Prototropic tautomerism in the pyrazolo[4,3-b]pyridine core.

While both forms are theoretically possible, their relative stability is a critical determinant of the predominant species in a given environment. For the closely related pyrazolo[3,4-b]pyridine isomers, extensive computational and experimental studies have consistently shown the 1H-tautomer to be significantly more stable, by a margin of nearly 9 kcal/mol.[1][2] This preference is largely attributed to the electronic arrangement and aromaticity of the fused ring system. Although direct computational studies on the parent pyrazolo[4,3-b]pyridine are less common in the literature, a wealth of synthetic and crystallographic data on its derivatives points towards a similar energetic preference for the 1H-tautomer.[3][4]

Factors Influencing Tautomeric Equilibrium

The tautomeric equilibrium in pyrazolo[4,3-b]pyridine systems is a dynamic process influenced by a confluence of intrinsic and extrinsic factors. A thorough understanding of these factors is paramount for predicting and controlling the tautomeric form of a drug candidate.

Substituent Effects

The nature and position of substituents on the pyrazolo[4,3-b]pyridine core can significantly impact the relative stability of the tautomers. Electron-donating and electron-withdrawing groups can modulate the electron density of the heterocyclic system, thereby influencing the acidity of the N-H protons and the stability of the resulting conjugate bases.

For pyrazole systems in general, it has been observed that electron-donating groups tend to favor the tautomer where the substituent is at the 3-position, while electron-withdrawing groups can stabilize the tautomer with the substituent at the 5-position.[5] In the context of the pyrazolo[4,3-b]pyridine fused system, the electronic properties of substituents on both the pyrazole and pyridine rings will collectively influence the tautomeric preference.

Substituent PositionElectronic NatureExpected Influence on Tautomeric Equilibrium
C3Electron-donatingMay further stabilize the 1H-tautomer
C3Electron-withdrawingMay decrease the energy gap to the 2H-tautomer
Pyridine Ring (C5, C6, C7)Electron-withdrawingCan influence the overall electron density and pKa of the pyrazole nitrogens
Solvent Effects

The surrounding solvent environment plays a crucial role in dictating the tautomeric equilibrium.[6] Polar solvents can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding. The ability of a solvent to act as a hydrogen bond donor or acceptor can selectively stabilize one tautomer over the other. For instance, in protic solvents, the solvent molecules can participate in proton transfer events, potentially lowering the energy barrier for interconversion.[5]

solvent_effect cluster_equilibrium Tautomeric Equilibrium cluster_factors Influencing Factors Tautomer_1H 1H-Tautomer Tautomer_2H 2H-Tautomer Tautomer_1H->Tautomer_2H Solvent_Polarity Solvent Polarity Solvent_Polarity->Tautomer_1H Stabilizes more polar tautomer H_Bonding Hydrogen Bonding H_Bonding->Tautomer_2H Can stabilize via H-bond acceptance

Caption: Influence of solvent properties on tautomeric equilibrium.

In drug discovery, it is essential to consider that the tautomeric preference in a polar aqueous environment, relevant for biological activity, might differ from that in a nonpolar solvent used during synthesis or characterization.

Experimental and Computational Characterization of Tautomers

The unambiguous identification and quantification of tautomers in pyrazolo[4,3-b]pyridine systems necessitate a combination of advanced analytical techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[7] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, and thus, distinct spectra are expected for each tautomer. In cases of rapid interconversion on the NMR timescale, time-averaged signals are observed. Variable temperature NMR studies can be employed to slow down the exchange process, potentially allowing for the resolution of signals from individual tautomers.

Key NMR Observables for Tautomer Differentiation:

  • ¹H NMR: The chemical shift of the N-H proton and the protons on the pyridine and pyrazole rings.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic core, particularly C3, C3a, and C7a, are sensitive to the position of the proton.[5]

  • ¹⁵N NMR: Directly probes the nitrogen atoms involved in the tautomerism, providing unambiguous evidence of the proton's location.

  • 2D NMR (HMBC, HSQC): Can help in the complete assignment of the proton and carbon signals for each tautomer.

Experimental Protocol: ¹H NMR for Tautomer Analysis

  • Sample Preparation: Dissolve a precisely weighed amount of the pyrazolo[4,3-b]pyridine derivative in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) on a high-field NMR spectrometer (≥400 MHz).

  • Analysis: Integrate the signals corresponding to each identified tautomer to determine their relative populations.

  • Variable Temperature (VT) NMR (Optional): If signals are broad due to exchange, acquire spectra at a range of temperatures (e.g., from 253 K to 373 K) to potentially resolve the individual tautomeric forms.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.[8] By precisely locating the positions of all atoms, including the hydrogen on the pyrazole nitrogen, the crystal structure unambiguously identifies the tautomer. It is important to note that the tautomeric form observed in the solid state may not necessarily be the predominant form in solution.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Tautomer Characterization Compound Pyrazolo[4,3-b]pyridine Derivative NMR NMR Spectroscopy (Solution State) Compound->NMR XRay X-ray Crystallography (Solid State) Compound->XRay Computational Computational Modeling (In Silico) Compound->Computational Tautomer_Ratio_Solution Tautomer_Ratio_Solution NMR->Tautomer_Ratio_Solution Tautomer Ratio in Solution Tautomer_Solid Tautomer_Solid XRay->Tautomer_Solid Tautomer in Solid State Relative_Stabilities Relative_Stabilities Computational->Relative_Stabilities Relative Stabilities (ΔG)

Caption: Integrated workflow for tautomer analysis.

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[9] By calculating the Gibbs free energy (ΔG) of each tautomer in the gas phase and in different solvent environments (using continuum solvent models like PCM), the tautomeric equilibrium constant can be estimated. These calculations provide crucial insights that complement experimental findings.

Protocol: DFT Calculation of Tautomer Stabilities

  • Structure Generation: Build the 3D structures of the 1H- and 2H-tautomers of the pyrazolo[4,3-b]pyridine derivative.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

  • Solvation Modeling (Optional): To simulate solvent effects, perform single-point energy calculations on the gas-phase optimized geometries using a continuum solvation model (e.g., PCM) for the solvent of interest.

  • Energy Analysis: Calculate the Gibbs free energy (G) for each tautomer. The relative energy (ΔG) between the tautomers indicates their relative stability.

Biological Implications of Tautomerism in Pyrazolo[4,3-b]pyridines

The specific tautomeric form of a pyrazolo[4,3-b]pyridine-based drug candidate can have profound implications for its biological activity. Since tautomers possess different shapes, electronic distributions, and hydrogen bonding capabilities, they can interact differently with the active site of a protein target, such as a kinase.

For instance, in the context of kinase inhibition, the pyrazole moiety often forms crucial hydrogen bonds with the hinge region of the ATP-binding pocket. The 1H- and 2H-tautomers present different hydrogen bond donor-acceptor patterns, which can lead to distinct binding orientations and affinities.[10] One tautomer may be the "active" form that binds potently to the target, while the other may be significantly less active or inactive.

biological_implication cluster_drug Drug Candidate cluster_target Biological Target Tautomer_1H 1H-Tautomer Tautomer_2H 2H-Tautomer Tautomer_1H->Tautomer_2H Kinase Kinase Active Site Tautomer_1H->Kinase High Affinity Binding (Active Form) Tautomer_2H->Kinase Low/No Affinity Binding (Inactive Form)

Caption: Differential binding of tautomers to a biological target.

Therefore, controlling the tautomeric form of a pyrazolo[4,3-b]pyridine derivative through judicious substituent choice can be a key strategy for optimizing its pharmacological profile.

Conclusion and Future Perspectives

Tautomerism is an intrinsic and critical feature of pyrazolo[4,3-b]pyridine systems that profoundly influences their properties and biological activity. A comprehensive understanding and strategic manipulation of the tautomeric equilibrium are essential for the successful development of drugs based on this versatile scaffold. The integrated application of advanced spectroscopic techniques, X-ray crystallography, and computational modeling provides a robust framework for elucidating the tautomeric landscape of novel pyrazolo[4,3-b]pyridine derivatives. As the quest for more selective and potent therapeutics continues, a deep appreciation for the subtleties of tautomerism will undoubtedly be a hallmark of successful drug design in this chemical space.

References

"chemical reactivity of the pyrazolo[4,3-b]pyridine core"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity of the Pyrazolo[4,3-b]pyridine Core

Introduction: The Pyrazolo[4,3-b]pyridine Scaffold

The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] As a fused bicyclic system consisting of pyrazole and pyridine rings, it is a purine isostere, which allows it to interact with a wide range of biological targets. This structural feature has led to its incorporation into numerous compounds with diverse and significant pharmacological activities, including inhibitors of kinases like c-Met (Glumetinib) and CDK8, as well as modulators for receptors such as the metabotropic glutamate receptor 4 (mGlu4).[1][2][3]

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the chemical reactivity of the pyrazolo[4,3-b]pyridine core. It moves beyond a simple catalog of reactions to explain the underlying electronic and mechanistic principles that govern its behavior. We will delve into key synthetic strategies, electrophilic and nucleophilic substitutions, and modern metal-catalyzed functionalizations that are crucial for the development of novel derivatives.

Synthesis of the Pyrazolo[4,3-b]pyridine Core

The construction of the pyrazolo[4,3-b]pyridine ring system can be broadly approached from two retrosynthetic directions: annulating a pyrazole ring onto a pre-existing pyridine or, conversely, forming a pyridine ring from a functionalized pyrazole.[1] A particularly efficient and versatile method involves the annulation of a pyrazole ring onto a functionalized pyridine core, starting from readily available 2-chloro-3-nitropyridines.[1][2]

Causality in Synthetic Design: The Japp-Klingemann Approach

The choice of 2-chloro-3-nitropyridine as a starting material is strategic. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (S_N_Ar), facilitating the initial C-N bond formation. The chloro group at the C2 position serves as an excellent leaving group for this purpose. The subsequent steps leverage the modified Japp-Klingemann reaction, a powerful tool for pyrazole synthesis, which involves the reaction of an active methylene compound with an arenediazonium salt.

This multi-step synthesis is often performed in a one-pot manner, which enhances operational simplicity and overall efficiency. The process combines an initial S_N_Ar reaction, an azo-coupling, deacylation, and the final pyrazole ring annulation.[1][2]

Experimental Protocol: One-Pot Synthesis via Modified Japp-Klingemann Reaction

This protocol is adapted from a method developed for the synthesis of pyrazolo[4,3-b]pyridines bearing electron-withdrawing groups.[1]

Step 1: Synthesis of Pyridin-2-yl Keto Esters (Intermediate B)

  • To a solution of a 2-chloro-3-nitropyridine derivative in a suitable solvent like DMF, add an active methylene compound (e.g., ethyl acetoacetate) and a base (e.g., K₂CO₃).

  • Heat the reaction mixture (e.g., at 60 °C) and monitor by TLC until the starting material is consumed.

  • Work up the reaction to isolate the pyridin-2-yl keto ester intermediate.

Step 2: One-Pot Azo-Coupling, Deacylation, and Cyclization

  • To a solution of the pyridin-2-yl keto ester (1 mmol) in acetonitrile (5 mL), add the appropriate aryldiazonium tosylate (1.1 mmol) followed by pyridine (0.08 mL, 1 mmol).

  • Stir the reaction mixture at room temperature for 5–60 minutes (monitored by TLC).

  • Add pyrrolidine (0.33 mL, 4 mmol) and stir the mixture at 40 °C for another 15–90 minutes (monitored by TLC).

  • Upon completion, cool the reaction mixture to room temperature, pour it into 1N hydrochloric acid (50 mL), and extract with chloroform.

  • Purify the isolated product by flash chromatography or recrystallization.

Diagram: Synthetic Workflow for Pyrazolo[4,3-b]pyridine Core

G start 2-Chloro-3-nitropyridine intermediate_B Pyridinyl Keto Ester (B) start->intermediate_B S_N_Ar with Ethyl Acetoacetate, K₂CO₃, DMF azo_intermediate Azo Compound intermediate_B->azo_intermediate Japp-Klingemann: Arenediazonium Tosylate, Pyridine hydrazone Hydrazone Intermediate azo_intermediate->hydrazone Deacylation & Rearrangement final_product Pyrazolo[4,3-b]pyridine hydrazone->final_product Cyclization (Base-catalyzed)

Caption: One-pot synthesis of the pyrazolo[4,3-b]pyridine core.

Electrophilic Aromatic Substitution (EAS)

The pyrazolo[4,3-b]pyridine core possesses a complex electronic landscape for electrophilic substitution. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it generally resistant to EAS unless activated by strong electron-donating groups. The pyrazole ring is more electron-rich, but its reactivity is position-dependent.

Electrophilic attack typically occurs on the pyrazole ring. For instance, reactions like bromination, iodination, and nitration have been shown to proceed at the C3 position of the related 1H-pyrazolo[3,4-b]pyridine system, suggesting a similar reactivity pattern for the [4,3-b] isomer.[4] The nitrogen atoms of both rings are susceptible to protonation or coordination with Lewis acids, which deactivates the entire system towards further electrophilic attack.

ReactionReagentPosition of SubstitutionReference
BrominationBr₂/Acetic AcidC3 (by analogy)[4]
IodinationI₂/HIO₃C3 (by analogy)[4]
NitrationHNO₃/H₂SO₄C3 (by analogy)[4]

Nucleophilic Aromatic Substitution (S_N_Ar)

The electron-deficient nature of the pyridine portion of the scaffold makes it highly susceptible to nucleophilic aromatic substitution, particularly when a good leaving group (such as a halogen) is present at the C4 or C6 positions.[5] This reactivity is a cornerstone of the functionalization of this core.

Causality in S_N_Ar Reactivity

The nitrogen atom in the pyridine ring acts as an electron sink, stabilizing the negative charge of the intermediate Meisenheimer complex formed during the addition-elimination mechanism. This stabilization is most effective when the attack occurs at positions ortho or para (C4, C6) to the ring nitrogen. The presence of additional electron-withdrawing groups, such as a nitro group, further enhances the rate of S_N_Ar, as seen in the synthetic protocols starting from 2-chloro-3-nitropyridines.[1]

Experimental Protocol: Nucleophilic Displacement of a C4-Chloro Group

This generalized protocol is based on established methodologies for substituting chloro groups on the pyridine ring of the scaffold.[6]

  • Step 1: Preparation of the Substrate: Start with a 4-chloro-1H-pyrazolo[4,3-b]pyridine derivative.

  • Step 2: Nucleophilic Displacement:

    • Dissolve the 4-chloro substrate in a suitable polar aprotic solvent (e.g., DMF, DMSO).

    • Add the desired nucleophile (e.g., sodium azide for an azido group, sodium methoxide for a methoxy group, or an amine for an amino group). An excess of the nucleophile is often used.

    • Heat the reaction mixture to a temperature appropriate for the specific nucleophile and substrate (typically ranging from 80 °C to 150 °C).

    • Monitor the reaction progress using TLC or LC-MS.

  • Step 3: Work-up and Purification:

    • After the reaction is complete, cool the mixture and pour it into water or ice water.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Metal-Catalyzed Cross-Coupling and C-H Functionalization

Transition-metal catalysis has revolutionized the functionalization of heterocyclic cores, and the pyrazolo[4,3-b]pyridine system is no exception. Palladium- and copper-catalyzed reactions enable the formation of C-C and C-heteroatom bonds at specific positions, providing powerful tools for late-stage functionalization in drug discovery.[7][8][9][10]

Commonly employed reactions include:

  • Suzuki-Miyaura Coupling: For forming C-C bonds by coupling a halo- or triflyloxy-pyrazolo[4,3-b]pyridine with a boronic acid or ester.

  • Buchwald-Hartwig Amination: For forming C-N bonds by coupling a halo-pyrazolo[4,3-b]pyridine with an amine.[11]

  • Sonogashira Coupling: For forming C-C triple bonds by coupling a halo-pyrazolo[4,3-b]pyridine with a terminal alkyne.

  • C-H Activation/Borylation: For the direct conversion of a C-H bond into a C-B bond, creating a synthetic handle for subsequent Suzuki couplings.[12]

Causality: Directing Group and Ligand Effects

The regioselectivity of these reactions is dictated by the position of the pre-installed leaving group (e.g., Br, I) or, in the case of C-H activation, by the inherent electronic properties of the ring and the directing ability of existing substituents. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. Pyrazole-substituted pyridines themselves have been developed as versatile bidentate ligands that can fine-tune the reactivity and selectivity of transition metal catalysts in these very reactions.[7][8][9][10]

Diagram: Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle cluster_0 Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)L₂(R²) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim R¹-R² Product PyrazoloPy-Ar (R¹R²) RedElim->Product ArX PyrazoloPy-X (R¹X) ArX->OxAdd Boronic Ar-B(OR)₂ (R²B(OR)₂) Boronic->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Conclusion

The pyrazolo[4,3-b]pyridine core is a scaffold of immense potential, characterized by a rich and versatile chemical reactivity. Its electron-deficient pyridine ring readily undergoes nucleophilic substitution, while the pyrazole moiety is more amenable to electrophilic attack. Modern synthetic chemistry, particularly transition-metal catalysis, has unlocked powerful avenues for its precise functionalization at nearly every position. A thorough understanding of the principles governing its reactivity—from the strategic activation of positions for S_N_Ar to the subtle interplay of ligands and catalysts in cross-coupling reactions—is essential for harnessing its full potential in the design of next-generation pharmaceuticals and advanced materials.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolopyridine scaffold has emerged as a privileged core structure in the design of targeted kinase inhibitors, owing to its unique ability to mimic the purine hinge-binding motif of ATP. This guide provides an in-depth exploration of Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate , a versatile and strategically vital starting material for the synthesis of next-generation kinase inhibitors. We will dissect the rationale behind its use, provide detailed synthetic protocols for its derivatization, and offer insights into the structure-activity relationships (SAR) that drive potency and selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase-targeted therapeutics.

The Pyrazolo[4,3-b]pyridine Core: A Foundation for Potency and Selectivity

Protein kinases regulate a vast array of cellular functions, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the development of small-molecule kinase inhibitors remains a focal point of pharmaceutical research. The 1H-pyrazolo[4,3-b]pyridine ring system has proven to be an exceptionally effective scaffold in this endeavor.[2][3]

Why is this scaffold so effective?

  • Bioisosteric Replacement: The pyrazolopyridine core serves as an effective bioisostere for native purines or other heterocyclic systems like indazoles. This substitution can significantly improve a compound's metabolic stability by, for instance, replacing an electron-rich pyrrole ring susceptible to enzymatic hydroxylation with the more stable pyrazole moiety.[2]

  • Hinge-Binding Motif: The defining feature of this scaffold is its arrangement of nitrogen atoms, which are perfectly positioned to form two or three critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. This interaction is the cornerstone of potent inhibition for many Type I inhibitors.[2][4]

  • Vectorial Diversity: The scaffold provides multiple, distinct vectors for chemical modification. Substitutions at the N-1, C-3, and C-6 positions allow chemists to systematically probe different regions of the ATP-binding site—the solvent-exposed region, the back pocket, and the gatekeeper region—to optimize potency, selectivity, and pharmacokinetic properties.[5]

cluster_0 Kinase Hinge Region cluster_1 Pyrazolo[4,3-b]pyridine Core Hinge_NH1 Backbone N-H Hinge_CO Backbone C=O PyrazoloPyridine N1 | N=C |  | C--C=N |  | C==C PyrazoloPyridine->Hinge_NH1 H-Bond Acceptor PyrazoloPyridine->Hinge_CO H-Bond Donor

Figure 1: General interaction of the pyrazolopyridine core with the kinase hinge region.

Profile: this compound

This specific derivative is an ideal starting point for a medicinal chemistry campaign. The methyl ester at the C-6 position serves as a stable, yet reactive, chemical handle for introducing molecular diversity.

PropertyValue
Chemical Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMF, DMSO; moderately soluble in MeOH
Key Functional Groups Pyrazole N-H, Pyridine Nitrogen, Methyl Ester

Synthetic Pathways & Experimental Protocols

The true utility of this compound lies in its capacity for sequential, regioselective functionalization. A common synthetic strategy involves a three-stage approach to build complexity and tune biological activity.

G start Methyl 1H-pyrazolo[4,3-b] pyridine-6-carboxylate step1 Step 1: N-1 Functionalization (Alkylation / Arylation) start->step1 R¹-X, Base step2 Step 2: C-6 Ester Hydrolysis step1->step2 LiOH or NaOH step3 Step 3: C-6 Amide Coupling step2->step3 R²-NH₂, Coupling Agent product Diverse Kinase Inhibitor Library step3->product

Figure 2: A generalized workflow for derivatizing the core scaffold.

Protocol 1: N-1 Arylation via Buchwald-Hartwig Coupling

Rationale: Introducing an aryl or heteroaryl group at the N-1 position is a common strategy to target hydrophobic pockets adjacent to the hinge region. This modification can significantly enhance potency and influence kinase selectivity.[1] The Buchwald-Hartwig reaction is a reliable method for this transformation.

  • Step 1: Reagents & Setup

    • To a dry reaction vial, add this compound (1.0 eq).

    • Add the desired aryl halide (e.g., 4-bromotoluene, 1.2 eq).

    • Add cesium carbonate (Cs₂CO₃, 2.5 eq) as the base.

    • Add Xantphos (0.1 eq) as the ligand.

    • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq) as the palladium source.

  • Step 2: Reaction

    • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous 1,4-dioxane as the solvent.

    • Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring for 12-18 hours.

  • Step 3: Work-up & Purification

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to yield the N-1 arylated product.

Protocol 2: C-6 Amide Synthesis via Hydrolysis and Coupling

Rationale: The C-6 position typically points towards the solvent-exposed region of the ATP binding site. Converting the methyl ester to a diverse library of amides is a powerful tactic for improving solubility, fine-tuning pharmacokinetics, and gaining additional interactions that boost potency.

  • Step 1: Saponification (Ester Hydrolysis)

    • Dissolve the N-1 functionalized pyrazolopyridine from Protocol 1 in a mixture of THF and water (e.g., 3:1 ratio).

    • Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Carefully acidify the reaction mixture to pH ~4-5 with 1N HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

  • Step 2: Amide Coupling

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add the desired primary or secondary amine (1.1 eq).

    • Add a peptide coupling agent such as HATU (1.2 eq).

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).

    • Stir the reaction at room temperature for 6-12 hours.

  • Step 3: Work-up & Purification

    • Dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the final compound by flash chromatography or preparative HPLC.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazolo[4,3-b]pyridine core has yielded crucial insights into achieving potent and selective kinase inhibition.

PositionModification TypeRationale & Typical Outcome
N-1 Small alkyl (e.g., Methyl)Often reduces polarity and can improve cell permeability and brain penetration.[1] May slightly decrease hinge-binding potency in some cases.
N-1 Substituted Aryl/HeteroarylTargets the hydrophobic "back pocket," often leading to a significant increase in potency and selectivity (e.g., c-Met inhibitors).[2][4]
C-3 H, Halogen, or small alkylThis position points towards the "gatekeeper" residue. Modification here is critical for tuning selectivity against closely related kinases.
C-6 Amides with basic amines (e.g., piperazine)Improves aqueous solubility and provides an additional interaction point with charged residues in the solvent-front region.
C-6 Amides with bulky, hydrophobic groupsCan provide additional van der Waals interactions, potentially increasing potency but may negatively impact solubility.

Application Example: Targeting the c-Met Kinase

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase whose dysregulation is implicated in numerous cancers.[2] The pyrazolo[4,3-b]pyridine scaffold is an excellent starting point for c-Met inhibitors, such as the clinical candidate Glumetinib.[2][4]

Molecular docking studies reveal a U-shaped conformation of these inhibitors within the c-Met active site.[2]

Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Hinge Hinge Region (Met1160) Inhibitor->Hinge Key H-Bonds Tyr1230 DFG Motif (Tyr1230) Inhibitor->Tyr1230 π-π Stacking or H-Bond Met1211 Hydrophobic Pocket (Met1211) Inhibitor->Met1211 Hydrophobic Contact Solvent Solvent-Exposed Region Inhibitor->Solvent C-6 vector points towards solvent

Figure 3: Binding mode of a pyrazolo[4,3-b]pyridine inhibitor in the c-Met active site.

The pyrazolopyridine core forms the essential hydrogen bonds with the hinge residue Met1160, while the N-1 substituent engages in favorable contacts with residues like Met1211.[2] The C-6 amide group extends toward the solvent-exposed region, where it can be modified to optimize physicochemical properties.

Conclusion

This compound is more than just a chemical building block; it is a strategic platform for the efficient discovery of potent and selective kinase inhibitors. Its inherent hinge-binding capability, combined with multiple vectors for synthetic elaboration, allows for the systematic exploration of chemical space around the ATP-binding pocket. The protocols and insights provided herein demonstrate a clear and validated path from this core scaffold to a diverse library of potential therapeutic agents, underscoring its continued importance in modern drug discovery.

References

Application Notes & Protocols: Strategic Derivatization of Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[4,3-b]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role as a purine bioisostere and its prevalence in molecules targeting a range of biological targets, including protein kinases and receptors.[1][2] Structure-Activity Relationship (SAR) studies are fundamental to transforming initial "hit" compounds into optimized "lead" candidates with enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed technical overview and actionable protocols for the systematic derivatization of a key starting material, Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate. We will explore three primary vectors for chemical modification: N-alkylation of the pyrazole ring, amide bond formation at the C6-carboxylate, and palladium-catalyzed cross-coupling on the pyridine ring. The causality behind each experimental choice is discussed, providing researchers with a robust framework for generating compound libraries for comprehensive SAR exploration.

The Pyrazolo[4,3-b]pyridine Scaffold: A Privileged Core for Drug Discovery

The fusion of pyrazole and pyridine rings creates a bicyclic heteroaromatic system with a unique arrangement of hydrogen bond donors and acceptors, making it an effective mimic for endogenous purines.[3] This structural feature allows derivatives to interact with a wide array of biological targets.[4][5] this compound is an ideal starting point for SAR studies due to the presence of multiple, chemically distinct handles that can be selectively functionalized.

Our derivatization strategy focuses on three key positions, each offering a distinct opportunity to probe the chemical space around the core scaffold.

Caption: Key derivatization sites on the core scaffold.

Protocol I: N-1 Alkylation of the Pyrazole Ring

Scientific Rationale: The N-H of the pyrazole ring is a hydrogen bond donor. Alkylating this position at N-1 removes this capability and introduces a substituent that can be tailored to probe specific hydrophobic pockets within a target protein. Regioselectivity is a critical consideration in pyrazole chemistry; under basic conditions, alkylation of 3-substituted pyrazoles generally favors the N-1 position due to steric hindrance, although mixtures of N-1 and N-2 isomers can occur.[6][7] Careful purification and structural confirmation are therefore essential.

Step-by-Step Protocol: N-1 Alkylation
  • Materials & Reagents:

    • This compound

    • Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Deionized Water

    • Magnesium Sulfate (MgSO₄), anhydrous

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

    • Add anhydrous DMF to dissolve/suspend the solids (approx. 0.2 M concentration).

    • Add the alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS. For less reactive alkyl halides, heating to 50-60 °C may be required.

    • Upon completion, pour the reaction mixture into deionized water and extract with Ethyl Acetate (3x).

    • Combine the organic layers and wash with deionized water (2x) followed by brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation:

    • Purify the crude product via flash column chromatography on silica gel, typically using a gradient of Hexanes/Ethyl Acetate.

    • Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and HRMS. The N-1 and N-2 isomers can often be distinguished by characteristic shifts in the NMR spectrum.

Protocol II: Derivatization of the C6-Carboxylate via Amide Coupling

Scientific Rationale: The conversion of the C6-methyl ester into a diverse library of amides is one of the most powerful strategies for SAR exploration. Amides introduce both hydrogen bond donors (for primary/secondary amides) and acceptors, and the R-group of the amine can be varied extensively to alter size, lipophilicity, and electronic properties. This two-step process first involves saponification of the ester to the corresponding carboxylic acid, which is then activated and coupled with an amine.

Step 2a: Saponification of the Methyl Ester
  • Materials & Reagents:

    • This compound derivative (from Protocol I or starting material)

    • Lithium Hydroxide (LiOH) (1.5 eq)

    • Tetrahydrofuran (THF) and Water (typically 3:1 v/v)

    • Hydrochloric Acid (HCl), 1 M

  • Procedure:

    • Dissolve the ester (1.0 eq) in a mixture of THF and water.

    • Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC/LC-MS until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1 M HCl.

    • Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., EtOAc or DCM).

    • Dry the solid product under vacuum to yield the carboxylic acid, which is often used in the next step without further purification.

Step 2b: Amide Bond Formation

Causality of Reagent Choice: Standard peptide coupling reagents are employed to facilitate amide bond formation. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient activators of the carboxylic acid, forming a reactive ester intermediate that is readily attacked by the amine nucleophile. The addition of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is crucial to neutralize the acid formed during the reaction and to deprotonate the amine salt if provided as such.

  • Materials & Reagents:

    • 1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid (1.0 eq)

    • Desired amine (primary or secondary) (1.2 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • In a dry flask under nitrogen, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

    • Add the desired amine (1.2 eq) to the reaction mixture.

    • Stir at room temperature for 4-12 hours. Monitor progress by LC-MS.

    • Once complete, dilute the reaction with water and extract with Ethyl Acetate (3x).

    • Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.

  • Purification & Validation:

    • Purify the crude amide using flash column chromatography or preparative HPLC.

    • Characterize the final product by ¹H NMR, HRMS, and confirm purity by analytical HPLC.

Protocol III: Advanced Derivatization via Suzuki Cross-Coupling

Scientific Rationale: To achieve more substantial structural modifications, such as the introduction of aryl or heteroaryl moieties, palladium-catalyzed cross-coupling reactions are indispensable. The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[8][9] This protocol requires a halogenated pyrazolo[4,3-b]pyridine precursor (e.g., a bromo- or chloro- derivative at C3 or C7), which can be synthesized via established methods.[10] This strategy allows for the exploration of larger, often flat, aromatic regions of a binding site, which can significantly impact potency and selectivity.

Step-by-Step Protocol: Suzuki Coupling
  • Materials & Reagents:

    • Halogenated 1H-pyrazolo[4,3-b]pyridine derivative (e.g., 7-Bromo-...) (1.0 eq)

    • Aryl or Heteroaryl Boronic Acid or Ester (1.5 eq)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 - 0.1 eq)

    • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

    • Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Procedure:

    • To a microwave vial or Schlenk flask, add the halogenated pyrazolopyridine (1.0 eq), boronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1).

    • Heat the reaction mixture to 80-120 °C (conventional heating or microwave) for 1-12 hours. Monitor by LC-MS.

    • After cooling, dilute the mixture with water and extract with Ethyl Acetate.

    • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.

  • Purification & Validation:

    • Purify the crude product by flash column chromatography.

    • Characterize the final compound by ¹H NMR and HRMS to confirm successful coupling.

SAR Data Management and Workflow

Systematic derivatization generates a matrix of compounds where structural changes can be directly correlated with biological activity. The data should be organized logically to facilitate analysis.

G A Core Scaffold (Methyl 1H-pyrazolo[4,3-b] pyridine-6-carboxylate) B Primary Derivatization (e.g., N1-Alkylation) A->B C Secondary Derivatization (e.g., Amide Coupling) B->C D Compound Library Purification & QC C->D E Biological Screening (In vitro assays) D->E F SAR Analysis (Data Correlation) E->F G Lead Optimization F->G

Caption: General workflow for SAR studies.

Example SAR Data Table

The following table illustrates how data from the derivatization efforts can be structured to identify key relationships between structure and biological activity.

Compound IDR¹ Substituent (N-1)R⁶ Substituent (Amide)IC₅₀ (nM)
A-01 -H-OCH₃ (Ester)>10,000
A-02 -CH₃-OCH₃ (Ester)8,500
B-01 -CH₃-NH-Cyclopropyl450
B-02 -CH₃-NH-Phenyl1,200
B-03 -CH₃-NH-(4-Fluorophenyl)325
C-01 -CH₂-Ph-NH-Cyclopropyl150
C-02 -CH₂-Ph-NH-(4-Fluorophenyl)88

This is illustrative data for demonstration purposes only.

From this hypothetical data, one could infer that:

  • N-alkylation is tolerated and slightly improves activity (A-01 vs. A-02).

  • Conversion of the ester to small, cyclic amides significantly boosts potency (A-02 vs. B-01).

  • Electron-withdrawing groups on an aromatic amide ring are favorable (B-02 vs. B-03).

  • A larger hydrophobic group at N-1 (benzyl) is preferred over a smaller one (methyl) (B-01 vs. C-01).

Conclusion

The systematic derivatization of this compound provides a versatile and effective platform for conducting detailed SAR studies. By employing robust and well-characterized reactions such as N-alkylation, amide coupling, and palladium-catalyzed cross-coupling, researchers can efficiently generate diverse libraries of compounds. This logical, multi-vector approach enables the thorough exploration of chemical space around the privileged pyrazolopyridine scaffold, accelerating the journey from initial hit to a promising drug candidate.

References

Application Notes and Protocols for Amide Coupling with Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Amide Coupling in Drug Discovery

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals, including top-selling drugs. Its formation is one of the most frequently utilized reactions in the drug discovery process.[1][2][3] The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in molecules targeting a range of biological targets. The ability to efficiently and reliably synthesize amide derivatives of Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate is therefore of critical importance for generating compound libraries for screening and subsequent lead optimization. This guide provides a detailed experimental protocol and the underlying chemical principles for the successful amide coupling of this heterocyclic carboxylate.

Understanding the Reaction: The Logic Behind Reagent Selection

Direct condensation of a carboxylic acid and an amine to form an amide is kinetically slow and thermodynamically challenging, primarily because the hydroxyl group of the carboxylic acid is a poor leaving group.[4][5] To facilitate this transformation under mild conditions, the carboxylic acid must first be "activated."[2] This is achieved by converting the hydroxyl group into a better leaving group, a process mediated by coupling reagents.

For substrates like this compound, which may possess sensitive functional groups, uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often a superior choice.[6] HATU is renowned for its high coupling efficiency, rapid reaction times, and its ability to suppress racemization, a critical consideration when working with chiral amines.[6]

The Mechanism of HATU-Mediated Amide Coupling

The HATU-mediated coupling proceeds through a well-defined, multi-step mechanism:[6][7][8]

  • Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[7][8][9]

  • Activation: The carboxylate anion attacks the electron-deficient carbon of HATU, leading to the formation of a highly reactive O-At-active ester intermediate.[6][7][8] This step releases tetramethylurea as a byproduct.[6]

  • Nucleophilic Attack: The amine, acting as a nucleophile, attacks the carbonyl carbon of the active ester.[6][7][8]

  • Amide Formation: The tetrahedral intermediate collapses to form the desired amide bond and releases 1-hydroxy-7-azabenzotriazole (HOAt).[6]

The high efficiency of HATU is attributed to the neighboring group participation of the pyridine nitrogen in the HOAt leaving group, which stabilizes the transition state.[7]

Visualizing the Workflow

A clear understanding of the experimental sequence is crucial for success. The following diagram outlines the key steps in the HATU-mediated amide coupling protocol.

G cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) in Anhydrous DMF add_base Add DIPEA (2.0 eq) to Carboxylic Acid Solution prep_acid->add_base prep_amine Prepare Amine Solution (1.1 eq) in Anhydrous DMF add_hatu Add HATU (1.1 eq) to the Mixture add_base->add_hatu pre_activate Stir for 15 min at RT (Pre-activation) add_hatu->pre_activate add_amine_sol Add Amine Solution Dropwise at 0 °C pre_activate->add_amine_sol react Warm to RT and Stir (1-18 h) add_amine_sol->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with aq. LiCl, Sat. NaHCO₃, and Brine extract->wash dry Dry (Na₂SO₄), Filter, and Concentrate wash->dry purify Purify by Flash Column Chromatography dry->purify

Caption: Workflow for HATU-mediated amide coupling.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding as intended.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)Purpose
This compound177.161.0177 mgCarboxylic acid source (after hydrolysis)
AmineVaries1.1 - 1.2VariesNucleophile
HATU380.231.1418 mgCoupling Reagent
DIPEA (N,N-Diisopropylethylamine)129.242.0 - 3.0348 - 522 µLNon-nucleophilic base
Anhydrous DMF (N,N-Dimethylformamide)73.09-5 - 10 mLSolvent

Note on the Starting Material: The protocol assumes the use of the corresponding carboxylic acid. If starting from this compound, a preliminary saponification step (e.g., using LiOH in a THF/water mixture) is required to generate the free carboxylic acid. The resulting acid should be isolated and thoroughly dried before proceeding with the coupling reaction.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid (1.0 eq).

    • Dissolve the acid in anhydrous DMF (e.g., 0.1-0.2 M concentration).

    • Stir the solution at room temperature.

  • Activation:

    • To the stirred solution, add DIPEA (2.0 eq) dropwise.[6] A slight exotherm may be observed.

    • Add HATU (1.1 eq) portion-wise to the mixture.[6] The solution may change color (often to a pale yellow).

    • Allow the mixture to stir at room temperature for 15-30 minutes for pre-activation.[10] This step is crucial to ensure the complete formation of the active ester before the amine is introduced, which minimizes potential side reactions like guanidinylation of the amine.[6]

  • Coupling:

    • In a separate flask, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.

    • Cool the activated carboxylic acid mixture to 0 °C using an ice bath.

    • Add the amine solution dropwise to the reaction mixture.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 1-18 hours. The reaction progress should be monitored.[11]

  • Monitoring the Reaction:

    • Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11] A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexanes. The product amide should have a different Rf value than the starting carboxylic acid.

  • Work-up and Purification:

    • Upon completion, pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of NH₄Cl to quench the reaction.[10]

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[6][10]

    • The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure amide.[3][11]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Product Yield Incomplete activation of the acid; presence of water; low nucleophilicity of the amine; steric hindrance.[10][12]Ensure all reagents and solvents are anhydrous.[10] Increase pre-activation time. For poorly nucleophilic amines, consider converting the acid to an acyl fluoride or using a more potent coupling reagent.[10] Gentle heating (40-50°C) may be beneficial for sterically hindered substrates.[6]
Guanidinium Byproduct Formation The amine reacts directly with HATU.[6]Strictly follow the order of addition. Ensure the carboxylic acid is fully pre-activated with HATU and base before adding the amine.[6]
Difficulty in Purification Byproducts (tetramethylurea, HOAt, excess DIPEA) are co-eluting with the product.The prescribed aqueous work-up is designed to remove most of these impurities. A LiCl wash is particularly effective for removing residual DMF. If problems persist, consider recrystallization as an alternative purification method.[13]

Characterization of the Final Product

The identity and purity of the synthesized amide should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the structure of the amide, showing characteristic shifts for the amide N-H proton (if present) and the carbons of the pyrazolopyridine core and the coupled amine.[14][15] The C-N bond in amides has partial double bond character, which can lead to restricted rotation and, in some cases, the appearance of rotamers in the NMR spectrum.[14][16]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.[17]

  • Infrared (IR) Spectroscopy: Will show a characteristic C=O stretching vibration for the amide carbonyl, typically in the range of 1680-1630 cm⁻¹.[18]

Conclusion

The HATU-mediated protocol described provides a robust and reliable method for the synthesis of amide derivatives of this compound. By understanding the underlying mechanism, carefully controlling reaction conditions, and following a systematic workflow, researchers can efficiently generate novel compounds for advancement in drug development programs.

References

Synthesis of Pyrazolo[4,3-b]pyridine-6-carboxamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of pyrazolo[4,3-b]pyridine-6-carboxamide from its corresponding methyl ester. This transformation, a nucleophilic acyl substitution known as aminolysis, is a crucial step in the synthesis of various biologically active molecules, as the pyrazolo[4,3-b]pyridine scaffold is a key pharmacophore in medicinal chemistry. This document outlines the underlying chemical principles, provides a step-by-step laboratory procedure, and discusses methods for the characterization and purification of the final product.

Introduction: The Significance of Pyrazolo[4,3-b]pyridines

The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold found in a multitude of compounds with diverse biological activities. These include inhibitors of kinases, which are crucial targets in oncology, as well as agents with anti-inflammatory and antiviral properties. The carboxamide functional group at the 6-position is often a key feature for molecular recognition and binding to biological targets. Therefore, a reliable and efficient synthesis of pyrazolo[4,3-b]pyridine-6-carboxamide is of significant interest to researchers in drug discovery and development.

Synthetic Strategy: From Methyl Ester to Carboxamide

The conversion of a methyl ester to a primary carboxamide is typically achieved through aminolysis (or more specifically, ammonolysis when ammonia is the amine)[1]. This reaction involves the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of methanol to yield the desired amide.

Due to the relatively low reactivity of esters compared to other carboxylic acid derivatives like acid chlorides, this reaction often requires elevated temperatures and pressures to proceed at a reasonable rate. The use of a sealed reaction vessel is a common strategy to achieve the necessary conditions. Methanolic ammonia is a frequently employed reagent for this transformation as it provides a convenient source of ammonia in a suitable solvent.

dot graph "Reaction_Scheme" { layout=dot; rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "General reaction scheme for the synthesis of pyrazolo[4,3-b]pyridine-6-carboxamide from its methyl ester via ammonolysis."

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methods for the aminolysis of heterocyclic esters. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Notes
Methyl pyrazolo[4,3-b]pyridine-6-carboxylate1260891-66-4177.16[2]Starting material.
Methanolic ammonia (7N solution)7664-41-717.03Corrosive and toxic. Handle in a fume hood.
Dichloromethane (DCM)75-09-284.93For workup and purification.
Methanol (MeOH)67-56-132.04For purification.
Ethyl acetate (EtOAc)141-78-688.11For purification.
Hexanes110-54-386.18For purification.

Equipment:

  • Heavy-walled pressure tube with a screw cap and PTFE liner

  • Stir plate with heating capabilities

  • Standard laboratory glassware

  • Rotary evaporator

  • High-vacuum pump

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization

Procedure:

  • Reaction Setup: In a clean, dry heavy-walled pressure tube, add methyl pyrazolo[4,3-b]pyridine-6-carboxylate (1.0 eq).

  • Addition of Reagent: To the pressure tube, add a 7N solution of ammonia in methanol (10-20 eq of ammonia). The tube should not be filled more than two-thirds of its total volume.

  • Sealing and Heating: Securely seal the pressure tube with the screw cap and PTFE liner. Place the tube in an oil bath on a stirrer/hotplate and heat to 100-120 °C with stirring.

    • Rationale: The elevated temperature and the resulting increase in pressure within the sealed tube are necessary to drive the reaction to completion due to the moderate reactivity of the methyl ester.

  • Reaction Monitoring: Allow the reaction to proceed for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) of an aliquot of the reaction mixture (after carefully cooling and venting the tube).

  • Workup:

    • After the reaction is complete, cool the pressure tube to room temperature and then to 0 °C in an ice bath before carefully opening it in a well-ventilated fume hood to release any excess pressure.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanolic ammonia.

  • Purification: The crude product can be purified by one of the following methods:

    • Crystallization: The crude solid can be recrystallized from a suitable solvent system, such as methanol/ethyl acetate or dichloromethane/hexanes.[3][4][5][6][7] Dissolve the crude product in a minimum amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under high vacuum.

    • Column Chromatography: If crystallization does not yield a pure product, silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) can be employed.

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];

} caption: "A streamlined workflow for the synthesis and purification of pyrazolo[4,3-b]pyridine-6-carboxamide."

Characterization of Pyrazolo[4,3-b]pyridine-6-carboxamide

The structure and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyrazolo[4,3-b]pyridine ring system and two distinct signals for the -CONH₂ protons, which may appear as broad singlets. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxamide group and the fused heterocyclic system.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all the carbon atoms in the molecule. The carbonyl carbon of the amide will typically appear in the range of 165-175 ppm. The chemical shifts of the aromatic carbons in the pyridine ring are expected around 124-150 ppm[8][9].

  • FT-IR: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the primary amide (typically two bands in the region of 3400-3100 cm⁻¹) and a strong C=O stretching band for the amide carbonyl group around 1680-1630 cm⁻¹[10][11].

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of pyrazolo[4,3-b]pyridine-6-carboxamide (C₇H₆N₄O, MW = 162.15 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns may involve the loss of CO and HCN molecules[12][13].

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature, prolonging the reaction time, or using a higher concentration of the methanolic ammonia solution.

  • Low Yield: Low yields may be due to incomplete reaction or loss of product during workup and purification. Ensure the pressure tube is properly sealed to prevent the escape of ammonia. Optimize the crystallization or chromatography conditions to minimize product loss.

  • Side Reactions: At high temperatures, hydrolysis of the ester or the product amide can occur if water is present. Ensure anhydrous conditions are maintained.

Conclusion

The synthesis of pyrazolo[4,3-b]pyridine-6-carboxamide from its methyl ester is a robust and scalable transformation that provides access to a key building block for the development of novel therapeutics. The protocol described herein, based on the principles of aminolysis, offers a reliable method for researchers in the field. Careful execution of the experimental procedure and thorough characterization of the final product are essential for ensuring the quality and reproducibility of the synthesis.

References

Application Notes and Protocols: Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold for Cancer Immunotherapy

The relentless pursuit of targeted and effective cancer therapies has led researchers to explore novel chemical scaffolds capable of modulating critical oncogenic pathways. Among these, the pyrazolo[4,3-b]pyridine core has emerged as a privileged structure in medicinal chemistry. This document provides a detailed guide to the application of Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate and its derivatives in cancer research, with a primary focus on their role as inhibitors of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway.

While this compound itself may serve as a key intermediate, its derivatives have demonstrated potent anticancer activity by disrupting the PD-1/PD-L1 interaction, a crucial mechanism of tumor immune evasion.[1] This guide will delve into the mechanism of action, provide detailed protocols for evaluating compound efficacy, and offer insights into the causality behind experimental choices, empowering researchers to effectively investigate this promising class of compounds.

Mechanism of Action: Disrupting the PD-1/PD-L1 Immune Checkpoint

The PD-1/PD-L1 signaling pathway is a critical regulator of the adaptive immune response.[2][3] PD-1, a receptor expressed on the surface of activated T cells, upon binding to its ligand PD-L1, which can be highly expressed on tumor cells, delivers an inhibitory signal to the T cell.[4][5] This interaction leads to T cell exhaustion and an impaired anti-tumor immune response, allowing cancer cells to proliferate unchecked.[6]

Derivatives of the 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold have been identified as potent small-molecule inhibitors of the PD-1/PD-L1 interaction.[1] These compounds are hypothesized to bind to PD-L1, inducing its dimerization and subsequent internalization, thereby preventing its engagement with PD-1 on T cells.[7] This blockade restores the cytotoxic function of T cells, enabling them to recognize and eliminate cancer cells. A study by Dai et al. (2021) identified a derivative, D38, with an impressive IC50 value of 9.6 nM in a biochemical assay, highlighting the potential of this scaffold.[1]

Caption: PD-1/PD-L1 signaling and inhibition by pyrazolo[4,3-b]pyridine derivatives.

Experimental Protocols

Biochemical Screening of PD-1/PD-L1 Interaction Inhibitors using HTRF

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput screening method ideal for studying protein-protein interactions.[7][8] The assay measures the FRET (Förster Resonance Energy Transfer) between a donor fluorophore (Europium cryptate) conjugated to PD-1 and an acceptor fluorophore (d2) conjugated to PD-L1. Inhibition of the PD-1/PD-L1 interaction by a test compound leads to a decrease in the HTRF signal.[9][10]

Materials:

  • Recombinant human PD-1 protein (tagged, e.g., with Avi-tag)

  • Recombinant human PD-L1 protein (tagged, e.g., with His-tag)

  • HTRF donor (e.g., Anti-tag-Eu3+ cryptate)

  • HTRF acceptor (e.g., Anti-tag-d2)

  • Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound derivatives in 100% DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Reagent Preparation: Dilute the tagged PD-1 and PD-L1 proteins and the HTRF donor and acceptor reagents in the assay buffer to their optimal working concentrations (as determined by initial optimization experiments).

  • Assay Plate Setup:

    • Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 4 µL of the diluted tagged PD-1 protein solution.

    • Add 4 µL of the diluted tagged PD-L1 protein solution.

    • Add 10 µL of the pre-mixed HTRF donor and acceptor reagents.

  • Incubation: Seal the plate and incubate at room temperature for 1-4 hours, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at two wavelengths: 620 nm (donor emission) and 665 nm (acceptor emission).[7]

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value by fitting the data to a four-parameter logistic curve.

HTRF_Workflow A 1. Compound Dilution (Serial dilution in DMSO, then assay buffer) C 3. Assay Plate Setup (384-well) - Add Compound/DMSO - Add PD-1 - Add PD-L1 - Add HTRF reagents A->C B 2. Reagent Preparation (PD-1, PD-L1, HTRF donor/acceptor in assay buffer) B->C D 4. Incubation (Room temperature, 1-4h, dark) C->D E 5. HTRF Reading (620 nm & 665 nm) D->E F 6. Data Analysis - Calculate HTRF ratio - Determine % Inhibition - Calculate IC50 E->F

Caption: Workflow for the HTRF-based PD-1/PD-L1 inhibition assay.

Cellular Assay: T-Cell Activation Co-Culture Model

Principle: To assess the functional consequence of PD-1/PD-L1 blockade in a more biologically relevant system, a co-culture model is employed.[11][12] This involves culturing T cells with cancer cells that express PD-L1. The ability of the test compound to restore T-cell activation and cytokine production in the presence of PD-L1-expressing tumor cells is a key indicator of its efficacy.

Materials:

  • Target Cells: A cancer cell line engineered to stably express high levels of human PD-L1 (e.g., CHO-K1/hPD-L1 or a human cancer cell line like MDA-MB-231 with high endogenous PD-L1).

  • Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated T cells from healthy donors.

  • T-cell activator: Anti-CD3 antibody or a co-culture system with an artificial T-cell receptor activator.[11]

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and IL-2 for T-cell proliferation).

  • Test compound (this compound derivative).

  • Flow cytometer and antibodies for T-cell activation markers (e.g., anti-CD69, anti-IFN-γ).

  • ELISA kits for cytokine quantification (e.g., IFN-γ, IL-2).

Procedure:

  • Cell Preparation:

    • Culture the PD-L1 expressing target cells to confluency.

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Co-culture Setup (96-well plate):

    • Seed the PD-L1 expressing target cells (e.g., 2 x 10^4 cells/well) and allow them to adhere overnight.

    • The next day, add the test compound at various concentrations to the wells.

    • Add PBMCs or isolated T cells (e.g., 1 x 10^5 cells/well) to the wells containing the target cells and compound.

    • Add a T-cell activator (e.g., anti-CD3 antibody at a pre-determined optimal concentration).

  • Incubation: Incubate the co-culture plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Endpoint Analysis:

    • Cytokine Production (ELISA): Collect the culture supernatant and measure the concentration of secreted IFN-γ and IL-2 using ELISA kits according to the manufacturer's instructions.

    • T-cell Activation (Flow Cytometry): Harvest the non-adherent cells (T cells), stain them with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD8) and activation markers (e.g., CD69), and analyze by flow cytometry.[12] Intracellular staining for IFN-γ can also be performed.

  • Data Analysis: Plot the cytokine concentrations or the percentage of activated T cells against the compound concentration to determine the EC50 value.

CoCulture_Workflow A 1. Cell Preparation - Culture PD-L1+ Target Cells - Isolate Human PBMCs B 2. Co-culture Setup (96-well) - Seed Target Cells - Add Test Compound - Add PBMCs & T-cell Activator A->B C 3. Incubation (48-72 hours, 37°C, 5% CO2) B->C D 4. Endpoint Analysis C->D E Cytokine Quantification (ELISA) - Collect supernatant - Measure IFN-γ, IL-2 D->E F T-cell Activation (Flow Cytometry) - Harvest T cells - Stain for activation markers (e.g., CD69) D->F G 5. Data Analysis - Determine EC50 for cytokine release and T-cell activation E->G F->G

Caption: Workflow for the T-cell activation co-culture assay.

Cell Viability and Apoptosis Assays

Principle: While the primary mechanism of action is immune-mediated, it is crucial to assess the direct cytotoxic or cytostatic effects of the compound on both cancer cells and immune cells. The MTT or MTS assay measures cell viability based on the metabolic activity of the cells.[2] The Annexin V/Propidium Iodide (PI) assay is used to quantify apoptosis (programmed cell death).[4]

Data Presentation:

AssayPrincipleEndpoint MeasurementExpected Outcome for an Ideal PD-1/PD-L1 Inhibitor
MTT/MTS Assay Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.Absorbance at 570 nm (MTT) or 490 nm (MTS).Minimal direct cytotoxicity to cancer cells and immune cells in monoculture.
Annexin V/PI Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells. PI stains necrotic cells.Flow cytometry analysis of fluorescently labeled cells.Low levels of apoptosis induced in cancer cells and immune cells in monoculture.

Conclusion and Future Directions

This compound represents a key structural motif for the development of novel small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds, from initial biochemical screening to functional cellular assays. By understanding the underlying principles and meticulously executing these experiments, researchers can effectively characterize the therapeutic potential of this promising class of molecules in the field of cancer immunotherapy. Future investigations should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds and evaluating their in vivo efficacy in relevant animal models of cancer.

References

Application Notes & Protocols: A Guide to the Biological Screening of Pyrazolo[4,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold

The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, planar structure and specific arrangement of nitrogen atoms make it an excellent bioisostere for purines, enabling it to interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases.[1][2] Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern therapeutics.[3][4] Pyrazolo[4,3-b]pyridine derivatives have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (TRKs), and TANK-binding kinase 1 (TBK1), highlighting their potential in oncology and immunology.[5][6][7]

This guide provides a comprehensive framework for the biological screening of novel pyrazolo[4,3-b]pyridine compound libraries. It details a strategic, tiered approach, from high-throughput primary screening to detailed cellular assays, ensuring the efficient identification and validation of potent and selective lead candidates. We will focus on a kinase inhibition screening model as a primary example, given the prevalence of this activity within this compound class.[8][9]

Strategic Planning for a Screening Campaign

A successful screening campaign is not merely a series of experiments but a logical workflow designed to eliminate false positives and progressively build a compelling data package for each hit compound. This is often visualized as a screening cascade. The goal is to move from high-throughput, cost-effective assays to more complex, physiologically relevant models, while narrowing the number of compounds at each stage.

Causality Explanation: A tiered approach is critical for resource management. Primary assays are designed for speed and scale to test thousands of compounds, while downstream secondary and cellular assays are more resource-intensive and are reserved for a smaller, more promising set of initial hits.[10] This cascade ensures that the most promising compounds receive the most detailed characterization.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Cellular & Secondary Screening cluster_3 Phase 4: Lead Prioritization lib Pyrazolo[4,3-b]pyridine Library (1000s of compounds) hts Primary HTS: Biochemical Kinase Assay (e.g., ADP-Glo™) lib->hts Single concentration (e.g., 10 µM) confirm Hit Confirmation (Fresh compound powder) hts->confirm ~5-10% Hit Rate dose Dose-Response (IC50) Biochemical Assay confirm->dose cell_viability Cellular Potency: Viability/Proliferation Assay (e.g., CellTiter-Glo®) ortho Orthogonal Assay (e.g., TR-FRET) dose->ortho Validate Mechanism counter Assay Interference Counter-Screen dose->counter Eliminate Artifacts ortho->cell_viability Confirmed Hits (~1-2%) counter->cell_viability Confirmed Hits (~1-2%) target_engage Target Engagement (e.g., NanoBRET™, CETSA) cell_viability->target_engage leads Prioritized Hits for Lead Optimization selectivity Kinase Selectivity Panel Screening target_engage->selectivity selectivity->leads <0.5% of Library

Caption: Tiered screening cascade for pyrazolo[4,3-b]pyridine compounds.

Primary Screening Protocol: Biochemical Kinase Assay

The initial screen aims to identify compounds that inhibit the enzymatic activity of a specific kinase target in a purified, cell-free system. The ADP-Glo™ Kinase Assay (Promega) is a robust, luminescence-based method suitable for high-throughput screening (HTS). It measures the amount of ADP produced in a kinase reaction; a lower signal indicates less ADP, and therefore, inhibition of the kinase.[11]

Protocol: ADP-Glo™ Kinase Assay

Objective: To identify compounds that inhibit the target kinase at a single concentration (e.g., 10 µM).

Materials:

  • Target Kinase (e.g., CDK2/CycA)

  • Kinase Substrate (e.g., a specific peptide)

  • ATP (at Km concentration for the kinase)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • Assay Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test Compounds: 10 mM stock in DMSO, diluted to 1 mM intermediate plate

  • Positive Control: Staurosporine (a potent, broad-spectrum kinase inhibitor)

  • 384-well, white, solid-bottom assay plates (e.g., Corning #3572)

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo®), dispense 10 nL of test compounds (from 1 mM plate) and controls into the wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 10 µL final volume.

    • Expert Insight: Acoustic dispensing minimizes DMSO carryover, which can affect enzyme activity. The final DMSO concentration should be kept constant across all wells, typically ≤ 0.5%.

  • Enzyme Addition: Prepare a 2X kinase solution in assay buffer. Add 5 µL of this solution to each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This pre-incubation allows the compounds to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Prepare a 2X substrate/ATP solution in assay buffer. Add 5 µL of this solution to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

    • Trustworthiness: The reaction time and enzyme concentration should be optimized beforehand to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Step 2): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., EnVision®, PHERAstar®).

Data Analysis: Calculate the percent inhibition for each compound relative to the high (DMSO only) and low (Staurosporine) controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_LowControl) / (Signal_HighControl - Signal_LowControl))

A hit is typically defined as a compound exhibiting inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls).

Secondary and Confirmatory Assays

Hits from the primary screen require validation to eliminate false positives and confirm their activity.[12] This involves re-testing from a fresh, dry powder of the compound and using an orthogonal assay that employs a different detection technology to rule out assay interference.[13]

Protocol: TR-FRET Orthogonal Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an excellent orthogonal method. It measures the proximity of two molecules (e.g., a biotinylated substrate and a phospho-specific antibody) through energy transfer between a donor (Europium) and an acceptor (APC) fluorophore.

Objective: To confirm kinase inhibition and determine the IC50 value of primary hits.

Methodology Outline:

  • Dose-Response Plating: Prepare serial dilutions (e.g., 10-point, 3-fold) of the confirmed hit compounds, starting from a top concentration of 50 µM.

  • Kinase Reaction: Perform the kinase reaction as described in the primary screen, but in a buffer optimized for the TR-FRET reagents.

  • Detection: Stop the reaction and add a detection mix containing a Europium-labeled anti-tag antibody (e.g., anti-GST) and an APC-labeled phospho-specific antibody.

  • Incubation: Incubate for 1-2 hours to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Explanation: An orthogonal assay is crucial for hit validation.[12] A compound that shows activity in both a luminescence-based (ADP-Glo™) and a fluorescence-based (TR-FRET) assay is much more likely to be a genuine inhibitor of the enzyme, rather than an artifact that interferes with a single detection technology.[13]

Cellular and Phenotypic Screening

After confirming direct enzyme inhibition, the next critical step is to determine if the compounds can exert their effect in a more complex biological system.[14] Cell-based assays assess a compound's ability to cross the cell membrane, engage its target in the cellular environment, and produce a desired phenotypic outcome, such as inhibiting cancer cell proliferation.[15]

Protocol: Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the potency of hit compounds in inhibiting the proliferation of a relevant cancer cell line.

Materials:

  • Cancer Cell Line (e.g., MCF-7 breast cancer cells, selected based on target kinase relevance).[16]

  • Cell Culture Medium (e.g., DMEM with 10% FBS).

  • Test Compounds and Controls (e.g., Staurosporine).

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • 384-well, clear-bottom, white-walled tissue culture plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 384-well plate at a pre-determined optimal density (e.g., 1,000 cells/well in 40 µL of medium) and incubate overnight (37°C, 5% CO2).

  • Compound Treatment: Add 10 µL of medium containing the test compounds at various concentrations (prepared by serial dilution).

  • Incubation: Incubate the plate for 72 hours (37°C, 5% CO2).

    • Expert Insight: A 72-hour incubation period is standard for assessing anti-proliferative effects, as it typically covers several cell doubling times.[4]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active, viable cells.[17]

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability relative to DMSO controls against the compound concentration.

Signaling Pathway Context: The pyrazolo[4,3-b]pyridine compounds are often designed to inhibit kinases that are critical nodes in cell proliferation and survival pathways, such as the PI3K-Akt-mTOR or Ras-Raf-MEK-ERK pathways. Inhibiting a key kinase in these cascades leads to cell cycle arrest or apoptosis, which is measured as a decrease in cell viability.

G RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation TargetKinase Pyrazolo[4,3-b]pyridine Target Kinase (e.g., RAF, MEK) TargetKinase->RAF TargetKinase->MEK

Caption: Simplified kinase signaling pathway targeted by inhibitors.

Data Presentation and Hit Prioritization

Data from all assays should be compiled to build a comprehensive profile for each validated hit. This allows for direct comparison and informed decision-making for which compounds to advance into lead optimization.

Table 1: Example Data Summary for Prioritized Hits

Compound IDPrimary Screen (% Inh @ 10µM)Biochemical IC50 (nM) (Target Kinase)Orthogonal IC50 (nM) (TR-FRET)Cellular IC50 (µM) (MCF-7 Viability)
PzP-00198%25300.5
PzP-00295%1501758.2
PzP-00365%800950> 50
PzP-00499%151200 (artifact)> 50

Data Interpretation:

  • PzP-001 is a high-quality hit. It shows potent activity in the primary screen, which is confirmed with a low nanomolar IC50 in both the primary and orthogonal biochemical assays. Crucially, it also demonstrates potent activity in a cellular context, indicating good cell permeability and on-target effects.

  • PzP-002 is a moderate hit. While active, its potency is lower both biochemically and cellularly compared to PzP-001.

  • PzP-003 would likely be deprioritized due to weak potency.

  • PzP-004 is a clear example of a screening artifact. Despite strong primary activity, its potency is not confirmed in the orthogonal assay, suggesting it interfered with the primary assay's detection method. This is corroborated by its lack of cellular activity.[12]

Conclusion

The systematic screening protocol detailed here provides a robust pathway for the identification and validation of biologically active pyrazolo[4,3-b]pyridine compounds. By employing a tiered cascade that incorporates biochemical, orthogonal, and cell-based assays, researchers can efficiently triage large compound libraries, eliminate artifacts, and build a strong, data-driven case for advancing the most promising hits into lead optimization programs. The key to success lies in the rigorous validation of primary hits and the careful correlation of biochemical potency with cellular activity.

References

Application Notes & Protocols: Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate as a Privileged Scaffold for Novel PD-1/PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Small-Molecule Checkpoint Inhibitors

The advent of cancer immunotherapy has revolutionized oncology, with immune checkpoint inhibitors (ICIs) at the forefront of this paradigm shift. The Programmed Death-1 (PD-1) receptor and its ligand, Programmed Death-Ligand 1 (PD-L1), represent a critical axis in immune regulation.[1][2] Tumor cells frequently exploit this pathway by overexpressing PD-L1, which binds to PD-1 on activated T cells, inducing a state of exhaustion and allowing the tumor to evade immune destruction.[2][3][4] While monoclonal antibodies targeting this interaction have shown remarkable clinical success, they are not without limitations, including high production costs and potential for immune-related adverse events.[5][6] This has spurred the development of small-molecule inhibitors of the PD-1/PD-L1 interaction, which offer the promise of oral bioavailability and potentially different safety profiles.[5][7][8]

The pyrazolo[4,3-b]pyridine core has emerged as a promising scaffold for the design of potent PD-1/PD-L1 inhibitors.[5] Its rigid, bicyclic structure provides a solid foundation for the precise positioning of functional groups to disrupt the protein-protein interface. This document provides a detailed guide for researchers on utilizing Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate as a starting point for the synthesis and evaluation of novel small-molecule PD-1/PD-L1 inhibitors.

The PD-1/PD-L1 Signaling Pathway and Mechanism of Inhibition

The interaction between PD-1 on T cells and PD-L1 on tumor cells transmits an inhibitory signal that dampens the anti-tumor immune response. Small-molecule inhibitors are designed to occupy a hydrophobic pocket on the surface of PD-L1, preventing it from binding to PD-1 and thereby restoring T-cell activity.

PD1_Pathway cluster_tumor Tumor Cell cluster_tcell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Activation T-Cell Activation (Tumor Cell Killing) PD1->Activation Inhibition TCR TCR TCR->Activation Signal 1 Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->PDL1 Blockade

Caption: PD-1/PD-L1 signaling and small-molecule inhibition.

Synthesis of the Core Scaffold: this compound

The synthesis of the pyrazolo[4,3-b]pyridine core can be achieved through several routes. A common and effective strategy involves the condensation of a substituted aminopyrazole with a dicarbonyl compound or its equivalent to construct the fused pyridine ring. The following protocol is a representative method adapted from established synthetic procedures for pyrazolopyridines.[3][8]

Synthetic Workflow

Synthesis_Workflow A Starting Materials (e.g., Substituted Pyrazole) B Ring Formation Reaction (Condensation/Cyclization) A->B C Intermediate (Pyrazolopyridine core) B->C D Functional Group Modification C->D E Final Inhibitor Derivatives D->E

Caption: General synthetic workflow for pyrazolopyridine derivatives.

Protocol: Synthesis of this compound

This protocol outlines a plausible synthetic route. Researchers should always first consult relevant safety data sheets and perform a thorough risk assessment.

Step 1: Synthesis of a Suitable Aminopyrazole Precursor

The synthesis begins with a commercially available or synthesized aminopyrazole derivative. For the target scaffold, a pyrazole with an amino group and a carboxylate or cyano group at appropriate positions is required.

Step 2: Condensation and Cyclization to form the Pyrazolopyridine Ring

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aminopyrazole precursor (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add a 1,3-dicarbonyl compound or a suitable equivalent (e.g., an enaminone) (1.1 equivalents). For the synthesis of the target scaffold, a reagent that will introduce the methyl carboxylate at the 6-position is needed.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the this compound scaffold.

Medicinal Chemistry: Structure-Activity Relationship (SAR) Insights

Once the core scaffold is synthesized, a medicinal chemistry campaign can be initiated to explore the structure-activity relationship (SAR) and optimize the inhibitory potency. Based on studies of similar pyrazolopyridine scaffolds, key positions for modification can be identified.[5]

Position for ModificationRationale and Observed Trends
N1-position of the pyrazole ring Substitution at this position, for example with a methyl group, has been shown to be crucial for potent inhibitory activity. The N1-substituent can occupy a hydrophobic pocket in the PD-L1 dimer interface.
C3-position of the pyrazole ring Modifications at this position can influence the orientation of the molecule within the binding pocket. Small alkyl or aryl groups can be explored to probe for additional interactions.
Substituents on the pyridine ring The pyridine ring itself provides a key interaction point. The ester at the 6-position is a handle for further derivatization, for instance, conversion to amides to introduce diverse chemical functionalities and explore hydrogen bonding interactions.

A study by Dai et al. (2021) on 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives provided valuable SAR insights.[5] They found that specific substitutions on an appended phenyl ring were critical for high potency, with one derivative, D38 , showing an IC50 of 9.6 nM in a biochemical assay.[5] This highlights the importance of exploring various substituents to optimize interactions with the PD-L1 protein.

Screening Protocols for Inhibitor Potency

A tiered screening approach is recommended, starting with a biochemical assay to determine direct binding inhibition, followed by a cell-based assay to assess functional activity.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay directly measures the inhibition of the PD-1/PD-L1 interaction.

Materials:

  • Recombinant human PD-1 and PD-L1 proteins (tagged, e.g., with His and Fc)

  • HTRF detection reagents (e.g., anti-His-d2 and anti-Fc-Tb)

  • Assay buffer

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (derivatives of the pyrazolo[4,3-b]pyridine scaffold) in the assay buffer. Include a known inhibitor as a positive control and DMSO as a negative control.

  • Reagent Preparation: Prepare solutions of recombinant PD-1 and PD-L1 proteins and the HTRF detection antibodies in the assay buffer at the recommended concentrations.

  • Assay Plate Setup: Add the test compounds, PD-1 and PD-L1 proteins, and HTRF detection antibodies to the wells of the 384-well plate.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 1-4 hours), protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Protocol 2: PD-1/PD-L1 Blockade Cell-Based Reporter Assay

This assay measures the functional consequence of blocking the PD-1/PD-L1 interaction, typically by measuring the restoration of T-cell activation.

Materials:

  • PD-1 effector cells (e.g., Jurkat cells engineered to express PD-1 and a reporter gene like luciferase under the control of an NFAT response element).

  • PD-L1 antigen-presenting cells (APCs) (e.g., CHO-K1 cells engineered to express PD-L1 and a T-cell receptor activator).

  • Cell culture medium and supplements.

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase detection reagent.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the PD-L1 APCs in the 96-well plate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells containing the PD-L1 APCs.

  • Co-culture: Add the PD-1 effector cells to the wells.

  • Incubation: Co-culture the cells for 6-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Add the luciferase detection reagent to each well and measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC50 value, representing the concentration at which 50% of the maximal T-cell activation is restored.

Data Presentation: Example Inhibitor Profile

The following table presents hypothetical data for a series of synthesized compounds based on the this compound scaffold.

Compound IDR1-substituentR6-amide derivativeHTRF IC50 (nM)Cell-Based EC50 (µM)
Scaffold H-COOCH3>10,000>50
CMPD-01 CH3-COOCH35,28025.6
CMPD-02 CH3-CONH(CH2)2OH8908.9
CMPD-03 CH3-CONH(4-F-Ph)15.21.2
D38 (Ref.) CH3Optimized amide9.61.61[5]

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel, potent, and orally bioavailable small-molecule inhibitors of the PD-1/PD-L1 interaction. The synthetic tractability of this core allows for extensive exploration of the SAR at multiple positions, leading to the identification of highly active compounds. The protocols outlined in this guide provide a robust framework for the synthesis, screening, and characterization of these next-generation cancer immunotherapies. Further optimization of lead compounds for their pharmacokinetic and pharmacodynamic properties will be crucial for their successful translation into clinical candidates.

References

Application Notes and Protocols for the Synthesis and Evaluation of Dual FLT3/CDK4 Inhibitors from Pyrazolo[4,3-b]pyridine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Dual FLT3 and CDK4 Inhibition in Oncology

The development of targeted therapies has revolutionized cancer treatment, with protein kinase inhibitors at the forefront of this paradigm shift. Among the myriad of kinases implicated in oncogenesis, FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4) have emerged as critical drivers in various malignancies, most notably in Acute Myeloid Leukemia (AML).

FLT3, a receptor tyrosine kinase, plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations, particularly internal tandem duplications (FLT3-ITD), are present in approximately 30% of AML patients and are associated with a poor prognosis.[2][3] These mutations lead to constitutive activation of the kinase, driving uncontrolled cell proliferation and survival through downstream signaling pathways like STAT5, PI3K/AKT, and MAPK.[4][5]

Concurrently, the cell cycle engine, driven by Cyclin-Dependent Kinases (CDKs), represents a fundamental process co-opted by cancer cells to sustain their rapid division. CDK4, in complex with cyclin D, initiates the G1-S phase transition by phosphorylating the retinoblastoma protein (Rb).[2][4] This releases the E2F transcription factor, which in turn activates genes required for DNA replication. The Cyclin D-CDK4-Rb pathway is frequently deregulated in cancer, making it an attractive therapeutic target.[2]

The convergence of these two pathways in AML provides a compelling case for dual inhibition. Preclinical models have demonstrated a synergistic effect between FLT3 and CDK4 inhibition, leading to increased apoptosis in AML cell lines.[2] A dual inhibitor, therefore, has the potential to deliver a more potent and durable response by simultaneously blocking a key proliferation signal (FLT3) and a master regulator of the cell cycle (CDK4). This strategy may also help overcome or delay the onset of resistance, a common challenge with single-agent targeted therapies.[3][6][7] The pyrazolo[4,3-b]pyridine scaffold has been identified as a promising chemical starting point for developing such dual-activity inhibitors.[8]

Signaling Pathway Overview

The following diagram illustrates the interconnected roles of the FLT3 and CDK4/Rb signaling pathways in promoting cancer cell proliferation and survival. A dual inhibitor targets both pathways to induce cell cycle arrest and apoptosis.

Signaling_Pathways cluster_flt3 FLT3 Signaling cluster_cdk4 CDK4/Rb Pathway FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT FLT3->PI3K_AKT RAS_MAPK RAS/MAPK FLT3->RAS_MAPK Proliferation_Survival Proliferation & Survival STAT5->Proliferation_Survival PI3K_AKT->Proliferation_Survival RAS_MAPK->Proliferation_Survival CyclinD_CDK4 Cyclin D / CDK4 Proliferation_Survival->CyclinD_CDK4 Upregulates Rb pRb CyclinD_CDK4->Rb Phosphorylation E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Transition E2F->G1_S_Transition Dual_Inhibitor Pyrazolo[4,3-b]pyridine Dual Inhibitor Dual_Inhibitor->FLT3 Dual_Inhibitor->CyclinD_CDK4

Caption: Interplay of FLT3 and CDK4 signaling pathways in cancer.

Part 1: Synthesis of Pyrazolo[4,3-b]pyridine Core Structure

A robust and efficient method for constructing the pyrazolo[4,3-b]pyridine core is essential. The following protocol is adapted from a validated procedure utilizing readily available 2-chloro-3-nitropyridines.[9][10] This approach involves a sequence of a nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction.

Experimental Workflow: Synthesis

Caption: Synthetic workflow for the pyrazolo[4,3-b]pyridine core.

Protocol 1: Synthesis of Ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates

This protocol provides a general framework. Specific reaction conditions, such as temperature and reaction times, may require optimization based on the specific aryl substituent.

Materials:

  • Substituted 2-chloro-3-nitropyridine

  • Appropriate ethyl 2-aryl-3-oxobutanoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Substituted arenediazonium tosylate

  • Pyrrolidine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Procedure:

  • Synthesis of Pyridin-2-yl Keto Ester Intermediate (SNAr Reaction):

    • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under an inert atmosphere (N2 or Ar), add a solution of the ethyl 2-aryl-3-oxobutanoate (1.1 equivalents) dropwise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of the substituted 2-chloro-3-nitropyridine (1.0 equivalent) in DMF.

    • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by carefully adding saturated aqueous NH4Cl solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pyridin-2-yl keto ester intermediate.

  • Synthesis of Pyrazolo[4,3-b]pyridine (Modified Japp–Klingemann Reaction):

    • Dissolve the pyridin-2-yl keto ester intermediate (1.0 equivalent) and the corresponding arenediazonium tosylate (1.2 equivalents) in anhydrous DCM.

    • Add pyrrolidine (2.0 equivalents) or DBU (2.0 equivalents) to the solution.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours (monitor by TLC). This one-pot procedure combines azo-coupling, deacylation, and pyrazole ring annulation.[10]

    • Upon completion, dilute the mixture with DCM and wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.

Characterization: The final product should be characterized by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[9]

Part 2: Derivatization and Optimization for Dual FLT3/CDK4 Activity

The synthesized pyrazolo[4,3-b]pyridine core serves as a precursor for further derivatization to achieve potent dual inhibition of FLT3 and CDK4. A published example involves introducing a pyrimidine moiety at the C6 position, which has been shown to be effective.[8]

Example Derivatization: Starting with a 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester intermediate[11], a Suzuki or Stille coupling can be employed to introduce various heterocyclic groups, such as pyrimidine. The ester can then be hydrolyzed and coupled with different amines to explore the structure-activity relationship (SAR) and optimize for dual kinase inhibition.

An optimized compound from one study, 23k , demonstrated potent inhibition of both kinases.[8]

CompoundFLT3 IC50 (nM)CDK4 IC50 (nM)
23k 117
Table 1: Inhibitory activities of an optimized pyrazolo[4,3-b]pyridine derivative. Data sourced from Bioorganic Chemistry, 2022.[8]

Part 3: Biological Evaluation Protocols

Once synthesized, the compounds must be rigorously tested to determine their biological activity. This involves a tiered approach, starting with biochemical assays against the purified kinases, followed by cell-based assays to assess their effects in a more physiological context.

Protocol 2: In Vitro Kinase Inhibition Assay (FLT3 & CDK4)

This protocol outlines a general method for determining the IC50 value of a test compound against FLT3 and CDK4 kinases. Commercial kits, such as the ADP-Glo™ Kinase Assay, provide a reliable and high-throughput method.[1][12]

Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to kinase activity.

Materials:

  • Purified recombinant human FLT3 or CDK4/CyclinD1 enzyme

  • Appropriate kinase substrate (e.g., a generic tyrosine kinase substrate for FLT3)

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[1]

  • Test compound serially diluted in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Step-by-Step Procedure:

  • Prepare Kinase Reaction Mix: In the kinase assay buffer, prepare a solution containing the kinase and its specific substrate.

  • Compound Addition: Add 1 µL of the serially diluted test compound to the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Initiate Kinase Reaction: Add the kinase reaction mix to the wells. Then, add ATP to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Detect ADP:

    • Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[1]

  • Read Luminescence: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 3: Cell-Based Proliferation Assay

Cell-based assays are crucial for evaluating a compound's efficacy in a biological system, accounting for factors like cell permeability and off-target effects.[13][14] The MTT or CellTiter-Glo® assays are commonly used to measure cell viability and proliferation.[15][16]

Cell Line Selection:

  • MV4-11 or MOLM-13: Human AML cell lines that are positive for the FLT3-ITD mutation. These are excellent models to test FLT3 inhibition.[6][8]

  • Colo-205: A colon cancer cell line that is Rb-positive and sensitive to CDK4/6 inhibition.[17]

Materials:

  • Selected cancer cell lines

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and antibiotics

  • 96-well clear-bottom cell culture plates

  • Test compound serially diluted in culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or MTT reagent

  • Luminometer or spectrophotometer

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight (for adherent cells).

  • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO2 incubator.

  • Measure Viability (Using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 4: Western Blotting for Target Engagement

Western blotting can confirm that the inhibitor is engaging its intended targets within the cell by assessing the phosphorylation status of key downstream proteins.[18][19]

Principle: This technique separates proteins by size, transfers them to a membrane, and uses specific antibodies to detect target proteins. For kinase inhibitors, antibodies that recognize the phosphorylated form of a substrate are particularly useful.

Targets for Analysis:

  • FLT3 Pathway: Phospho-STAT5 (p-STAT5) is a direct downstream marker of FLT3 activity.[3][6]

  • CDK4 Pathway: Phospho-Rb (p-Rb) is the key substrate for CDK4.[3]

Materials:

  • MV4-11 cells

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-STAT5, anti-STAT5, anti-p-Rb, anti-Rb, anti-Actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Procedure:

  • Cell Treatment and Lysis:

    • Treat MV4-11 cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a short period (e.g., 2-4 hours).

    • Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[18]

    • Centrifuge to pellet cell debris and collect the supernatant (lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize samples to equal protein amounts, add Laemmli buffer, and boil for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-STAT5) overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities. A potent dual inhibitor should show a dose-dependent decrease in the signals for both p-STAT5 and p-Rb, while the total protein levels (STAT5, Rb, and loading control) remain unchanged.

Conclusion

The pyrazolo[4,3-b]pyridine scaffold represents a versatile and promising starting point for the development of dual FLT3/CDK4 inhibitors. The synthetic protocols outlined provide a clear path to the core structure, while the biological assays offer a robust framework for evaluating compound efficacy and mechanism of action. By systematically applying these methods, researchers can identify and optimize novel drug candidates with the potential to offer improved therapeutic outcomes in AML and other cancers driven by aberrant FLT3 and CDK4 activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your product yield. Our approach is grounded in established chemical principles and field-proven insights to ensure you can identify, diagnose, and resolve common experimental challenges.

I. Overview of the Primary Synthetic Pathway

The most reliable and regioselective approach to the pyrazolo[4,3-b]pyridine core involves the annulation of a pyrazole ring onto a pre-functionalized pyridine backbone. A robust method, adapted from contemporary literature, starts with a substituted 2-chloro-3-nitropyridine.[1][2] This strategy offers excellent control over the final substitution pattern, minimizing the formation of unwanted regioisomers that often plague other pyrazole synthesis routes.[3]

The general workflow is illustrated below:

Synthetic_Workflow SM Methyl 2-chloro-3-nitropyridine-6-carboxylate Int1 Intermediate A (Pyridyl Keto Ester) SM->Int1  SNA_r with  Methyl Acetoacetate   Int2 Intermediate B (Hydrazone) Int1->Int2  Modified Japp-Klingemann:  Azo-Coupling (ArN2+)   Product Methyl 1H-pyrazolo[4,3-b]pyridine- 6-carboxylate Int2->Product  One-Pot Cyclization  (Deacylation & Annulation)  

Caption: General workflow for the synthesis of the target molecule.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each entry details the potential cause and provides a clear, actionable solution.

Question 1: My initial SNAr reaction to form the pyridyl keto ester (Intermediate A) is sluggish or results in a low yield. What's going wrong?

Answer: The nucleophilic aromatic substitution (SNAr) of a chloronitropyridine is the crucial first step. Low efficiency here can be traced to several factors:

  • Cause A: Inadequate Base Strength or Stoichiometry: The reaction requires a base to deprotonate the active methylene compound (methyl acetoacetate), generating the nucleophile. If the base is too weak or insufficient, the nucleophile concentration will be too low for the reaction to proceed efficiently.

  • Cause B: Reaction Temperature is Too Low: SNAr reactions on heteroaromatic rings, even when activated by a nitro group, require thermal energy to overcome the activation barrier.

  • Cause C: Presence of Water: Protic contaminants like water can protonate your nucleophile, rendering it inactive.

Troubleshooting Protocol:

  • Optimize the Base and Solvent System:

    • Switch from a weaker base like sodium carbonate (Na₂CO₃) to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Use at least 1.1 equivalents to ensure full deprotonation.

    • Ensure you are using a suitable anhydrous polar aprotic solvent like DMF or DMSO, which effectively solvates the cation of your base and promotes the reaction.

  • Adjust the Reaction Temperature:

    • Gradually increase the reaction temperature in 10 °C increments, from room temperature up to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting material.

  • Ensure Anhydrous Conditions:

    • Dry your solvent over molecular sieves before use.

    • Flame-dry your glassware under vacuum or nitrogen atmosphere before adding reagents.

    • Use freshly opened or properly stored anhydrous reagents.

ParameterRecommendationRationale
Base NaH, KOtBu, DBUStronger bases ensure complete formation of the nucleophile.
Solvent Anhydrous DMF, DMSOPolar aprotic solvents accelerate SNAr reactions.
Temperature 40 - 80 °CProvides sufficient energy to overcome the activation barrier.
Atmosphere Nitrogen or ArgonPrevents moisture from quenching the nucleophile.

Question 2: The Japp-Klingemann reaction and subsequent cyclization are giving me a complex mixture of products, and the yield of my final pyrazolopyridine is very low. How can I fix this?

Answer: This is a multi-step, one-pot sequence that forms the pyrazole ring.[1][2] Its success hinges on the clean formation of the hydrazone intermediate and its efficient cyclization.

  • Cause A: Decomposition of the Diazonium Salt: Arenediazonium salts are notoriously unstable, especially at elevated temperatures or non-acidic pH. Decomposition will halt the reaction.

  • Cause B: Incorrect pH for Azo-Coupling: The initial coupling reaction requires a specific pH range (typically mildly acidic to neutral) to proceed efficiently without degrading the diazonium salt.

  • Cause C: Incomplete Cyclization/Annulation: The final ring-closing step often requires heat or a basic/acidic catalyst to drive the intramolecular condensation. If conditions are too mild, the open-chain hydrazone may persist or degrade.

  • Cause D: Side Reactions: An unusual but possible side reaction is the C-to-N migration of an acetyl group, which can lead to unexpected byproducts.[1]

Troubleshooting Protocol:

  • Prepare and Use the Diazonium Salt Correctly:

    • Prepare your arenediazonium salt (from aniline or a substituted aniline) at 0-5 °C using sodium nitrite and a strong acid like HCl.

    • Use the freshly prepared, cold diazonium salt solution immediately in the coupling step. Do not let it warm up.

  • Control the pH of the Coupling Reaction:

    • Add the cold diazonium salt solution slowly to your pyridyl keto ester (Intermediate A) dissolved in a suitable solvent, while maintaining the temperature at 0-5 °C.

    • Use a buffer or add a base (e.g., sodium acetate) to maintain a pH between 4 and 6. This is the optimal range for the electrophilic attack of the diazonium salt.

  • Drive the Cyclization to Completion:

    • After the coupling is complete (as monitored by TLC), gently heat the reaction mixture. A temperature of 80-100 °C is often sufficient to induce cyclization and deacylation.

    • The addition of a base like pyridine or DBU can catalyze the final ring-closing step.[1]

Troubleshooting_Cyclization Start Low Yield in Cyclization Step Check1 Check Diazonium Salt Stability Start->Check1 Check2 Verify Coupling pH (4-6) Check1->Check2 Yes Sol1 Action: Use freshly prepared salt at 0-5°C Check1->Sol1 No Check3 Confirm Cyclization Conditions Check2->Check3 Yes Sol2 Action: Add buffer (e.g., NaOAc) Check2->Sol2 No Sol3 Action: Increase temp. (80-100°C) or add catalytic base (DBU) Check3->Sol3 No

Caption: Decision workflow for troubleshooting the cyclization step.

III. Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity so important in pyrazole synthesis, and how does the recommended pathway achieve this?

A1: Regioselectivity is a major challenge in classical pyrazole syntheses, like the Knorr synthesis, which condenses a 1,3-dicarbonyl compound with a substituted hydrazine.[3][4] Using an unsymmetrical dicarbonyl compound can lead to two different regioisomers, which are often difficult to separate and reduce the yield of the desired product. The pathway we recommend avoids this issue by building the pyrazole ring onto a fixed pyridine template. The positions of the nitrogen atoms in the pyrazole ring are unequivocally directed by the positions of the nitro and keto-ester functionalities on the pyridine ring, leading to a single, predictable regioisomer.

Q2: What is the best way to monitor the progress of my reactions?

A2: A multi-faceted approach is best:

  • TLC (Thin Layer Chromatography): This is the quickest method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to track the disappearance of your starting material spot and the appearance of the product spot.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides more definitive information. It not only separates the components of your reaction mixture but also gives you the mass of each component, allowing you to confirm the formation of your desired intermediate or product and identify any major byproducts.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Taking a small aliquot from the reaction mixture, removing the solvent, and running a quick ¹H NMR can provide structural confirmation of the product being formed.

Q3: My final product is impure. What are the recommended purification techniques?

A3: Purification of the final product, this compound, typically involves two main steps:

  • Flash Column Chromatography: This is the primary method for removing unreacted starting materials and soluble byproducts. A silica gel column with a gradient elution system, starting with a non-polar solvent mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity, is usually effective.

  • Recrystallization: After chromatography, recrystallization can be used to achieve high purity. Dissolve the semi-pure product in a minimum amount of a hot solvent (e.g., ethanol, methanol, or ethyl acetate) and allow it to cool slowly. The pure compound should crystallize out, leaving trace impurities in the solvent.

Q4: Are there any alternative synthetic routes I could consider?

A4: Yes, another major strategy involves starting with a substituted aminopyrazole and building the pyridine ring onto it.[5] This typically involves reacting the aminopyrazole (acting as a dinucleophile) with a 1,3-dicarbonyl compound or its equivalent (a biselectrophile). While effective, this route can sometimes present challenges with regioselectivity in the pyridine ring formation, depending on the symmetry of the 1,3-dicarbonyl synthon. The choice of route often depends on the availability of the starting materials.

IV. References

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of pyrazolopyridinea. Retrieved from --INVALID-LINK--

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from --INVALID-LINK--

  • Elsevier. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(1), 103527. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Retrieved from --INVALID-LINK--

  • PubMed. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Retrieved from --INVALID-LINK--

  • Scilit. (n.d.). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4,5,6,7-tetrahydro-1-methyl-1H-Pyrazolo[3,4-c]pyridine synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2020). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Retrieved from --INVALID-LINK--

  • MDPI. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from --INVALID-LINK--

  • ResearchGate. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions.... Retrieved from --INVALID-LINK--

  • Journal of the American Chemical Society. (2023). Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters. Retrieved from --INVALID-LINK--

References

Technical Support Center: A Guide to the Purification of Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of purifying this valuable heterocyclic building block. The pyrazolo[4,3-b]pyridine scaffold is a key component in a variety of biologically active compounds, including kinase inhibitors and potential therapeutics.[1][2] However, its unique chemical properties can present significant purification challenges.

This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions to help you achieve high purity and yield in your experiments.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems encountered during the purification of this compound in a practical, question-and-answer format.

Q1: My crude product is a dark, viscous oil or sticky solid. How can I isolate a solid product for further purification?

A1: This is a common issue resulting from residual high-boiling solvents (like DMF or DMSO), colored impurities from the synthesis, or reaction byproducts. The goal is to induce precipitation or crystallization of your target compound from these contaminants.

  • Causality: The desired product, a moderately polar molecule, is often soluble in the complex mixture of byproducts and residual solvents. Trituration with a non-polar solvent in which the product is insoluble, but the impurities are soluble, is an effective first-pass purification step.

  • Troubleshooting Protocol: Trituration

    • Place the crude oil or sticky solid in a flask.

    • Add a small volume of a non-polar solvent. Good starting choices are diethyl ether, hexanes, or a mixture of ethyl acetate and hexanes (e.g., 1:5).

    • Using a spatula or glass rod, vigorously scrape and stir the crude material. The goal is to break up the oil and encourage the formation of a solid precipitate. This may take 15-30 minutes.

    • If the product solidifies, continue stirring for another 30 minutes to ensure complete precipitation and to wash the solid.

    • Collect the solid by vacuum filtration. Wash the solid on the filter with a small amount of the cold, non-polar solvent.

    • Dry the resulting solid under vacuum. Assess its purity by Thin Layer Chromatography (TLC) before proceeding to more rigorous purification methods.

Q2: My Thin Layer Chromatography (TLC) shows multiple spots, and I'm unsure which belongs to the product. How can I proceed?

A2: A complex TLC plate indicates the presence of starting materials, reagents, or byproducts. Identifying your product spot is critical for developing a purification strategy.

  • Causality: The synthesis of pyrazolopyridine systems can sometimes lead to the formation of regioisomers or other closely related byproducts that have similar polarities.[1][3]

  • Troubleshooting Protocol: TLC Analysis

    • Spotting: On a single TLC plate, spot your crude reaction mixture, the relevant starting materials (if available), and a co-spot (crude mixture and starting material in the same lane).

    • Solvent System: Use a moderately polar mobile phase, such as 30-50% ethyl acetate in hexanes. You may need to adjust polarity to get good separation (Rf values between 0.2 and 0.8).

    • Visualization: Visualize the plate under UV light (254 nm).[4] Pyrazolopyridines are typically UV-active. Use a secondary stain (e.g., potassium permanganate) if non-UV active impurities are suspected.

    • Interpretation:

      • The product spot should be new and distinct from the starting material spots.

      • In many syntheses, the product is more polar than the less functionalized starting materials.

      • If a mass spectrometer is available, a small sample can be analyzed by LC-MS to definitively correlate a spot with the expected mass of the product.

Q3: I'm experiencing poor separation and low recovery during silica gel column chromatography. What's going wrong?

A3: This is arguably the most frequent challenge. The basic nitrogen atoms on the pyrazole and pyridine rings can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to significant peak tailing, irreversible adsorption, and ultimately, low recovery.

  • Causality: The lone pair of electrons on the heterocyclic nitrogen atoms forms strong hydrogen bonds with the acidic silica surface, causing the compound to "stick" to the column. To overcome this, the mobile phase must be modified to compete with these interactions.

  • Troubleshooting Protocol: Modified Column Chromatography

    • Solvent System Optimization: First, find an optimal solvent system using TLC.[5][6] Test various ratios of ethyl acetate/hexanes or dichloromethane/methanol. The ideal system should give your product an Rf of ~0.25-0.35.

    • Add a Basic Modifier: This is the most critical step. Add a small amount of a basic modifier to your chosen mobile phase. This deactivates the acidic sites on the silica gel.

      • Triethylamine (Et₃N): Add 0.5-1% triethylamine to the eluent.

      • Ammonia: If using a methanol-containing eluent, use a pre-prepared solution of 1-2% ammonia in methanol as your polar component.

    • Sample Loading: For problematic compounds, dry loading is often superior to wet loading. Pre-adsorb your crude material onto a small amount of silica gel. After the solvent is evaporated, the resulting free-flowing powder is carefully added to the top of the column. This results in a sharper band and better separation.

    • Column Packing and Elution: Ensure the column is packed well without air bubbles. Run the column at a steady, but not excessive, flow rate.

Parameter Standard Approach Recommended Modification for Pyrazolopyridines Rationale
Stationary Phase Silica GelSilica GelStandard and effective when modified.
Mobile Phase Hexane/Ethyl AcetateHexane/Ethyl Acetate + 0.5-1% Triethylamine The amine base neutralizes acidic silica sites, preventing tailing.
Dichloromethane/MethanolDichloromethane/Methanol + 0.5-1% Triethylamine Improves elution of polar compounds while minimizing adsorption.
Sample Loading Wet Loading (dissolved in eluent)Dry Loading (adsorbed onto silica)Promotes sharper bands and better resolution.

Q4: My attempts at recrystallization result in the product "oiling out" or failing to crystallize at all. How can I find a suitable solvent system?

A4: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase rather than forming a crystal lattice. This often happens when the cooling is too rapid or the solvent is a poor choice.

  • Causality: A successful recrystallization requires a solvent that dissolves the compound completely when hot but poorly when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Troubleshooting Protocol: Systematic Solvent Screening

    • Small-Scale Testing: Use small amounts of your purified (or semi-purified) material (~10-20 mg) in test tubes.

    • Test Single Solvents: Add a potential solvent dropwise to the test tube at room temperature. If the compound dissolves, the solvent is unsuitable (too soluble). If it doesn't dissolve, heat the mixture to boiling. If it dissolves when hot, it's a potential candidate. Let it cool slowly to room temperature and then in an ice bath to see if crystals form.

    • Test Binary Solvent Systems: If you find a solvent in which the compound is very soluble (e.g., Methanol, Dichloromethane) and one in which it is very insoluble (e.g., Water, Hexanes), you can create a binary system. Dissolve the compound in a minimum amount of the "good" hot solvent. Then, add the "poor" solvent (the anti-solvent) dropwise while hot until the solution becomes faintly cloudy. Add another drop of the "good" solvent to clarify, then allow it to cool slowly.

Potential Solvents for Screening Type Comments
Ethanol, MethanolPolar ProticOften good solvents when hot. Can be paired with water.
Ethyl AcetatePolar AproticA versatile solvent, often successful on its own or with hexanes.
TolueneAromaticGood for less polar compounds; can help form high-quality crystals.
Water, Hexanes, Diethyl EtherAnti-solventsUsed in binary systems to reduce solubility upon cooling.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of this compound I should be aware of?

A1: Understanding the compound's properties is key to manipulating it successfully.

PropertyValueSource
Molecular Formula C₈H₇N₃O₂PubChem[7]
Molecular Weight 177.16 g/mol PubChem[7]
Structure Fused pyrazole and pyridine rings with a methyl ester substituent.N/A
  • Key Features: The molecule contains both a weakly acidic N-H proton on the pyrazole ring and basic nitrogen atoms within the pyridine and pyrazole rings. The ester group is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

Q2: How should I store the purified compound to ensure its stability?

A2: To prevent degradation, particularly hydrolysis of the methyl ester, the compound should be stored in a cool, dry, and dark environment. For long-term storage, keeping it in a sealed vial under an inert atmosphere (e.g., argon or nitrogen) at <-4°C is recommended.

Q3: My compound appears pure by NMR, but it has a broad melting point. What does this indicate?

A3: A broad melting point range (>2°C) typically suggests the presence of impurities, even if they are not obvious by ¹H NMR.

  • Possible Causes:

    • Residual Solvent: Even small amounts of trapped solvent can depress and broaden the melting point. Ensure the sample is thoroughly dried under high vacuum.

    • Isomeric Impurities: The synthesis might produce a small amount of a regioisomer.[1] Isomers can have very similar NMR spectra but will disrupt the crystal lattice of the major product, leading to a poor melting point.

    • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a distinct melting point. If the sample is a mixture of polymorphs, it can melt over a wide range.

Section 3: Experimental Workflows and Diagrams

General Purification Workflow

The following diagram outlines the logical flow for purifying the crude product.

G crude Crude Product (Oil or Solid) assessment Initial Assessment (TLC, ¹H NMR) crude->assessment decision Purity > 90%? assessment->decision recryst Recrystallization decision->recryst  Yes chrom Column Chromatography (with Et₃N modifier) decision->chrom No check1 Purity Check (TLC, NMR, mp) recryst->check1 check2 Purity Check (TLC, NMR, mp) chrom->check2 final Pure Product (>98%) check1->final check2->final

Caption: Logical workflow for the purification of this compound.

Troubleshooting Decision Tree: Low Purity After Column Chromatography

This diagram provides a step-by-step decision-making process if column chromatography fails to yield a pure product.

G start Low Purity After Column Chromatography q1 Did TLC show streaking/tailing? start->q1 a1 Redo column with 0.5-1% Et₃N or NH₃ in mobile phase. q1->a1 Yes q2 Are spots very close on TLC? q1->q2 No a2 Optimize TLC solvent system. Try a different solvent family (e.g., Toluene/Acetone). q2->a2 Yes q3 Is recovery very low? q2->q3 No a4 Consider preparative HPLC for difficult separations. a2->a4 a3 Compound may be irreversibly adsorbed. Consider switching to neutral or basic alumina. q3->a3 Yes

Caption: Troubleshooting guide for poor results from column chromatography.

References

Technical Support Center: Synthesis of Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazolo[4,3-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold. Our guidance is grounded in established scientific literature and practical laboratory experience to ensure the reliability and success of your synthetic endeavors.

Introduction to Pyrazolo[4,3-b]pyridine Synthesis

The pyrazolo[4,3-b]pyridine core is a significant pharmacophore found in numerous compounds with diverse biological activities. Its synthesis, however, can be accompanied by several challenges, including the formation of side products that can complicate purification and reduce yields. This guide will walk you through the most common side reactions, their mechanistic origins, and provide actionable strategies to mitigate their formation.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of pyrazolo[4,3-b]pyridine and its pyrazolo[3,4-b]pyridine isomer. How can I improve the regioselectivity?

A1: The formation of regioisomers is a frequent challenge, particularly when using unsymmetrical precursors. The regiochemical outcome is often dictated by the relative reactivity of different sites on your starting materials.

  • Causality: When synthesizing the pyridine ring onto a pyrazole core using an unsymmetrical 1,3-dicarbonyl compound, the two carbonyl groups will exhibit different electrophilicity. The more electrophilic carbonyl is more likely to react first with the amino group of the aminopyrazole, directing the cyclization pathway.[1]

  • Troubleshooting:

    • Substituent Effects: Utilize starting materials with electronically distinct groups to favor one isomer. For instance, in the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound, a trifluoromethyl group on one of the carbonyls will significantly enhance its electrophilicity, leading to a more selective reaction.[1]

    • Reaction Conditions: Systematically screen solvents and temperatures. In some cases, catalyst choice can also influence the regiochemical outcome. For the cyclization of 3-acylpyridine N-oxide tosylhydrazones, the choice of electrophilic additive and solvent can moderately control the ratio of pyrazolo[3,4-b] and pyrazolo[4,3-c] isomers.[2]

Q2: I am attempting a Japp-Klingemann reaction to form a hydrazone precursor, but I am isolating a stable azo compound instead. What is going wrong?

A2: The Japp-Klingemann reaction is a powerful tool for forming arylhydrazones from β-ketoesters and aryldiazonium salts. However, under certain conditions, the intermediate azo compound can be surprisingly stable and resistant to the desired cleavage and rearrangement.[3][4]

  • Causality: The traditional Japp-Klingemann conditions, often involving sodium acetate, may not be sufficiently basic or nucleophilic to promote the hydrolysis of the intermediate azo-ester to the final hydrazone.[3]

  • Troubleshooting:

    • Base and Nucleophile: The addition of a stronger, non-aqueous base or a nucleophilic catalyst can facilitate the desired reaction cascade. For instance, using pyrrolidine can promote both the deacylation and subsequent cyclization in a one-pot manner.[3]

    • Temperature and pH: While indiscriminately increasing temperature or pH can lead to a multitude of side products, a carefully controlled increase may be beneficial. It is crucial to monitor the reaction closely by TLC to find the optimal balance.[3]

Q3: My NMR shows an unexpected N-acetyl group on a different nitrogen than expected. What could be the cause?

  • Troubleshooting:

    • Nucleophile Choice: The choice of nucleophilic catalyst can be critical. If this side reaction is problematic, consider screening alternative bases or nucleophiles that may not promote this rearrangement as effectively.

Q4: I am observing significant amounts of dimeric byproducts in my reaction starting from a 5-aminopyrazole. How can I avoid this?

A4: The dimerization of 5-aminopyrazoles is a known side reaction, particularly in the presence of certain catalysts like copper salts, and can lead to the formation of pyrazole-fused pyridazines and pyrazines.[1][6]

  • Causality: These dimerizations often proceed through oxidative coupling of C-H/N-H, C-H/C-H, or N-H/N-H bonds. The specific product formed can be dependent on the reaction conditions.

  • Troubleshooting:

    • Catalyst Choice: If using a metal catalyst, screen for alternatives that are less prone to promoting oxidative dimerization.

    • Protecting Groups: Consider protecting the amino group of the pyrazole to prevent its participation in unwanted side reactions. The protecting group can be removed in a subsequent step.

    • Reaction Conditions: Optimize the reaction temperature and atmosphere. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions.

Troubleshooting Guides

Guide 1: Incomplete Cyclization and Formation of Intermediates

Issue: The reaction stalls at an intermediate stage, such as an acyclic enamine or hydrazone, and fails to cyclize to the desired pyrazolo[4,3-b]pyridine.

Potential Cause Explanation Recommended Solution
Insufficient Activation The electrophilic center for the cyclization is not sufficiently reactive.Increase the reaction temperature or add a Lewis acid catalyst to enhance the electrophilicity of the carbonyl or equivalent group.
Steric Hindrance Bulky substituents near the reacting centers may prevent the molecule from adopting the necessary conformation for cyclization.Redesign the synthetic route to introduce bulky groups after the cyclization step, if possible. Alternatively, explore different catalysts that may be less sensitive to steric effects.
Unfavorable Reaction Kinetics The activation energy for the cyclization is too high under the current conditions.Switch to a higher boiling point solvent to allow for higher reaction temperatures. Microwave-assisted synthesis can also be effective in promoting difficult cyclizations.

Experimental Protocol: Promoting Cyclization with a Lewis Acid

  • To a solution of the acyclic precursor (1 mmol) in a suitable anhydrous solvent (e.g., toluene, 10 mL) under an inert atmosphere, add a catalytic amount of a Lewis acid (e.g., ZnCl₂, 0.1 mmol).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 2: Formation of Pyrazolopyrimidine Byproducts

Issue: When using precursors that have the potential for alternative cyclization pathways, pyrazolopyrimidine isomers can form. This is particularly relevant when using reagents like amidines or guanidines.

  • Causality: The ambident nucleophilicity of the aminopyrazole can lead to reaction at different sites, resulting in the formation of a six-membered pyrimidine ring instead of the desired pyridine ring.

  • Troubleshooting:

    • Control of Reaction Sites: Protect one of the reactive nitrogen atoms on the pyrazole ring to direct the cyclization.

    • Choice of Reagents: Carefully select reagents that will favor the formation of the pyridine ring. For example, using α,β-unsaturated carbonyl compounds is a classic method for constructing the pyridine portion of the molecule.

Visualizing Reaction Pathways

Desired vs. Side Reaction Pathways

The following diagram illustrates the desired reaction pathway for the synthesis of a pyrazolo[4,3-b]pyridine from a 5-aminopyrazole and an α,β-unsaturated aldehyde, alongside a potential dimerization side reaction.

cluster_main Desired Pathway cluster_side Side Reaction 5-Aminopyrazole 5-Aminopyrazole Michael Addition Michael Addition 5-Aminopyrazole->Michael Addition 1. Unsaturated Aldehyde Unsaturated Aldehyde Unsaturated Aldehyde->Michael Addition 1. Cyclization Cyclization Michael Addition->Cyclization 2. Dehydration/Oxidation Dehydration/Oxidation Cyclization->Dehydration/Oxidation 3. Pyrazolo[4,3-b]pyridine Pyrazolo[4,3-b]pyridine Dehydration/Oxidation->Pyrazolo[4,3-b]pyridine 4. 5-Aminopyrazole_side 5-Aminopyrazole Dimerization Dimerization 5-Aminopyrazole_side->Dimerization Oxidative Coupling Fused Byproduct Pyrazole-fused Pyridazine/Pyrazine Dimerization->Fused Byproduct Start Start Reaction Pyrazolo[4,3-b]pyridine Synthesis Start->Reaction Analysis Analyze Crude Product (TLC, NMR, LC-MS) Reaction->Analysis Desired_Product Desired Product Formed? Analysis->Desired_Product Optimize Optimize Yield and Purity Desired_Product->Optimize Yes Identify_Byproducts Identify Byproducts Desired_Product->Identify_Byproducts No/Low Yield End End Optimize->End Troubleshoot Consult Troubleshooting Guide Identify_Byproducts->Troubleshoot Troubleshoot->Reaction

References

"improving the solubility of pyrazolo[4,3-b]pyridine-based compounds for assays"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazolo[4,3-b]pyridine-Based Compounds

A Guide to Improving Solubility for In Vitro Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[4,3-b]pyridine derivatives. The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic candidates.[1][2] However, the planar, aromatic nature of this heterocyclic system often leads to poor aqueous solubility, creating significant challenges for accurate and reproducible in vitro assays.

This guide provides a series of troubleshooting steps and in-depth answers to common questions, helping you overcome solubility hurdles and ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why are my pyrazolo[4,alo[4,3-b]pyridine compounds poorly soluble in aqueous assay buffers?

A1: The limited aqueous solubility of pyrazolo[4,3-b]pyridine derivatives stems from their molecular structure. These compounds are typically rigid, planar, and possess a large hydrophobic surface area. According to the general solubility equation, the solubility of a compound is inversely related to its melting point and lipophilicity (logP).[3] The strong intermolecular interactions (e.g., π-π stacking) in the solid state lead to high crystal lattice energy and high melting points, making it difficult for water molecules to solvate the individual molecules. While medicinal chemistry efforts often focus on optimizing potency, these modifications can inadvertently increase lipophilicity, further decreasing aqueous solubility.[3][4]

Q2: I dissolved my compound in DMSO, but it precipitates when I add it to my assay buffer. What’s happening?

A2: This common phenomenon is known as "antisolvent precipitation" or "crashing out." Your compound is highly soluble in the organic solvent (DMSO) but has very low solubility in the aqueous buffer. When you dilute the concentrated DMSO stock into the buffer, the final concentration of DMSO is often too low to maintain the compound in solution. The compound, now in a predominantly aqueous environment, exceeds its solubility limit and precipitates.[5][6] For most biological assays, kinetic solubility—the point at which a compound precipitates when diluted from a DMSO stock—is a more relevant measure than thermodynamic (or equilibrium) solubility.[7][8][9][10]

Q3: What is the maximum concentration of DMSO I can use in my biological assay?

A3: This is a critical and assay-dependent parameter. As a general rule, the final concentration of DMSO should be kept as low as possible, ideally below 0.5% (v/v) and almost always under 1% for cell-based assays.[10] Higher concentrations of DMSO can introduce a host of artifacts:

  • Cytotoxicity: DMSO can permeabilize cell membranes and be toxic to many cell lines.[11]

  • Enzyme Inhibition/Activation: DMSO can directly interact with proteins, causing conformational changes that may inhibit or, in some cases, activate enzymes.[12][13]

  • Assay Interference: DMSO can interfere with assay components and detection methods, such as fluorescence polarization.[14]

It is imperative to run a vehicle control (all assay components + the final concentration of DMSO) to determine the tolerance of your specific system.[12][15]

Troubleshooting Guide: Step-by-Step Solubility Enhancement

If you are facing compound precipitation or suspect poor solubility is affecting your results, follow this decision-making workflow.

G cluster_0 cluster_1 Strategy 1: Co-Solvent Optimization cluster_2 Strategy 2: Formulation Approaches cluster_3 Strategy 3: Medicinal Chemistry cluster_4 start Start: Compound Precipitation Observed in Assay check_dmso Q1: Is final DMSO concentration < 0.5%? start->check_dmso check_conc Q2: Is compound concentration a critical parameter? check_dmso->check_conc Yes increase_dmso Increase DMSO slightly (e.g., to 0.5% - 1.0%) Run solvent tolerance test. check_dmso->increase_dmso No ph_mod pH Modification: Adjust buffer pH if compound has ionizable groups. check_conc->ph_mod No (Can lower conc.) structural_mod Structural Modification: Add solubilizing groups (e.g., morpholine, polar tails). check_conc->structural_mod Yes (High conc. needed) verify_sol Verify Solubility (e.g., Kinetic Solubility Assay) increase_dmso->verify_sol Re-test Solubility end_node End: Compound Soluble Proceed with Assay verify_sol->end_node Success cyclodextrin Use Cyclodextrins: Encapsulate compound to increase apparent solubility. ph_mod->cyclodextrin If pH change is not viable or effective cyclodextrin->verify_sol Re-test Solubility structural_mod->verify_sol Synthesize New Analog

Caption: Decision workflow for troubleshooting solubility issues.

In-Depth Protocols & Methodologies

Issue 1: My compound precipitates upon dilution into the aqueous buffer.

Root Cause Analysis: The final co-solvent (DMSO) concentration is insufficient to maintain the compound in solution at the desired final concentration.

Solution A: Optimize Co-Solvent Concentration

Before exploring more complex formulations, determine the maximum DMSO concentration your assay can tolerate.

Protocol 1: DMSO Tolerance Test

  • Setup: Prepare your assay (e.g., enzyme activity, cell viability) with all components except the test compound.

  • DMSO Titration: Create a series of wells where you add increasing concentrations of DMSO, ranging from your current concentration up to 5% (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.5%, 5.0%).

  • Incubation & Readout: Incubate as per your standard protocol and measure the assay signal.

  • Analysis: Plot the assay signal versus the DMSO concentration. The highest concentration of DMSO that does not cause a significant deviation from the baseline (no DMSO) signal is your acceptable limit. Many robust enzymes may tolerate up to 5%, but this must be empirically determined.[12]

  • Implementation: If your assay can tolerate a higher DMSO concentration (e.g., 1%), remake your compound dilutions to achieve this final concentration, which may be sufficient to keep it in solution.

Solution B: Employ Formulation Excipients

If increasing the co-solvent is not viable, formulation excipients can dramatically improve apparent aqueous solubility.

Principle: Pyrazolo[4,3-b]pyridines often contain basic nitrogen atoms. By lowering the pH of the buffer to below the pKa of these basic centers, the compound becomes protonated. This charged species is typically much more water-soluble than the neutral form.[5][6][]

Protocol 2: pH-Solubility Profile

  • Buffer Preparation: Prepare a series of biologically relevant buffers (e.g., MES, HEPES, TRIS) at different pH values (e.g., 5.5, 6.5, 7.4, 8.5).

  • Compound Addition: Add your DMSO stock solution to each buffer to the desired final concentration.

  • Equilibration & Observation: Mix and let the solutions equilibrate for 1-2 hours at the assay temperature.[7][17] Visually inspect for precipitation. For a more quantitative measure, use nephelometry (light scattering) to detect undissolved particles.[7][18]

  • Selection: Choose the most acidic pH that provides solubility and is compatible with your assay system. Ensure your target protein or cell line is stable and active at the selected pH.

Buffer SystemUseful pH RangepKa (25°C)
MES5.5 - 6.76.15
Bis-Tris5.8 - 7.26.50
PIPES6.1 - 7.56.80
HEPES6.8 - 8.27.55
Tris7.5 - 9.08.06
Caption: Common biological buffers for pH modification studies.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate poorly soluble molecules, like the pyrazolo[4,3-b]pyridine core, forming a water-soluble "inclusion complex."[21][22][23] This shields the hydrophobic drug from the aqueous environment, significantly increasing its apparent solubility.[10][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[10][19]

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol 3: Using HP-β-CD for Solubilization

  • Prepare Cyclodextrin Buffer: Prepare your standard assay buffer containing a range of HP-β-CD concentrations (e.g., 1, 5, 10, 20 mM).

  • Compound Addition: Add the DMSO stock of your pyrazolo[4,3-b]pyridine compound to the cyclodextrin-containing buffers.

  • Incubation: Gently mix and incubate for at least 30 minutes to allow for the formation of the inclusion complex.

  • Assay: Proceed with your assay. Remember to include a control with HP-β-CD alone to ensure it doesn't interfere with your assay.

Issue 2: Inconsistent or Non-Reproducible Assay Results

Root Cause Analysis: Even if visible precipitation is not observed, microscopic or amorphous precipitates can form. This leads to an inaccurate and variable concentration of the compound in solution, causing poor quality data.

Solution: Quantify Kinetic Solubility

Determining the kinetic solubility limit of your compound in the final assay buffer is crucial for setting appropriate concentration ranges for your experiments.

Protocol 4: High-Throughput Kinetic Solubility Assay [17][18]

  • Stock Solution: Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 20 mM).[17]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.

  • Transfer to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing your final assay buffer (e.g., 98 µL). This creates a range of compound concentrations with a fixed final DMSO percentage.

  • Equilibrate: Shake the plate for 2 hours at room temperature.[7]

  • Separate Precipitate: Use a filter plate (e.g., 0.45 µm) to separate any precipitated compound from the soluble fraction.[7][17]

  • Quantify: Analyze the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectrophotometry against a calibration curve.[7][8]

  • Determine Limit: The highest concentration at which the measured value matches the nominal (expected) concentration is the kinetic solubility limit. Ensure your assay concentrations are kept below this limit for reliable results.

By systematically applying these troubleshooting strategies—from simple co-solvent adjustments to more advanced formulation approaches—researchers can overcome the solubility challenges inherent to pyrazolo[4,3-b]pyridine-based compounds, leading to more reliable and reproducible data in drug discovery and development.

References

"stability of Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate under different conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide expert insights and practical guidance on the stability of this compound. Here, we address common questions and troubleshooting scenarios encountered during experimental workflows, grounded in established principles of chemical stability and pharmaceutical stress testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound that could affect its stability?

The structure of this compound contains two key features that are most likely to influence its stability:

  • The Methyl Ester Group: Ester functionalities are susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid.[1][2]

  • The Pyrazolopyridine Core: This N-heterocyclic system is a potential site for oxidative degradation.[3][4][5] While generally stable due to its aromaticity, the nitrogen atoms can be targets for oxidation, especially in the presence of strong oxidizing agents or under prolonged exposure to atmospheric oxygen.[6][7]

Q2: What are the recommended general storage conditions for this compound?

To ensure long-term stability in its solid form, this compound should be stored in a cool, dark, and dry environment. We recommend storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and atmospheric oxygen.

Q3: What are the most probable degradation pathways I should be aware of?

Based on the compound's structure, the two most anticipated degradation pathways are:

  • Hydrolysis: The conversion of the methyl ester to 1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid. This is a primary concern in aqueous solutions, especially at non-neutral pH.

  • Oxidation: The formation of N-oxides or other oxidative products on the pyrazolopyridine ring system.

It is crucial to develop a stability-indicating analytical method, such as HPLC, that can resolve the parent compound from these potential degradants.[8][9]

Troubleshooting and Investigative Guides

This section provides in-depth, scenario-based guidance for specific stability issues.

Issue 1: Rapid Degradation Observed in Aqueous Buffers

Q: I'm observing a new peak in my HPLC analysis and a corresponding decrease in the parent peak area shortly after dissolving this compound in my aqueous buffer (pH 8.5). What is the likely cause and how can I confirm it?

A: Causality and Investigation

The behavior you describe is highly indicative of base-catalyzed hydrolysis of the methyl ester. At pH 8.5, the hydroxide ion concentration is sufficient to accelerate the cleavage of the ester bond.

To systematically investigate and confirm this, a forced hydrolysis study is the standard approach.[10][11] This involves subjecting the compound to acidic, basic, and neutral aqueous conditions and monitoring the degradation rate.

Workflow for Investigating Hydrolytic Stability

cluster_prep Sample Preparation cluster_stress Stress & Sampling cluster_analysis Analysis prep Prepare stock solution of compound in an organic solvent (e.g., ACN) cond1 Acidic Condition (e.g., 0.1 M HCl) prep->cond1 Dilute stock into cond2 Neutral Condition (e.g., Purified Water) prep->cond2 Dilute stock into cond3 Basic Condition (e.g., 0.1 M NaOH) prep->cond3 Dilute stock into stress Incubate samples at a controlled temperature (e.g., 60°C) cond1->stress cond2->stress cond3->stress sampling Collect aliquots at multiple time points (e.g., 0, 2, 4, 8, 24h) stress->sampling quench Neutralize/quench samples immediately after collection sampling->quench hplc Analyze via stability-indicating HPLC-UV/MS method quench->hplc data Quantify parent compound and identify major degradants (LC-MS) hplc->data

Caption: Workflow for a forced hydrolysis study.

Experimental Protocol: Forced Hydrolysis Study

  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable organic solvent like acetonitrile (ACN).[11]

  • Stress Sample Preparation:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of ~0.1 mg/mL.

    • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~0.1 mg/mL.

    • Neutral: Dilute the stock solution with purified water to a final concentration of ~0.1 mg/mL.

  • Incubation: Place all three samples in a controlled temperature environment (e.g., 60°C) to accelerate degradation.

  • Time-Point Sampling: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 6, 12, and 24 hours).

  • Quenching: Immediately after collection, neutralize the acidic and basic samples to halt further degradation before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Use mass spectrometry (LC-MS) to confirm the mass of the degradant peak, which should correspond to the carboxylic acid.

Issue 2: Appearance of Unknown Impurities in Samples Exposed to Air and Light

Q: My solid compound shows new impurities after being handled on the benchtop for a few days. Could this be due to oxidation or light exposure?

A: Causality and Investigation

Yes, this is a common scenario resulting from either oxidative degradation or photodegradation . N-heterocyclic compounds can be susceptible to oxidation by atmospheric oxygen.[12][13] Additionally, compounds that absorb UV or visible light may undergo photodegradation.[14] A forced degradation study is necessary to determine the primary cause.

Potential Degradation Pathways

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound C₉H₉N₃O₂ prod1 1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid C₈H₇N₃O₂ parent->prod1 H₂O / H⁺ or OH⁻ prod2 Potential N-oxide Derivative parent->prod2 [O] (e.g., H₂O₂)

Caption: Potential degradation pathways for the compound.

Experimental Protocol: Oxidative and Photostability Studies

1. Oxidative Stress Study [10][11]

  • Preparation: Prepare a solution of the compound (~0.1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:Water). Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubation: Store the solution at room temperature, protected from light.

  • Analysis: Monitor the sample by HPLC at various time points (e.g., 0, 2, 8, 24 hours) to track the formation of new peaks.

2. Photostability Study (ICH Q1B Guideline) [11]

  • Preparation: Expose both the solid compound and a solution of the compound (~0.1 mg/mL) to a controlled light source that provides both UV and visible light. A typical exposure is 1.2 million lux-hours for visible light and 200 watt-hours/square meter for UVA light.

  • Control: Prepare a "dark" control sample, wrapped in aluminum foil, and store it under the same temperature and humidity conditions.

  • Analysis: After the exposure period, compare the HPLC chromatograms of the light-exposed samples to the dark control. Significant new peaks in the exposed samples indicate photosensitivity.

Summary of Stability Profile and Stress Testing

The following table summarizes the likely stability of this compound under standard forced degradation conditions. This serves as a predictive guide for designing your experiments.

Stress ConditionReagents & ConditionsExpected StabilityPrimary Degradation Product
Acid Hydrolysis 0.1 M HCl, 60°CPotential Degradation 1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid
Base Hydrolysis 0.1 M NaOH, Room TempLikely Unstable 1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid
Oxidation 3% H₂O₂, Room TempPotential Degradation N-oxides or other oxidative adducts
Thermal (Solid) 80°C, Dry HeatLikely Stable No degradation expected
Thermal (Solution) 60°C, in Water/ACNMonitor for Hydrolysis 1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid
Photolytic ICH Q1B exposureRequires Testing Photodegradants (if compound absorbs light)

References

Technical Support Center: Amide Formation with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions, particularly when dealing with the synthetic challenges posed by sterically hindered amines. Below you will find a series of frequently asked questions (FAQs) that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction yields.

Troubleshooting Guide: Common Issues & Solutions

This section provides solutions to specific problems you may encounter during amide coupling reactions with sterically hindered amines.

Question 1: My amide coupling reaction with a sterically hindered amine has a low or non-existent yield. What are the common causes and how can I improve it?

Answer:

Low yields in amide coupling reactions involving sterically hindered amines are a frequent challenge. The bulky nature of the amine impedes the approach of the nucleophile to the activated carboxylic acid, slowing down or preventing the reaction.[1][][3] Several factors can contribute to this issue.

Potential Causes:

  • Inadequate Activation of the Carboxylic Acid: The chosen coupling reagent may not be potent enough to sufficiently activate the carboxylic acid, or the activated intermediate might not be stable enough to persist until the sterically hindered amine can react.[1]

  • Low Nucleophilicity of the Amine: While the primary issue is steric hindrance, some bulky amines may also have reduced nucleophilicity due to electronic effects.

  • Steric Hindrance: This is the most significant factor. Large, bulky groups on either the carboxylic acid or, more critically, the amine can physically block the reaction site.[1][][3]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and the presence of an appropriate base can significantly influence the outcome of the reaction.[1]

  • Protonation of the Amine: An acid-base reaction between the carboxylic acid and the amine can occur, leading to the formation of an ammonium salt which is not nucleophilic.[1]

Troubleshooting Steps & Solutions:

  • Optimize the Coupling Reagent: For sterically hindered amines, standard coupling reagents like DCC or EDC are often ineffective.[4] It is crucial to switch to more powerful phosphonium or aminium/uronium salt-based reagents.[4]

  • Elevate the Reaction Temperature: Increasing the temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, be mindful of potential side reactions or degradation of sensitive functional groups.[5][6][7]

  • Consider Acyl Fluorides: Acyl fluorides are smaller than other activated carboxylic acid derivatives, which can minimize steric clashes and facilitate the reaction with hindered amines.[5][7][8] Reagents like TFFH or BTFFH can be used for the in situ generation of acyl fluorides.[5][7]

  • Employ a Non-Nucleophilic Base: A hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) is essential to scavenge the acid produced during the reaction without competing with the sterically hindered amine as a nucleophile.[1]

  • Solvent Selection: Aprotic polar solvents like DMF or DCM are generally good choices. In some cases, a less coordinating solvent might be beneficial.[1][9] It is critical to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.[1]

Frequently Asked Questions (FAQs)

This section addresses broader questions related to amide formation with sterically hindered amines.

Question 2: Which coupling reagents are most effective for sterically hindered amines?

Answer:

The choice of coupling reagent is critical for successful amide bond formation with sterically hindered amines. Reagents are generally categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. For challenging couplings, phosphonium and aminium/uronium salts are generally superior.[4]

Coupling Reagent ClassExamplesAdvantages for Hindered CouplingsDisadvantages
Carbodiimides DCC, EDC, DICGenerally low cost.Often insufficient for hindered substrates, can lead to racemization.[4]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, low racemization, effective for N-methyl amino acids.[4][10] Byproducts are generally not carcinogenic, unlike those from BOP.[10][11]Higher cost, can have lower solubility in some solvents compared to uronium salts.
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUHigh reactivity, fast reactions, effective for hindered couplings.[12] HATU is particularly effective and can suppress racemization.[4][12]Can cause guanidinylation of the amine if used in excess.[4] Some, like HBTU and HATU, have explosive properties.[13]
Other TCFH/NMI, T3PTCFH/NMI allows for in situ generation of highly reactive acyl imidazoliums.[14] T3P can give superior results for sterically hindered peptides.[12]May require specific reaction conditions.
Question 3: How can I minimize side reactions when working with sterically hindered amines?

Answer:

Side reactions are a common concern, especially when forcing conditions are required for hindered couplings.

  • Racemization: To minimize the loss of stereochemical integrity, especially when coupling amino acids, it is important to use additives like HOBt or HOAt.[1] Coupling reagents like HATU, which are based on HOAt, are particularly effective at suppressing racemization.[12] Running the reaction at lower temperatures, if feasible, can also help.[1]

  • Guanidinylation: When using aminium/uronium-based coupling reagents like HATU or HBTU, excess reagent can react with the amine to form an unreactive guanidinium byproduct.[4] To avoid this, use the coupling reagent in slight excess or, if the reaction is slow, add it portion-wise. Phosphonium-based reagents do not cause this side reaction.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation.[1] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a good starting point for many sterically hindered amide couplings.

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the sterically hindered amine (1.0-1.2 equivalents) to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS. For very hindered substrates, the reaction may require elevated temperatures and longer reaction times.

Protocol 2: Acyl Fluoride Method for Highly Hindered Substrates

This method is particularly useful when other coupling methods fail.[5][7][8]

  • Dissolve the carboxylic acid (1.3 equivalents) in anhydrous DCM.

  • Add a fluorinating agent such as BTFFH (1.5 equivalents) and a non-nucleophilic base like DIPEA (4.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.

  • Add the sterically hindered amine (1.0 equivalent).

  • Heat the reaction mixture in a sealed vial at 80 °C for 12-24 hours.[5][7]

  • Monitor the reaction for completeness.

Visualizations

Troubleshooting Workflow for Low-Yield Couplings

TroubleshootingWorkflow Start Low/No Yield CheckReagent Is the coupling reagent potent enough? Start->CheckReagent CheckConditions Are the reaction conditions optimal? CheckReagent->CheckConditions Yes SwitchReagent Switch to Phosphonium or Aminium/Uronium Salt (e.g., HATU, PyAOP) CheckReagent->SwitchReagent No CheckSideReactions Are there significant side reactions? CheckConditions->CheckSideReactions Yes OptimizeConditions Increase Temperature Use Anhydrous Solvents Add Non-nucleophilic Base CheckConditions->OptimizeConditions No Success Improved Yield CheckSideReactions->Success No MitigateSideReactions Add Racemization Suppressant (e.g., HOBt) Use Stoichiometric Reagents CheckSideReactions->MitigateSideReactions Yes Failure Re-evaluate synthetic strategy SwitchReagent->CheckConditions OptimizeConditions->CheckSideReactions MitigateSideReactions->Success AmideFormation CarboxylicAcid R-COOH Carboxylic Acid ActivatedEster Activated Intermediate (e.g., OAt-ester) CarboxylicAcid->ActivatedEster + CouplingReagent Coupling Reagent (e.g., HATU, PyBOP) TetrahedralIntermediate Tetrahedral Intermediate ActivatedEster->TetrahedralIntermediate + Amine Amine R'-NH2 Hindered Amine Amide R-CONH-R' Amide Product TetrahedralIntermediate->Amide Byproducts Byproducts TetrahedralIntermediate->Byproducts Elimination

References

Technical Support Center: Scale-Up Synthesis of Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions for the scale-up synthesis of Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower researchers in their scale-up campaigns.

Section 1: Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound. A plausible and common synthetic route is assumed, starting from a substituted pyridine, followed by diazotization and cyclization.

A potential synthetic pathway is outlined below:

Synthetic_Pathway A Substituted Pyridine (e.g., Methyl 4-amino-3-chloropyridine-2-carboxylate) B Diazonium Salt Intermediate A->B  Diazotization  (NaNO2, acid) C Hydrazinopyridine Intermediate B->C  Reduction  (e.g., SnCl2) D This compound C->D  Cyclization  (e.g., with a carbonyl compound,  followed by oxidation or rearrangement)

Caption: A plausible synthetic workflow for this compound.

Problem 1: Low Yield or Incomplete Diazotization

  • Question: We are observing a low yield in our diazotization step when scaling up the synthesis from a gram to a kilogram scale. In-process controls (e.g., UV-Vis or HPLC) indicate the presence of unreacted starting aniline. What could be the cause and how can we troubleshoot this?

  • Answer:

    • Root Cause Analysis:

      • Poor Temperature Control: Diazotization is a highly exothermic reaction. On a larger scale, inefficient heat dissipation can lead to localized temperature increases, causing the decomposition of the unstable diazonium salt. Maintaining a low temperature (typically below 5°C) is crucial for the stability of the diazonium species[1].

      • Inefficient Mixing: In large reactors, inadequate agitation can lead to poor dispersion of the sodium nitrite solution, resulting in localized high concentrations and side reactions, or areas where the reactants do not come into contact.

      • Slow Addition of Nitrite: While a slow addition rate is necessary to control the exotherm, an excessively slow addition can prolong the reaction time, increasing the opportunity for diazonium salt decomposition.

    • Troubleshooting Steps:

      • Optimize Temperature Control: Ensure your reactor has sufficient cooling capacity. Consider using a jacketed reactor with a reliable cooling system. Monitor the internal temperature at multiple points if possible.

      • Improve Agitation: Use an appropriate impeller and agitation speed to ensure good mixing and a homogeneous reaction mixture. Baffles within the reactor can also improve mixing efficiency.

      • Controlled Addition: Calibrate your addition pump to ensure a steady and controlled addition of the sodium nitrite solution. The addition rate should be optimized to maintain the desired temperature range without being unnecessarily slow.

      • Consider a Safer Diazotizing Agent: For improved thermal safety, especially at a larger scale, consider replacing sodium nitrite with a milder, more stable diazotizing reagent like tert-butyl nitrite (TBN). TBN allows for reactions to be run safely at higher temperatures[1].

Problem 2: Impurity Formation During Cyclization

  • Question: During the cyclization step to form the pyrazole ring, we are observing a significant amount of a side product. How can we identify and minimize this impurity?

  • Answer:

    • Root Cause Analysis:

      • Side Reactions: The hydrazinopyridine intermediate can be prone to side reactions, such as the formation of N-acetyl hydrazones if acetic acid is used as a solvent or catalyst, which may not fully convert to the desired product[2].

      • Incorrect Stoichiometry: An incorrect molar ratio of the cyclizing agent can lead to incomplete reaction or the formation of byproducts.

      • Suboptimal Reaction Temperature: The temperature of the cyclization reaction can influence the reaction kinetics and the formation of impurities.

    • Troubleshooting Steps:

      • Characterize the Impurity: Isolate the main impurity and characterize it using techniques like LC-MS and NMR to understand its structure. This will provide valuable clues about the side reaction pathway.

      • Optimize Reaction Conditions:

        • Solvent and Base Selection: A screen of different solvents and bases can significantly impact the reaction outcome. For instance, using a non-acidic solvent might prevent the formation of stable hydrazone intermediates. Pyrrolidine has been shown to be an effective base for promoting cyclization in similar systems[2].

        • Temperature Profile: Experiment with different temperature profiles. A lower temperature might reduce the rate of side reactions, while a higher temperature might be necessary to drive the reaction to completion.

      • Precise Stoichiometry: Ensure accurate measurement and addition of all reagents. On a large scale, this means using calibrated pumps and flow meters.

Problem 3: Difficulty in Product Isolation and Purification

  • Question: We are struggling with the purification of this compound on a multi-kilogram scale. Column chromatography is not a viable option. What are the recommended methods for large-scale purification?

  • Answer:

    • Root Cause Analysis:

      • High Impurity Load: If the crude product has a high level of impurities, direct crystallization may not be effective.

      • Poor Crystallization Behavior: The product may have poor crystallization characteristics in common solvents, leading to oiling out or the formation of fine, difficult-to-filter crystals.

    • Troubleshooting Steps:

      • Recrystallization: This is the most common and cost-effective method for purifying solid organic compounds at scale.

        • Solvent Screening: Conduct a thorough solvent screen to identify a suitable recrystallization solvent or solvent system. The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature or below. Ethanol has been successfully used for the recrystallization of a similar pyrazolopyridine carboxylate on a gram scale[3].

        • Controlled Cooling: Implement a controlled cooling profile during crystallization. Slow cooling generally leads to the formation of larger, purer crystals that are easier to filter.

      • Slurry Wash: If the product has moderate purity, a slurry wash in a solvent where the product is sparingly soluble but the impurities are soluble can be an effective purification step.

      • Acid-Base Extraction: As a heterocyclic compound, it may be possible to perform an acid-base extraction to remove non-basic or non-acidic impurities. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove impurities, and then precipitated by adjusting the pH.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

    • A1: The primary safety concerns revolve around the diazotization step and the handling of hydrazine derivatives.

      • Diazotization: As mentioned, this reaction is exothermic and involves an unstable diazonium salt intermediate. Poor temperature control can lead to a runaway reaction and the rapid evolution of nitrogen gas, potentially over-pressurizing the reactor[1].

      • Hydrazine Derivatives: Hydrazine and its derivatives are toxic and potentially carcinogenic. Exposure can occur through inhalation, ingestion, or skin contact. It is essential to use appropriate personal protective equipment (PPE), such as gloves and respiratory protection, and to work in a well-ventilated area or in a closed system.

  • Q2: What in-process controls (IPCs) are recommended for monitoring the key reaction steps?

    • A2:

      • Diazotization: HPLC is the preferred method to monitor the disappearance of the starting aniline and the formation of the diazonium salt (if stable enough to be observed).

      • Cyclization: HPLC is also the best tool to monitor the consumption of the hydrazinopyridine intermediate and the formation of the final product. This allows for the determination of reaction completion and can help in identifying the formation of any significant impurities.

      • Crystallization: The progress of crystallization can be monitored by observing the turbidity of the solution and by taking samples of the mother liquor to analyze the concentration of the product by HPLC or a gravimetric method.

  • Q3: Are there any specific considerations for the choice of raw materials for a large-scale synthesis?

    • A3: Yes, for a large-scale synthesis, the quality and specifications of your starting materials are critical.

      • Purity: Use starting materials with a well-defined purity profile. Minor impurities in the starting materials can be carried through the synthesis and complicate the purification of the final product.

      • Physical Form: The physical form of solid reagents (e.g., particle size) can affect their dissolution rate and reactivity. Consistent physical properties from batch to batch are important for process reproducibility.

      • Supplier Qualification: Work with reliable suppliers who can provide consistent quality and detailed certificates of analysis for all raw materials.

  • Q4: How can we control the particle size of the final product during crystallization?

    • A4: Controlling the particle size is important for filtration, drying, and formulation of the final product.

      • Cooling Rate: A slower cooling rate generally results in larger particles.

      • Seeding: Adding a small amount of pure product crystals (seeds) to the supersaturated solution can initiate crystallization and help control the particle size.

      • Agitation: The agitation rate can influence the crystal size distribution.

      • Anti-Solvent Addition: If using an anti-solvent to induce crystallization, the rate of addition and the location of the addition point can affect the particle size.

Section 3: Experimental Protocols

Protocol 1: Gram-Scale Synthesis of a Pyrazolo[3,4-b]pyridine-5-carboxylate Analog

This protocol is adapted from a literature procedure for a similar compound and can serve as a starting point for the development of a process for this compound[3].

Step Procedure
1. Reaction Setup In a 100 mL flask, combine 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (5.0 mmol, 1.640 g), aniline (5.0 mmol, 0.470 g), and a catalytic amount of an acid catalyst (e.g., AC-SO3H, 25 mg) in ethanol (10.0 mL).
2. Reaction Stir the mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC or HPLC.
3. Work-up Upon completion, filter the reaction mixture and wash the solid with ethanol (3 x 5.0 mL).
4. Purification Recrystallize the crude product from ethanol to obtain the pure ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

Section 4: Visualizations

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Solutions P1 Low Yield RC1 Poor Temp. Control Inefficient Mixing P1->RC1 P2 Impurity Formation RC2 Side Reactions Incorrect Stoichiometry P2->RC2 P3 Purification Issues RC3 High Impurity Load Poor Crystallization P3->RC3 S1 Optimize Cooling & Agitation Use Safer Reagents RC1->S1 S2 Characterize Impurity Optimize Conditions RC2->S2 S3 Recrystallization Slurry Wash Acid-Base Extraction RC3->S3

Caption: A troubleshooting workflow for common scale-up issues.

References

Technical Support Center: Decarboxylation of Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the decarboxylation of Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this specific transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this critical synthetic step. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that you may encounter during the two-step hydrolysis and subsequent decarboxylation of this compound.

Issue 1: Incomplete Hydrolysis of the Methyl Ester

Question: I am observing incomplete conversion of my starting material, this compound, to the corresponding carboxylic acid. How can I drive the hydrolysis to completion?

Answer: Incomplete hydrolysis is a common hurdle. The ester is the necessary precursor to the carboxylic acid which will then undergo decarboxylation. The efficiency of this saponification step is critical. Here are several factors to consider and optimize:

  • Basicity and Stoichiometry: The hydrolysis is typically base-catalyzed.[1][2] Ensure you are using a sufficient excess of a strong base. While 1.1-1.5 equivalents of NaOH or KOH are often cited, for heteroaromatic esters, increasing the stoichiometry to 2-3 equivalents can be beneficial. Lithium hydroxide (LiOH) is also a good alternative.

  • Solvent System: A mixture of water and a co-solvent like methanol, ethanol, or THF is typically used to ensure the solubility of the starting ester. If you observe a biphasic reaction mixture, consider increasing the proportion of the organic co-solvent.

  • Reaction Temperature and Time: While room temperature may be sufficient for some ester hydrolyses, heating the reaction mixture can significantly increase the rate.[2] Monitor the reaction progress by TLC or LC-MS. A typical starting point would be refluxing for 2-4 hours.

  • Work-up Procedure: After the reaction is complete, acidification is necessary to protonate the carboxylate salt and precipitate the carboxylic acid. Ensure the pH is sufficiently acidic (pH 2-3) by using a strong acid like 1M or 2M HCl.

ParameterStandard ConditionOptimization Strategy
Base 1.1 eq. NaOHIncrease to 2-3 eq. NaOH, KOH, or LiOH
Solvent THF/Water (1:1)Increase organic co-solvent ratio
Temperature Room TemperatureReflux (60-80 °C)
Time 1 hour2-4 hours, monitor by TLC/LC-MS

Issue 2: Low Yield of the Decarboxylated Product

Question: After successful hydrolysis, the decarboxylation step is giving me a low yield of the desired 1H-pyrazolo[4,3-b]pyridine. What are the key parameters to optimize for this step?

Answer: The decarboxylation of heteroaromatic carboxylic acids can be challenging due to the electronic nature of the ring system.[3] Several methods can be employed, each with its own set of critical parameters:

  • Thermal Decarboxylation: This is often the simplest method but requires high temperatures. The stability of your product at these temperatures is a key consideration.

    • Solvent Choice: High-boiling point solvents like diphenyl ether, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are commonly used.

    • Temperature Control: The decarboxylation temperature can range from 150-250 °C.[4] It is crucial to find the sweet spot where decarboxylation occurs without significant product degradation. A temperature screen is highly recommended.

  • Acid-Catalyzed Decarboxylation: In some cases, strong acids can facilitate decarboxylation at lower temperatures.[4][5] Refluxing in a strong acid like H2SO4 or HCl may be effective. However, be mindful of potential side reactions like sulfonation or other acid-mediated degradations.

  • Microwave-Assisted Decarboxylation: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times.[6][7][8] This is due to efficient and rapid heating.

  • Metal-Catalyzed Decarboxylation: Copper-based catalysts have been shown to facilitate the decarboxylation of heteroaromatic carboxylic acids at lower temperatures.[9][10] Copper(I) oxide or copper(II) salts in combination with a ligand like 1,10-phenanthroline can be effective.

Experimental Workflow: Hydrolysis and Thermal Decarboxylation

G cluster_hydrolysis Step 1: Hydrolysis cluster_decarboxylation Step 2: Decarboxylation start This compound hydrolysis Add 2-3 eq. NaOH in THF/Water (1:1) start->hydrolysis reflux Reflux at 70°C for 3h hydrolysis->reflux monitor_h Monitor by TLC/LC-MS reflux->monitor_h workup_h Acidify with 2M HCl to pH 2-3 monitor_h->workup_h isolate_acid Filter and dry the carboxylic acid intermediate workup_h->isolate_acid acid_intermediate 1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid isolate_acid->acid_intermediate Proceed to Decarboxylation decarboxylation Suspend in Diphenyl Ether acid_intermediate->decarboxylation heat Heat to 200-240°C decarboxylation->heat monitor_d Monitor CO2 evolution and TLC/LC-MS heat->monitor_d workup_d Cool and purify by column chromatography monitor_d->workup_d product 1H-pyrazolo[4,3-b]pyridine workup_d->product

Caption: A typical two-step workflow for the decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the thermal decarboxylation of 1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid?

A1: The thermal decarboxylation of heteroaromatic carboxylic acids generally proceeds through a cyclic transition state, although the exact mechanism can be influenced by the specific ring system.[11][12] For 1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid, the reaction likely involves the formation of a zwitterionic intermediate, which then eliminates carbon dioxide to yield the final product. The high temperature provides the necessary activation energy to overcome the stability of the aromatic system and break the C-C bond.

Mechanism of Thermal Decarboxylation

G cluster_0 cluster_1 cluster_2 A Starting Material B Zwitterionic Intermediate A->B Heat (Δ) C Decarboxylated Product + CO2 B->C Elimination

Caption: Simplified mechanism of thermal decarboxylation.

Q2: Can I perform a one-pot hydrolysis and decarboxylation?

A2: A one-pot procedure is theoretically possible but can be challenging. After the basic hydrolysis, the reaction mixture would need to be acidified to form the carboxylic acid, and then the water and any low-boiling organic solvents would need to be removed before adding a high-boiling solvent for the decarboxylation. This can be cumbersome and may lead to lower overall yields due to multiple manipulations. A stepwise approach with isolation of the intermediate carboxylic acid is generally more reliable.

Q3: Are there any specific safety precautions I should take during this reaction?

A3: Yes. When performing a high-temperature thermal decarboxylation, it is crucial to use appropriate safety measures. The reaction should be conducted in a well-ventilated fume hood. Use a heating mantle with a temperature controller and a sand bath to ensure even heating and prevent bumping. Be aware of the autoignition temperatures of the solvents you are using. The evolution of CO2 gas can cause pressure buildup if the system is not properly vented. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and heat-resistant gloves.

Q4: How does the electronic nature of the pyrazolopyridine ring system affect decarboxylation?

A4: The electronic properties of the pyrazolopyridine ring system play a significant role. Electron-withdrawing groups on the ring can stabilize the carbanion-like transition state, potentially facilitating decarboxylation.[13] Conversely, electron-donating groups may hinder the reaction. The position of the carboxyl group is also critical; decarboxylation is often more facile at positions that can better stabilize a negative charge through resonance.

References

Technical Support Center: Protecting Group Strategies for Pyrazolo[4,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolo[4,3-b]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. The pyrazolo[4,3-b]pyridine core is a privileged structure in medicinal chemistry, but its synthesis is often challenged by the need for precise control over reactivity at its two distinct nitrogen atoms. This guide provides in-depth, field-proven insights into selecting, applying, and removing nitrogen protecting groups, structured as a series of troubleshooting scenarios and frequently asked questions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of pyrazolo[4,3-b]pyridines, offering causative explanations and actionable solutions.

Scenario 1: Poor Regioselectivity During N-Protection of the Pyrazole Ring

Question: I am trying to protect the pyrazole nitrogen of my starting material, but I'm getting a mixture of N1 and N2 isomers. How can I control the regioselectivity?

Potential Causes & Recommended Solutions:

  • Causality—Steric Hindrance: The regioselectivity of N-alkylation or N-protection on a pyrazole ring is heavily influenced by the steric bulk of both the protecting group and the substituents already on the pyrazole ring. Bulky substituents at the C3 or C5 positions can direct the incoming protecting group to the less hindered nitrogen.

  • Solution 1: Leverage Steric-Directing Groups: If your synthetic route allows, start with a pyrazole that has a bulky substituent at a position adjacent to the desired nitrogen for protection. This will sterically shield one nitrogen, favoring reaction at the other.

  • Solution 2: Use a Bulky Protecting Group: Employing a sterically demanding protecting group like the 2-(trimethylsilyl)ethoxymethyl (SEM) group can enhance regioselectivity. The bulk of the SEM group will favor its introduction at the less sterically crowded nitrogen atom.

  • Solution 3: The "SEM Switch" Strategy: In cases where the initial protection gives the undesired regioisomer, a "SEM switch" can be employed. This technique involves transposing the SEM-protecting group from one nitrogen to the other, often under specific conditions, which can be used to access the less reactive C-3 position by transforming it into the more reactive C-5 position for subsequent reactions like C-H arylation.[1][2]

Scenario 2: My Protecting Group is Cleaved During a Subsequent Reaction Step

Question: I successfully protected my pyrazole nitrogen with a Boc group, but it was unintentionally removed during my subsequent palladium-catalyzed cross-coupling reaction. What went wrong?

Potential Causes & Recommended Solutions:

  • Causality—Protecting Group Lability: This is a classic case of mismatched protecting group stability. The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[3] Many cross-coupling reactions, while not explicitly acidic, can generate acidic byproducts or are run with additives that lower the pH, leading to premature deprotection.

  • Solution 1: Choose a More Robust Protecting Group: For reactions that involve acidic, basic, or harsh nucleophilic conditions, a more resilient protecting group is required. The SEM (2-(trimethylsilyl)ethoxymethyl) group is an excellent choice as it is stable to a wide range of conditions, including those often used in catalytic arylation.[1][4] Its removal requires specific fluoride ion sources like TBAF, making it orthogonal to many other groups.[4]

  • Solution 2: Consider the p-Methoxybenzyl (PMB) Group: The PMB group is another robust option, resistant to many reaction conditions but removable under oxidative conditions or with strong acids like trifluoroacetic acid (TFA).[5][6][7][8][9] This provides an alternative deprotection strategy if fluoride sensitivity is a concern for other functional groups in your molecule.

  • Solution 3: Re-evaluate Reaction Conditions: If changing the protecting group is not feasible, scrutinize the conditions of the problematic step. Can a non-acidic additive be used? Can the reaction be run with a base that scavenges any generated acid? For example, using milder bases in your coupling reaction might preserve the Boc group.

Scenario 3: Complete Failure to Deprotect the Final Product

Question: I have completed my synthesis of a complex pyrazolo[4,3-b]pyridine, but now I cannot remove the N-SEM group without decomposing the molecule. What are my options?

Potential Causes & Recommended Solutions:

  • Causality—Substrate-Inhibited Deprotection: The electronic and steric environment of your final, complex molecule can significantly hinder the deprotection reaction. The accessibility of the protecting group to the cleavage reagents may be sterically blocked, or other functional groups may interfere with the reaction mechanism. Prolonged heating or harsh conditions intended to force the deprotection can lead to decomposition.

  • Solution 1: Milder Deprotection Conditions for SEM: While standard SEM deprotection uses reagents like TBAF in THF, milder conditions can be attempted. For example, using CsF in DMF at elevated temperatures or switching to a different fluoride source might provide the desired reactivity without causing degradation.[5]

  • Solution 2: Alternative Deprotection Reagents: For PMB groups, if TFA is too harsh, other (milder) reagents can be examined.[5] This highlights the importance of planning the deprotection step from the very beginning of the synthesis.

  • Solution 3: Plan for Orthogonality: This scenario underscores the critical importance of an orthogonal protecting group strategy.[10][11][12][13][14] If multiple protecting groups are present, they should be removable under mutually exclusive conditions. For example, using an acid-labile Boc group and a fluoride-labile SEM group on different parts of the molecule allows for selective removal without interference.[11][13]

Frequently Asked Questions (FAQs)

This section provides answers to broader strategic questions regarding the use of protecting groups in pyrazolo[4,3-b]pyridine synthesis.

Q1: How do I choose the right N-protecting group for my synthesis?

The ideal protecting group should be easy to install in high yield, stable to all subsequent reaction conditions, and easy to remove selectively in high yield without affecting the rest of the molecule.[10][14] The choice depends entirely on your planned synthetic route.

Decision-Making Flowchart for Protecting Group Selection

G start Start: Define Synthetic Route acid Strong Acid (e.g., TFA, HCl)? start->acid base Strong Base (e.g., NaH, LDA)? acid->base No avoid_boc Avoid Boc Group acid->avoid_boc Yes coupling Pd-Coupling / Organometallics? base->coupling final_deprotection Final Deprotection Conditions? coupling->final_deprotection No sem_pmb_ok SEM or PMB are robust choices coupling->sem_pmb_ok Yes boc_ok Boc is a good option (mild acid cleavage) final_deprotection->boc_ok Need mild acid final_deprotection->sem_pmb_ok Need fluoride or oxidative/strong acid avoid_boc->base consider_sem_pmb Consider SEM, PMB, Ts sem_pmb_ok->final_deprotection G cluster_0 Orthogonal Protection cluster_1 Selective Deprotection Pathway 1 cluster_2 Selective Deprotection Pathway 2 Start Pyrazolo[4,3-b]pyridine with N-Boc and O-TBDMS Step1A Add TBAF (Fluoride Source) Start->Step1A Step1B Add TFA (Acid) Start->Step1B Result1A N-Boc remains O-TBDMS removed Step1A->Result1A Step2A Perform reaction at free -OH Result1A->Step2A Step3A Add TFA (Acid) Step2A->Step3A FinalA Final Product (Both groups removed) Step3A->FinalA Result1B N-Boc removed O-TBDMS remains Step1B->Result1B Step2B Perform reaction at free N-H Result1B->Step2B Step3B Add TBAF (Fluoride Source) Step2B->Step3B FinalB Final Product (Both groups removed) Step3B->FinalB

References

Validation & Comparative

A Tale of Two Isomers: A Comparative Analysis of Pyrazolo[4,3-b]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazolopyridine core stands as a privileged scaffold, a structural motif consistently found in a multitude of biologically active compounds. This guide delves into a comparative analysis of two of its most prominent isomers: pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine. While differing only in the placement of a single nitrogen atom, this subtle structural variance imparts distinct physicochemical and pharmacological properties, guiding their application in the rational design of novel therapeutics. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these two scaffolds, supported by experimental data and protocols, to inform strategic decisions in drug discovery programs.

Structural and Electronic Properties: A Subtle Shift with Significant Consequences

The core difference between the two scaffolds lies in the fusion of the pyrazole and pyridine rings. In the pyrazolo[3,4-b]pyridine (1H-pyrazolo[3,4-b]pyridine) system, the pyrazole ring is fused at the 'b' face of the pyridine ring, adjacent to the pyridine nitrogen. Conversely, in the pyrazolo[4,3-b]pyridine (1H-pyrazolo[4,3-b]pyridine) isomer, the fusion occurs at the 'b' face, but with the pyrazole's CH group adjacent to the pyridine nitrogen.

This seemingly minor alteration in nitrogen placement significantly influences the electronic distribution and hydrogen bonding capabilities of the molecules, which are critical for their interaction with biological targets. The 1H-pyrazolo[3,4-b]pyridine tautomer is generally considered to be more stable than its 2H-counterpart by approximately 9 kcal/mol[1].

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Caption: Chemical structures of the isomeric scaffolds.

A Comparative Look at Synthesis Strategies

The synthetic routes to these scaffolds are distinct, often dictated by the availability of starting materials and the desired substitution patterns.

Synthesis of the Pyrazolo[3,4-b]pyridine Scaffold

A prevalent and versatile method for constructing the pyrazolo[3,4-b]pyridine core involves the cyclization of a 5-aminopyrazole precursor with a 1,3-dicarbonyl compound or its equivalent. This approach allows for a high degree of diversification, as substituents can be readily introduced on both the pyrazole and the newly formed pyridine ring.

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G cluster_0 Synthesis of Pyrazolo[3,4-b]pyridine 5-Aminopyrazole 5-Aminopyrazole Cyclization Cyclization 5-Aminopyrazole->Cyclization 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Cyclization Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Cyclization->Pyrazolo[3,4-b]pyridine Acid or Base Catalysis

Caption: General synthetic scheme for pyrazolo[3,4-b]pyridines.

A typical experimental protocol is the reaction of a 5-amino-1-phenylpyrazole with an α,β-unsaturated ketone in the presence of a Lewis acid catalyst like ZrCl₄[2].

Synthesis of the Pyrazolo[4,3-b]pyridine Scaffold

The synthesis of the pyrazolo[4,3-b]pyridine scaffold often commences from a substituted pyridine precursor. A common strategy involves the use of 2-chloro-3-nitropyridines, which undergo a sequence of nucleophilic aromatic substitution (SNA_r) and a modified Japp–Klingemann reaction[3]. This route provides a reliable method for accessing this isomeric system.

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G cluster_1 Synthesis of Pyrazolo[4,3-b]pyridine 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Hydrazone intermediate Hydrazone intermediate 2-Chloro-3-nitropyridine->Hydrazone intermediate SNAr with Hydrazine derivative Pyrazolo[4,3-b]pyridine Pyrazolo[4,3-b]pyridine Hydrazone intermediate->Pyrazolo[4,3-b]pyridine Japp-Klingemann Cyclization

Caption: General synthetic scheme for pyrazolo[4,3-b]pyridines.

Physicochemical Properties: Implications for Drug Development

While comprehensive, direct comparative studies on the physicochemical properties of these two isomers are scarce, some general trends can be inferred from their structures and the available literature. The positioning of the nitrogen atoms influences properties like dipole moment, pKa, solubility, and metabolic stability, all of which are critical for a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A SwissADME analysis of pyrazolo[3,4-b]pyridine derivatives has been reported, providing insights into their drug-like properties[4][5].

PropertyPyrazolo[3,4-b]pyridinePyrazolo[4,3-b]pyridineKey Considerations
Hydrogen Bonding N1-H and N7 act as H-bond donor and acceptor, respectively.N1-H and N2 act as H-bond donor and acceptor, respectively.The different spatial arrangement of H-bond donors and acceptors can lead to distinct binding modes with biological targets.
Dipole Moment The proximity of the pyridine and pyrazole nitrogens likely results in a different dipole moment compared to its isomer.The more separated nitrogen atoms will influence the overall molecular polarity.Affects solubility, crystal packing, and interaction with polar environments.
Metabolic Stability The positions susceptible to metabolic modification will differ.The different electronic landscape can influence sites of oxidative metabolism by cytochrome P450 enzymes.Crucial for determining the half-life and dosing regimen of a drug.

Biological Applications: A Focus on Kinase Inhibition

Both scaffolds have proven to be exceptionally fruitful in the discovery of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Their ability to act as hinge-binding motifs, mimicking the adenine core of ATP, is central to their inhibitory activity.

Pyrazolo[3,4-b]pyridine: A Workhorse in Kinase Inhibitor Design

The pyrazolo[3,4-b]pyridine scaffold is arguably the more extensively explored of the two in the context of kinase inhibition. It has been successfully employed to develop potent and selective inhibitors for a wide array of kinases.

  • FGFR Inhibitors: A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent and selective FGFR kinase inhibitors, with compound 7n showing significant antitumor activity in a xenograft model. The N(1)-H of the pyrazolopyridine moiety was found to be crucial for hydrogen bonding interactions within the FGFR1 kinase domain[1].

  • CDK Inhibitors: 3,5-disubstituted pyrazolo[3,4-b]pyridines have been synthesized as potent and selective cyclin-dependent kinase (CDK) inhibitors, demonstrating in vitro and in vivo anti-tumor activity[6].

  • TRK Inhibitors: Through a scaffold hopping approach, pyrazolo[3,4-b]pyridine derivatives have been developed as inhibitors of Tropomyosin receptor kinases (TRKs), with compound C03 showing an IC₅₀ of 56 nM against TRKA[7].

  • Other Kinases: This versatile scaffold has also been utilized to develop inhibitors for Mps1[8], TBK1[9], and as activators of AMPK[9].

Pyrazolo[4,3-b]pyridine: An Emerging Player with Unique Opportunities

While perhaps less ubiquitous than its isomer, the pyrazolo[4,3-b]pyridine scaffold has been instrumental in the development of inhibitors for challenging targets.

  • c-Met Inhibitors: 1-Sulfonyl-pyrazolo[4,3-b]pyridines have been designed as selective c-Met inhibitors. The clinical candidate glumetinib features this core structure and has shown significant anti-tumor activity in a c-Met-driven xenograft mouse model[10].

  • PD-1/PD-L1 Interaction Inhibitors: In the realm of cancer immunotherapy, 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as small-molecule inhibitors of the PD-1/PD-L1 interaction, with compound D38 exhibiting an IC₅₀ of 9.6 nM[11].

  • mGlu4 Positive Allosteric Modulators: The pyrazolo[4,3-b]pyridine scaffold is also present in VU0418506 , a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), a target for Parkinson's disease.

Structure-Activity Relationship (SAR) and Scaffold Hopping

The choice between these two scaffolds is often guided by the specific requirements of the target's active site. The different vectoral display of substituents and hydrogen bonding patterns allows for fine-tuning of potency and selectivity.

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SAR_Comparison cluster_0 Pyrazolo[3,4-b]pyridine cluster_1 Pyrazolo[4,3-b]pyridine N1-H N1-H (H-bond donor) Target Protein Target Protein N1-H->Target Protein Hinge Binding N7 N7 (H-bond acceptor) N7->Target Protein Hinge Binding C3 C3-substituent C3->Target Protein Selectivity Pocket C4_C6 C4/C6-substituents C4_C6->Target Protein Solvent Front N1-H_2 N1-H (H-bond donor) N1-H_2->Target Protein Hinge Binding N2 N2 (H-bond acceptor) N2->Target Protein Hinge Binding C3_2 C3-substituent C3_2->Target Protein Selectivity Pocket C5_C7 C5/C7-substituents C5_C7->Target Protein Solvent Front

Caption: Comparative interaction model of the scaffolds with a kinase active site.

Scaffold hopping, the replacement of a core molecular structure with a bioisosteric equivalent, is a powerful strategy in drug design. The interchangeability of pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine scaffolds has been explored in some kinase inhibitor programs. For instance, in the development of ITK inhibitors, both indazole and pyrazolo[4,3-b]pyridine scaffolds were found to have similar enzymatic inhibition, suggesting they can serve as effective bioisosteres for hinge binding[10].

Experimental Protocols

To provide practical insights, the following are representative, step-by-step methodologies for the synthesis of derivatives of each scaffold.

Protocol for the Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines [2]

  • To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl₄ (35 mg, 0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.

  • Add CHCl₃ and water to the residue. Separate the two phases.

  • Wash the aqueous phase twice with CHCl₃.

  • Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine derivative.

Protocol for the Synthesis of a Pyrazolo[4,3-b]pyridine Derivative

Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates [3]

  • To a solution of the corresponding pyridin-2-yl keto ester (1 mmol) in glacial acetic acid (5 mL), add a solution of arenediazonium tosylate (1.1 mmol) in water (1 mL) at 0-5 °C.

  • Stir the reaction mixture at the same temperature for 1 hour.

  • Add pyrrolidine (1.5 mmol) and pyridine (3 mmol) to the reaction mixture.

  • Stir the mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the desired pyrazolo[4,3-b]pyridine derivative.

Conclusion: Choosing the Right Scaffold for the Job

The comparative analysis of pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine scaffolds reveals two isomeric systems with distinct yet complementary profiles for drug discovery. The pyrazolo[3,4-b]pyridine core is a well-established and highly versatile scaffold, particularly in the realm of kinase inhibitors, with a wealth of synthetic methodologies and a proven track record in generating clinical candidates. The pyrazolo[4,3-b]pyridine scaffold, while less explored, offers unique structural features that have enabled the successful targeting of challenging proteins like c-Met and the PD-1/PD-L1 protein-protein interaction.

The choice between these two scaffolds should be a strategic one, guided by the specific structural and electronic requirements of the biological target, the desired ADME properties of the final compound, and the synthetic feasibility of the desired substitution patterns. A thorough understanding of the nuances of each scaffold, as outlined in this guide, will empower medicinal chemists to make more informed decisions in the design of next-generation therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazolopyridine Scaffold

In the landscape of medicinal chemistry, the pyrazolopyridine scaffold stands out as a "privileged" heterocyclic motif.[1] Its structural resemblance to natural purines allows derivatives to function as bioisosteres, enabling them to interact effectively with the ATP-binding sites of a multitude of kinases.[1][2] This characteristic has made the pyrazolopyridine core a cornerstone for the development of targeted therapies, particularly in oncology.[2][3] Among the various isomers, the 1H-pyrazolo[4,3-b]pyridine framework has garnered significant attention. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on the Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate core. We will dissect how specific structural modifications influence biological activity, supported by experimental data and detailed protocols, to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Core Scaffold: A Tale of Isomers and Properties

The arrangement of nitrogen atoms within the fused bicyclic system of pyrazolopyridines critically dictates their physicochemical properties, which in turn governs their pharmacokinetic and pharmacodynamic profiles.[2] The 1H-pyrazolo[4,3-b]pyridine scaffold, the focus of this guide, possesses a unique electronic distribution and hydrogen bonding capacity compared to its other isomers, such as 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[4,3-c]pyridine.[2][4]

Table 1: Comparative Physicochemical Properties of Parent Pyrazolopyridine Isomers

Property1H-pyrazolo[4,3-b]pyridine1H-pyrazolo[3,4-b]pyridine1H-pyrazolo[4,3-c]pyridine
Molecular Formula C₆H₅N₃[2]C₆H₅N₃[2]C₆H₅N₃[2]
Molecular Weight 119.12 g/mol [2]119.12 g/mol [2]119.12 g/mol [2]
Predicted pKa ~5.08[2]~5.92[2]~10.94[2]

Note: Data is for the parent, unsubstituted scaffolds. The addition of a methyl carboxylate group and other substituents will alter these values.

Synthetic Strategies: Building the Core

The synthesis of the 1H-pyrazolo[4,3-b]pyridine core is a critical first step in the exploration of its SAR. A variety of synthetic routes have been established, often involving the construction of the pyridine ring onto a pre-existing pyrazole or vice versa.[4] A common and efficient method involves the cyclization of substituted aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.[3][4]

Below is a generalized workflow for the synthesis of a substituted 1H-pyrazolo[4,3-b]pyridine. The choice of reagents R¹, R², and R³ allows for the introduction of chemical diversity to probe the SAR.

G cluster_0 Generalized Synthesis of 1H-pyrazolo[4,3-b]pyridine Core start Substituted 5-aminopyrazole intermediate Condensation Intermediate start->intermediate Reaction reagent1 1,3-dicarbonyl compound reagent1->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Heat / Acid or Base Catalyst product Substituted 1H-pyrazolo[4,3-b]pyridine cyclization->product

Caption: Generalized synthetic workflow for the 1H-pyrazolo[4,3-b]pyridine scaffold.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of substituents around the core scaffold. The following sections explore the SAR at key positions.

Position 1 (N-H of the Pyrazole Ring)

The N1 position of the pyrazole ring is a critical site for modification, influencing both target engagement and physicochemical properties.

  • Small Alkyl Groups: Methylation at the N1 position has been shown to be favorable in certain contexts. For instance, a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were developed as potent small-molecule inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy.[5] The compound D38 from this series demonstrated a remarkable IC₅₀ value of 9.6 nM in a Homogeneous Time Resolved Fluorescence (HTRF) assay.[5] This suggests that the methyl group may occupy a hydrophobic pocket in the target protein, enhancing binding affinity.

  • Aryl Groups: Substitution with aryl groups at N1 can introduce π-π stacking interactions and allow for further derivatization to modulate properties like solubility and metabolic stability. Studies on the related pyrazolo[3,4-b]pyridine scaffold show that N1-aryl substitution is a common strategy in the development of kinase inhibitors.[3]

  • Hydrogen Bonding: An unsubstituted N-H at this position can act as a crucial hydrogen bond donor, anchoring the molecule in the active site of the target protein. This is a common feature in many kinase inhibitors that mimic the hinge-binding motif of ATP.

Position 3

Modifications at the C3 position significantly impact the molecule's interaction with its biological target.

  • Amine and Amide Moieties: Introduction of an amine or substituted amine at C3 can provide a key hydrogen bond donor/acceptor pair. In the development of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4), an N-(3-chloro-4-fluorophenyl)amine at the C3 position of a 1H-pyrazolo[4,3-b]pyridine core was found to be essential for potent activity.[6] Similarly, carboxamide groups at this position on the related pyrazolo[4,3-c]pyridine scaffold have been shown to be critical for trypanocidal activity by inhibiting the PEX14–PEX5 protein–protein interaction.[7]

Position 6 (The Carboxylate Moiety)

The methyl carboxylate group at the C6 position is a key feature of the parent structure. Its electronic properties and potential for hydrogen bonding make it a critical determinant of activity.

  • Ester and Carboxylic Acid: The methyl ester itself can act as a hydrogen bond acceptor. Saponification to the corresponding carboxylic acid introduces a charged group that can form strong ionic interactions or salt bridges with basic residues like arginine or lysine in a protein's active site.

  • Amide Bioisosteres: Replacing the methyl carboxylate with various amide bioisosteres is a common medicinal chemistry strategy. This can improve metabolic stability, alter solubility, and introduce new hydrogen bonding vectors. For example, converting the ester to a primary, secondary, or tertiary amide can profoundly impact cell permeability and target engagement.

Comparative Biological Activities and Key Molecular Targets

Analogs of the pyrazolopyridine scaffold have demonstrated a remarkable breadth of biological activities, underscoring their therapeutic potential.

Table 2: Biological Activities and IC₅₀ Values of Representative Pyrazolopyridine Analogs

Compound Class/ExampleTarget/ActivityIC₅₀ / EC₅₀ ValueSource
1-Methyl-1H-pyrazolo[4,3-b]pyridine (D38)PD-1/PD-L1 Inhibition9.6 nM[5]
1H-pyrazolo[4,3-c]pyridine urea (Compound 21)ERK Kinase InhibitionPotent (data in source)[8]
Pyrazolo[4,3-c]pyridine carboxamide (Compound 8)Trypanocidal Activity (T. brucei)260 nM[7]
1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506)mGlu4 Positive Allosteric Modulator130 nM (EC₅₀)[6]
Pyrazolo[3,4-b]pyridine derivativeTBK1 Kinase Inhibition0.2 nM (Compound 15y)[9]
Pyrazolopyridine analog (Compound 5)Antitumor (Ehrlich Ascites Carcinoma)High Efficacy (in vivo)[10]

The anticancer activity of many pyrazolopyridine derivatives stems from their ability to inhibit kinases in critical signaling pathways.[3] One such pathway is the ERK/MAPK pathway, which is frequently hyperactivated in human cancers.[8]

G cluster_0 ERK/MAPK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Pyrazolopyridine Inhibitors Target Kinases in this Cascade ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

Caption: The ERK/MAPK signaling pathway, a common target for pyrazolopyridine-based kinase inhibitors.

Experimental Protocols for Activity Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. Below are methodologies for key assays used to evaluate the compounds discussed in this guide.

Protocol 1: Homogeneous Time Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This protocol is adapted from the methodology used to evaluate compounds like D38.[5]

Principle: This is a proximity-based assay that measures the binding between PD-1 and PD-L1. A fluorescent donor (e.g., Europium cryptate) is conjugated to one protein, and a fluorescent acceptor (e.g., d2) is conjugated to the other. When the proteins interact, the donor excites the acceptor, producing a specific fluorescence signal (FRET). An inhibitor will disrupt this interaction, leading to a decrease in the signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Serially dilute the compound in assay buffer to create a range of concentrations.

    • Prepare solutions of His-tagged PD-L1-Europium and protein A-d2-labeled PD-1 at the desired concentrations in assay buffer.

  • Assay Procedure:

    • In a 384-well low-volume microplate, add 2 µL of the serially diluted test compound or DMSO (vehicle control).

    • Add 4 µL of the His-tagged PD-L1-Europium solution to each well.

    • Add 4 µL of the protein A-d2-labeled PD-1 solution to each well.

    • Seal the plate and incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data using vehicle (0% inhibition) and a known potent inhibitor (100% inhibition) controls.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_0 HTRF Assay Workflow prep Prepare Serial Dilutions of Test Compound add_pd_l1 Add PD-L1-Europium (Donor) prep->add_pd_l1 add_pd_1 Add PD-1-d2 (Acceptor) add_pd_l1->add_pd_1 incubate Incubate for 1 hour at Room Temperature add_pd_1->incubate read Read Plate on HTRF Reader incubate->read analyze Calculate HTRF Ratio and Determine IC₅₀ read->analyze

Caption: Experimental workflow for the PD-1/PD-L1 HTRF assay.

Protocol 2: MTT Cell Proliferation Assay

This assay is widely used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[11][12]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, HepG2) under standard conditions.[10][11]

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a highly versatile and promising class of compounds in drug discovery. The structure-activity relationship studies have revealed that targeted modifications at the N1, C3, and C6 positions can precisely tune the biological activity against a wide range of targets, from kinases in the MAPK pathway to immune checkpoint proteins like PD-L1.

The accumulated data strongly suggest that this scaffold is not only a potent kinase inhibitor but also a valuable framework for developing protein-protein interaction inhibitors and allosteric modulators. Future research should focus on exploring novel substitutions to enhance selectivity and improve pharmacokinetic profiles. The integration of computational modeling and structure-based design will undoubtedly accelerate the optimization of these compounds, paving the way for the development of next-generation therapeutics for cancer, neurodegenerative diseases, and infectious diseases.

References

A Comparative Guide to the Synthetic Routes of Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a cornerstone for the development of various kinase inhibitors and other therapeutic agents. Within this class of compounds, Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate serves as a crucial intermediate, necessitating efficient and scalable synthetic routes for its preparation. This guide provides an in-depth comparison of two prominent synthetic strategies for accessing this key molecule and its derivatives, offering insights into the underlying chemical principles and practical considerations for researchers in the field.

Introduction to Synthetic Strategies

The construction of the pyrazolo[4,3-b]pyridine core can be broadly categorized into two approaches: annulation of a pyrazole ring onto a pre-existing pyridine scaffold, or the formation of a pyridine ring from a substituted pyrazole. This guide will explore two distinct methodologies that exemplify these strategies:

  • Route 1: Synthesis from 2-Chloro-3-Nitropyridine Precursors via a sequence of Nucleophilic Aromatic Substitution (SNAr) and a modified Japp-Klingemann reaction.

  • Route 2: Cyclization of an Aminopyridine Derivative using diazotization and intramolecular cyclization.

Each route presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, yield, and scalability.

Route 1: Annulation of a Pyrazole Ring via SNAr and Japp-Klingemann Reaction

This modern and efficient approach builds the pyrazole ring onto a substituted pyridine backbone, offering a high degree of control and good yields. A notable example of this strategy is the synthesis of a closely related dicarboxylate derivative, 3-Ethyl 6-methyl 1-(4-bromophenyl)-1H-pyrazolo[4,3-b]pyridine-3,6-dicarboxylate, which showcases the viability of this method for constructing the desired 6-carboxylate functionality.[1][2]

Scientific Rationale and Mechanistic Insights

The cornerstone of this route is the initial SNAr reaction on a highly activated pyridine ring. The presence of both a chloro leaving group and a strongly electron-withdrawing nitro group facilitates the nucleophilic attack. The subsequent Japp-Klingemann reaction is a classic method for pyrazole synthesis, which, in this modified one-pot procedure, proceeds efficiently to yield the fused bicyclic system. The operational simplicity of combining the azo-coupling, deacylation, and pyrazole ring annulation steps into a one-pot process is a significant advantage of this methodology.[1][2]

Experimental Protocol: Synthesis of 3-Ethyl 6-methyl 1-(4-bromophenyl)-1H-pyrazolo[4,3-b]pyridine-3,6-dicarboxylate

While a direct protocol for the target molecule is not available, the synthesis of a closely related analog provides a representative experimental procedure:

Step 1: Synthesis of Pyridin-2-yl Keto Esters. The synthesis begins with the SNAr reaction between a 2-chloro-3-nitropyridine derivative and a keto ester in the presence of a base.

Step 2: One-Pot Japp-Klingemann Reaction and Cyclization. The resulting pyridin-2-yl keto ester is then subjected to a one-pot reaction involving:

  • Azo-coupling: Reaction with a stable arenediazonium tosylate.

  • Deacylation: Removal of an acyl group.

  • Pyrazole ring annulation: Intramolecular cyclization to form the pyrazolo[4,3-b]pyridine core.

This one-pot sequence is a key feature of this route, enhancing its efficiency. For the synthesis of the dicarboxylate analog, a yield of 84% was reported.[1][2]

Visualization of Route 1

Route_1_Synthesis cluster_start Starting Materials cluster_reaction1 Step 1: SNAr Reaction cluster_reaction2 Step 2: One-Pot Japp-Klingemann & Cyclization Start1 2-Chloro-3-nitropyridine derivative SNAr Pyridin-2-yl keto ester intermediate Start1->SNAr Start2 Keto ester Start2->SNAr OnePot Azo-coupling, Deacylation, Annulation SNAr->OnePot Product This compound Derivative OnePot->Product

Caption: Synthetic pathway via SNAr and Japp-Klingemann reaction.

Route 2: Pyrazole Formation from an Aminopyridine Precursor

This strategy involves the construction of the pyrazole ring from a suitably substituted aminopyridine derivative. A Chinese patent details this approach for the synthesis of the regioisomeric ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate, highlighting the versatility of this general synthetic design.[3] The key transformation is the diazotization of an amino group followed by an intramolecular cyclization.

Scientific Rationale and Mechanistic Insights

This synthetic route leverages a well-established reaction cascade in heterocyclic chemistry. The starting aminopyridine derivative is first diazotized using sodium nitrite under acidic conditions to form a reactive diazonium salt. This intermediate then undergoes an intramolecular cyclization, likely a Pschorr-type reaction, to form the pyrazole ring fused to the pyridine core. The patent emphasizes the mild reaction conditions and high yields achievable with this method.[3]

General Experimental Protocol

The patent outlines the following general steps:

Step 1: Preparation of the Aminopyridine Intermediate. The synthesis starts with a substituted pyridine which is elaborated over several steps to introduce the necessary amino group and other functionalities required for the cyclization. The patent reports high yields for these preparatory steps (e.g., 91.5% and 99.3% for the formation of a key intermediate).[3]

Step 2: Diazotization and Intramolecular Cyclization. The aminopyridine intermediate is dissolved in an acidic solution (e.g., hydrochloric acid or sulfuric acid) and cooled to low temperatures (-5 to 0 °C). An aqueous solution of sodium nitrite is then added dropwise to effect the diazotization and subsequent cyclization to the pyrazolo[4,3-b]pyridine product.

Visualization of Route 2

Route_2_Synthesis cluster_start Starting Material cluster_reaction Diazotization & Cyclization Start Substituted Aminopyridine Reaction 1. NaNO2, Acid, -5 to 0 °C 2. Intramolecular Cyclization Start->Reaction Product This compound Reaction->Product

Caption: Synthetic pathway via diazotization and cyclization of an aminopyridine.

Comparative Analysis

FeatureRoute 1: SNAr and Japp-KlingemannRoute 2: Cyclization of Aminopyridine
Starting Materials Readily available 2-chloro-3-nitropyridines and keto esters.Requires synthesis of a specifically substituted aminopyridine precursor.
Key Reactions SNAr, modified Japp-Klingemann (one-pot).Diazotization, intramolecular cyclization.
Reported Yield High (e.g., 84% for a related dicarboxylate).[1][2]Claimed to be high in the patent literature.[3]
Reaction Conditions Involves multiple steps, but the key cyclization is a one-pot procedure.Low temperatures required for the diazotization step.
Scalability The one-pot nature of the key step is advantageous for scalability.May require careful control of temperature on a large scale.
Versatility Allows for the introduction of various substituents on the pyrazole and pyridine rings.Dependent on the availability of the substituted aminopyridine starting material.
Advantages Operational simplicity of the one-pot cyclization, use of stable arenediazonium tosylates.[1][2]Mild reaction conditions, potentially high yields.[3]
Disadvantages Multi-step synthesis of the initial pyridin-2-yl keto ester intermediate.The synthesis of the aminopyridine precursor may be lengthy.

Conclusion

Both synthetic routes offer viable pathways to the this compound core structure.

Route 1 stands out for its elegant and efficient one-pot cyclization strategy, which is likely to be robust and high-yielding. The modularity of this approach, allowing for the combination of different pyridine and keto ester fragments, makes it highly attractive for generating a library of analogs for structure-activity relationship (SAR) studies.

Route 2 , as described in the patent literature, presents a more classical approach to pyrazole ring formation. While potentially very high-yielding, its overall efficiency is heavily dependent on the accessibility of the required aminopyridine starting material.

The choice of synthetic route will ultimately depend on the specific research goals, the availability of starting materials, and the desired scale of the synthesis. For rapid access to a diverse range of analogs, Route 1 appears to be the more flexible and modern approach. For large-scale synthesis where a specific aminopyridine precursor is readily available, Route 2 may offer a more direct and cost-effective solution. Further optimization and direct comparison of these routes for the synthesis of the exact target molecule would be a valuable endeavor for the process development chemist.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Based on the Pyrazolo[4,3-b]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The pyrazolo[4,3-b]pyridine scaffold has emerged as a significant heterocyclic core in medicinal chemistry, offering a versatile framework for the design of potent kinase inhibitors. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of kinase inhibitors derived from the pyrazolo[4,3-b]pyridine core against those based on the isomeric pyrazolo[3,4-b]pyridine and the well-established pyrazolo[3,4-d]pyrimidine scaffolds. This analysis is substantiated by experimental data from peer-reviewed literature, detailed methodologies for key profiling assays, and visualizations of experimental workflows to provide actionable insights for your drug discovery programs.

The Critical Role of Kinase Selectivity in Drug Development

Protein kinases, comprising a superfamily of over 500 enzymes in the human kinome, are central regulators of a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant hurdle in developing inhibitors that are both potent against their intended target and highly selective, with minimal off-target effects.[2]

Off-target inhibition can lead to a range of undesirable outcomes, from reduced efficacy to significant toxicity. Conversely, in some instances, a well-defined polypharmacology, where an inhibitor modulates the activity of a specific set of kinases, can be therapeutically advantageous. Therefore, a comprehensive understanding of a kinase inhibitor's cross-reactivity profile is not merely an academic exercise but a critical component of preclinical development, enabling a more accurate prediction of both on-target efficacy and potential adverse effects.

The Pyrazolo[4,3-b]pyridine Scaffold: A Privileged Core in Kinase Inhibition

The pyrazolopyridine scaffold, in its various isomeric forms, is recognized as a "privileged" structure in kinase inhibitor design.[3] This is largely due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions with the hinge region of the kinase active site. The pyrazolo[4,3-b]pyridine isomer, in particular, has been explored for its potential to yield highly selective inhibitors for a range of kinase targets.

The arrangement of nitrogen atoms in the pyrazolo[4,3-b]pyridine core influences the vectoral projection of substituents, which in turn dictates the interactions with different regions of the ATP-binding pocket. This provides a unique opportunity for medicinal chemists to fine-tune the selectivity profile of inhibitors based on this scaffold. For instance, strategic modifications can be made to exploit less conserved residues in the kinase active site, thereby steering the inhibitor away from off-target kinases.

Comparative Cross-Reactivity Profiling: Pyrazolo[4,3-b]pyridine vs. Alternative Scaffolds

To provide a clear and objective comparison, this guide will focus on the cross-reactivity profiles of inhibitors based on the pyrazolo[4,3-b]pyridine core in relation to two other prominent scaffolds: the isomeric pyrazolo[3,4-b]pyridine and the widely utilized pyrazolo[3,4-d]pyrimidine.

Pyrazolo[4,3-b]pyridine vs. Pyrazolo[3,4-b]pyridine

While isomeric, the pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine scaffolds can impart distinct selectivity profiles to the resulting inhibitors. The subtle change in the nitrogen atom placement within the bicyclic system alters the geometry and electronic properties of the molecule, influencing how it is presented to the kinase active site.

Structure-activity relationship (SAR) studies have shown that for certain kinase targets, one isomer may be favored over the other in terms of potency and selectivity.[3] For example, in the development of ITK inhibitors, both indazole and pyrazolo[4,3-b]pyridine structures were found to have similar enzymatic inhibition.[1]

Pyrazolo[4,3-b]pyridine vs. Pyrazolo[3,4-d]pyrimidine

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established and highly successful core for numerous approved kinase inhibitors.[4] A comparison with this "gold standard" provides valuable context for the performance of pyrazolo[4,3-b]pyridine-based inhibitors. Both scaffolds are bioisosteres of adenine and can effectively engage the kinase hinge region.[4]

The key differences often lie in the opportunities for substitution and the resulting three-dimensional shape of the inhibitor. These differences can be exploited to achieve distinct selectivity profiles. For instance, the pyrazolo[3,4-d]pyrimidine core has been extensively used to develop both reversible and covalent inhibitors, with selectivity often dictated by the nature of the substituents at various positions of the ring system.

Below is a table summarizing the inhibitory activities of representative compounds from each scaffold class against their primary targets and key off-targets, where available in the public domain.

Scaffold Compound Example Primary Target(s) IC50 (nM) Key Off-Target(s) Off-Target IC50 (nM) Reference
Pyrazolo[4,3-b]pyridine Glumetinib (c-Met inhibitor)c-MetLow nM--[3]
Pyrazolo[3,4-b]pyridine Compound 31 (Mps1 inhibitor)Mps12.6Screened against 606 kinases, showing reasonable selectivity-[5]
Pyrazolo[3,4-d]pyrimidine Ibrutinib (BTK inhibitor)BTK0.5EGFR, TEC family kinasesVaries[4]

Understanding Off-Target Effects and Polypharmacology

A comprehensive kinome scan is the gold standard for elucidating the full cross-reactivity profile of a kinase inhibitor. This typically involves screening the compound against a large panel of recombinant kinases. The data from such screens can reveal unanticipated off-target interactions that may have clinical implications.

For pyrazolo[4,3-b]pyridine-based inhibitors, as with any kinase inhibitor class, the off-target profile is highly dependent on the specific substitutions around the core scaffold. While the core provides the essential hinge-binding interactions, the substituents are responsible for the fine-tuning of selectivity by interacting with other regions of the ATP-binding site, such as the selectivity pocket and the ribose-binding pocket.

A carefully designed pyrazolo[4,3-b]pyridine derivative can achieve high selectivity by exploiting unique features of the target kinase's active site. Conversely, a less optimized compound may exhibit significant off-target activity, which could be detrimental or, in some cases, beneficial if the off-targets are also implicated in the disease pathology.

Experimental Protocols for Kinase Inhibitor Profiling

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for two widely used and robust assays for kinase inhibitor profiling.

Biochemical Kinase Profiling: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. It is a universal assay applicable to virtually any kinase.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then quantified using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

Step-by-Step Protocol:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of 4x Kinase/Substrate solution (containing the kinase of interest and its substrate in reaction buffer).

    • Add 2.5 µL of 4x compound solution (serially diluted test compound or vehicle control).

    • Initiate the reaction by adding 5 µL of 2x ATP solution.

    • Incubate at room temperature for the desired time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Diagram of the ADP-Glo™ Kinase Assay Workflow

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation cluster_3 Step 4: Data Acquisition A Kinase + Substrate + Compound B Add ATP A->B C Incubate B->C D Add ADP-Glo™ Reagent C->D E Incubate (40 min) D->E F Add Kinase Detection Reagent E->F G Incubate (30-60 min) F->G H Read Luminescence G->H

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Cellular Target Engagement: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a live-cell assay that measures the binding of a test compound to a specific kinase target.

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused kinase (the energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the energy acceptor). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.

Step-by-Step Protocol:

  • Cell Preparation:

    • Seed cells transiently expressing the NanoLuc®-kinase fusion protein in a white, 96-well assay plate.

    • Incubate overnight to allow for cell attachment and protein expression.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound.

    • Add the compound dilutions to the cells.

    • Add the NanoBRET™ tracer at its predetermined optimal concentration.

    • Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow for compound and tracer equilibration.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing an extracellular NanoLuc® inhibitor (to reduce background from lysed cells).

    • Add the substrate solution to each well.

    • Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Determine the IC50 value by plotting the BRET ratio against the logarithm of the compound concentration and fitting the data to a competitive binding model.

Diagram of the NanoBRET™ Target Engagement Assay Principle

NanoBRET_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase NanoLuc-Kinase Tracer Tracer Kinase->Tracer BRET Light_460 460 nm (Donor Emission) Kinase->Light_460 Light_618 618 nm (Acceptor Emission) Tracer->Light_618 Substrate Substrate Substrate->Kinase Luminescence Kinase_i NanoLuc-Kinase Light_460_i 460 nm (Donor Emission) Kinase_i->Light_460_i Inhibitor Inhibitor Inhibitor->Kinase_i Binding Tracer_i Tracer Light_618_i Reduced 618 nm Substrate_i Substrate Substrate_i->Kinase_i Luminescence

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Conclusion: The Path Forward for Pyrazolo[4,3-b]pyridine-Based Inhibitors

The pyrazolo[4,3-b]pyridine scaffold represents a valuable and versatile core for the design of novel kinase inhibitors. Its unique structural features provide a platform for developing compounds with tailored selectivity profiles. While more sparsely represented in the literature compared to its pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine counterparts, the existing data suggests that the pyrazolo[4,3-b]pyridine core is a promising avenue for the discovery of next-generation targeted therapies.

A thorough understanding and application of robust cross-reactivity profiling assays, such as the ADP-Glo™ and NanoBRET™ assays detailed in this guide, are essential for advancing compounds based on this scaffold through the drug discovery pipeline. By carefully analyzing the on- and off-target activities, researchers can make more informed decisions, ultimately leading to the development of safer and more effective kinase inhibitors.

References

A Researcher's Guide to the Spectroscopic Differentiation of Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the precise structural elucidation of heterocyclic compounds is paramount. The pyrazolo[4,3-b]pyridine scaffold, a key pharmacophore in numerous kinase inhibitors and other therapeutic agents, often presents significant analytical challenges due to the potential for isomerism. Misidentification of a lead compound's isomeric form can lead to flawed structure-activity relationship (SAR) studies and ultimately, the failure of a drug development campaign. This guide provides an in-depth spectroscopic comparison of Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate and its key positional isomers, offering researchers a practical framework for their unambiguous identification.

The Critical Importance of Isomer Identification

The seemingly subtle shift of a functional group on the pyrazolo[4,3-b]pyridine core can drastically alter a molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities. These changes directly impact its interaction with biological targets, affecting potency, selectivity, and pharmacokinetic properties. Therefore, the ability to definitively distinguish between isomers such as this compound, and its 5- and 7-carboxylate counterparts, is not merely an academic exercise but a critical step in the validation of a potential drug candidate.

Experimental Workflow for Isomer Characterization

A multi-technique spectroscopic approach is essential for the robust characterization of these isomers. The following workflow outlines the key analytical methods and the rationale behind their application.

Spectroscopic_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_conclusion Structural Elucidation Syn Synthesis of Pyrazolopyridine Carboxylates Iso Isomer Mixture Syn->Iso Chrom Chromatographic Separation Iso->Chrom Pure Pure Isomers Chrom->Pure NMR NMR Spectroscopy (1H, 13C, 2D) Pure->NMR MS Mass Spectrometry (HRMS & Fragmentation) Pure->MS IR FT-IR Spectroscopy Pure->IR UV UV-Vis Spectroscopy Pure->UV Data Comparative Data Analysis NMR->Data MS->Data IR->Data UV->Data Struct Unambiguous Isomer Identification Data->Struct

Figure 1: Experimental workflow for the synthesis, isolation, and spectroscopic identification of pyrazolopyridine carboxylate isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is the most powerful tool for distinguishing between positional isomers of substituted aromatic systems. The chemical shifts (δ) of protons and carbons are exquisitely sensitive to their local electronic environment, which is directly influenced by the position of the electron-withdrawing methyl carboxylate group.

1H NMR Spectroscopy

The protons on the pyridine ring of the three isomers will exhibit distinct chemical shifts and coupling patterns. The electron-withdrawing nature of the ester group will deshield adjacent protons, causing them to resonate at a higher frequency (downfield).

Isomer H-5 H-7 Other Aromatic Protons -OCH3
This compound ~8.5 ppm (d)~9.0 ppm (d)Pyrazole H-3: ~8.2 ppm (s)~4.0 ppm (s)
Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate -~8.8 ppm (dd)H-6: ~8.3 ppm (dd), Pyrazole H-3: ~8.1 ppm (s)~4.0 ppm (s)
Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate ~8.4 ppm (dd)-H-6: ~8.2 ppm (dd), Pyrazole H-3: ~8.1 ppm (s)~4.0 ppm (s)
Note: The chemical shifts are approximate and can vary based on the solvent and other substituents.

Causality Behind the Chemical Shifts:

  • In the 6-carboxylate isomer , both H-5 and H-7 are deshielded by the adjacent ester group, leading to their downfield chemical shifts.

  • For the 5-carboxylate isomer , the absence of a proton at position 5 simplifies the spectrum. H-6 and H-7 will show a characteristic doublet of doublets pattern.

  • Similarly, in the 7-carboxylate isomer , the proton at position 7 is absent, and H-5 and H-6 will exhibit a doublet of doublets splitting pattern.

Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further confirm these assignments by establishing proton-proton and proton-carbon correlations, respectively.

13C NMR Spectroscopy

The carbon chemical shifts will also be diagnostic. The carbon atom directly attached to the carboxylate group will be significantly deshielded, as will the carbonyl carbon of the ester.

Isomer C-5 C-6 C-7 C=O -OCH3
This compound ~120 ppm~145 ppm~150 ppm~165 ppm~53 ppm
Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate ~148 ppm~122 ppm~152 ppm~166 ppm~53 ppm
Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate ~123 ppm~125 ppm~149 ppm~166 ppm~53 ppm
Note: The chemical shifts are approximate and can vary.

Experimental Protocol for NMR Analysis:

  • Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube.

  • Acquire a 1H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.

  • Acquire a 13C NMR spectrum.

  • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm structural assignments.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS): Confirming Molecular Weight and Probing Fragmentation

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the isomers. As they are isomers, they will all have the same exact mass. However, their fragmentation patterns in tandem mass spectrometry (MS/MS) can differ based on the stability of the resulting fragment ions.

Expected Fragmentation:

The primary fragmentation pathway for these isomers is likely the loss of the methoxy group (-OCH3) or the entire methoxycarbonyl group (-COOCH3) from the molecular ion. The relative abundance of these fragment ions may vary depending on the position of the ester group and the stability of the resulting cation.

MS_Fragmentation M Molecular Ion (M+) F1 [M - OCH3]+ M->F1 - •OCH3 F2 [M - COOCH3]+ M->F2 - •COOCH3 F3 Further Fragmentation F1->F3 F2->F3

Figure 2: A generalized fragmentation pathway for Methyl 1H-pyrazolo[4,3-b]pyridine carboxylate isomers.

Experimental Protocol for Mass Spectrometry:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Acquire a full scan mass spectrum in positive ion mode using an electrospray ionization (ESI) source to determine the m/z of the molecular ion.

  • Perform tandem MS (MS/MS) on the molecular ion to obtain a fragmentation pattern.

Vibrational and Electronic Spectroscopy: Complementary Data

While NMR and MS are the primary tools for isomer differentiation, FT-IR and UV-Vis spectroscopy provide valuable complementary information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectra of the isomers will be broadly similar, dominated by the characteristic absorptions of the pyrazolopyridine core and the methyl ester group. However, subtle differences in the "fingerprint" region (below 1500 cm-1) can be observed due to variations in the vibrational modes of the substituted pyridine ring.

Key IR Absorptions:

  • ~3100-3000 cm-1: Aromatic C-H stretching

  • ~1720 cm-1: C=O stretching of the ester

  • ~1600-1450 cm-1: C=C and C=N stretching of the aromatic rings

  • ~1300-1100 cm-1: C-O stretching of the ester

Experimental Protocol for FT-IR Analysis:

  • Prepare the sample as a KBr pellet or a thin film on a salt plate (for oils), or use an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Acquire the spectrum over the range of 4000-400 cm-1.

UV-Vis Spectroscopy

The position of the ester group can influence the electronic transitions within the conjugated π-system of the pyrazolopyridine ring, leading to slight shifts in the absorption maxima (λmax) in the UV-Vis spectrum. Aromatic compounds typically exhibit multiple absorption bands.[1] The extent of conjugation and the effect of the substituent's position will subtly alter the energy of the π → π* transitions.[2]

Experimental Protocol for UV-Vis Spectroscopy:

  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Record the absorption spectrum over a range of approximately 200-400 nm.

Conclusion

The unambiguous identification of this compound isomers is a critical task that requires a synergistic application of modern spectroscopic techniques. While HRMS confirms the elemental composition, it is the detailed analysis of 1H and 13C NMR spectra that provides the definitive evidence for the position of the methyl carboxylate group. Complementary data from FT-IR and UV-Vis spectroscopy further solidify the structural assignment. By following the integrated workflow and understanding the underlying principles of how isomerism influences spectroscopic output, researchers can confidently elucidate the structures of these important heterocyclic compounds, ensuring the integrity and success of their drug discovery programs.

References

A Senior Application Scientist's Guide to Assessing the Drug-Likeness of Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Early Assessment in Drug Discovery

In the landscape of modern drug discovery, the path from a promising hit compound to a marketed drug is fraught with challenges. A significant portion of candidate attrition can be attributed to suboptimal pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).[1][2] The principle of "fail early, fail cheap" has thus become a cornerstone of efficient drug development, emphasizing the need for robust, early-stage evaluation of a compound's "drug-likeness."[2] This guide provides an in-depth, integrated strategy for assessing the drug-likeness of a promising class of heterocyclic compounds: Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate derivatives.

The pyrazolopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents with applications in oncology, inflammation, and neuroprotection.[3][4] Specifically, derivatives of the 1H-pyrazolo[4,3-b]pyridine core have shown potential as novel small-molecule inhibitors for cancer immunotherapy targets.[5] However, biological potency alone is insufficient. This guide, designed for researchers and drug development professionals, details the critical computational and experimental workflows necessary to evaluate whether these potent derivatives possess the physicochemical and pharmacokinetic properties required to become successful oral therapeutics.

Part 1: The Foundation - In Silico Profiling and Rule-Based Filtering

The initial assessment of drug-likeness begins long before a compound is synthesized, using computational (in silico) methods. These approaches are rapid, cost-effective, and allow for the high-throughput screening of virtual libraries, ensuring that resources are focused on candidates with the highest probability of success.[6][7]

The Guiding Principles: Physicochemical Property Rules

Decades of analyzing successful oral drugs have led to the formulation of several "rules of thumb" that correlate physicochemical properties with oral bioavailability. The most renowned of these is Lipinski's Rule of Five.[8][9]

Lipinski's Rule of Five (Ro5): This rule was established by Christopher A. Lipinski based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[8] It states that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria[8][9][10]:

  • Molecular Weight (MW) ≤ 500 Daltons: Larger molecules may struggle with passive diffusion across the gut wall.

  • LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. While some lipophilicity is needed to cross cell membranes, excessively high values can lead to poor aqueous solubility and increased metabolic clearance.[11]

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds. Too many hydrogen bonds can hinder membrane permeability.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.

It is crucial to understand that these are not rigid laws but guidelines. Many successful drugs, particularly natural products and antibiotics, violate one or more of these rules.[10][12] However, they provide an invaluable first-pass filter.

Workflow for In Silico Drug-Likeness Assessment

The computational workflow is a sequential filtering process designed to efficiently triage a large set of virtual compounds.

G cluster_0 Computational Screening Cascade A Virtual Library of Pyrazolopyridine Derivatives B Calculate Physicochemical Properties (MW, LogP, HBD, HBA, TPSA) A->B C Apply Rule-Based Filters (e.g., Lipinski's Rule of Five) B->C D Predict ADMET Properties (Solubility, Permeability, Metabolism, Toxicity) C->D Pass E Prioritize Candidates for Synthesis C->E Fail (>=2 Violations) D->E

Caption: In Silico Drug-Likeness Assessment Workflow.

Application to this compound Derivatives

To illustrate this process, let's analyze a few hypothetical derivatives of the core scaffold. We will assess them against Lipinski's rules and Veber's rule (Rotatable Bonds ≤ 10 and TPSA ≤ 140 Ų), another key indicator of good oral bioavailability.

Compound IDR1 GroupMW (Da)LogPHBDHBARo5 ViolationsRotatable BondsTPSA (Ų)
Core -H205.181.50150178.5
Deriv-A -Phenyl281.282.95150278.5
Deriv-B -4-Cl-Phenyl315.723.65150278.5
Deriv-C -Morpholine290.300.80160287.7
Deriv-D -SO2NH2284.270.553702141.3
(Note: These values are illustrative, calculated using cheminformatics software for representative structures.)

From this initial analysis, all hypothetical derivatives comfortably fall within the desirable chemical space defined by these rules, making them worthy candidates for further investigation.

Predictive ADMET Modeling

Beyond simple rules, a vast array of sophisticated in silico models can predict specific ADMET properties.[1][13] These are often based on machine learning algorithms trained on large datasets of experimental results.[2][6]

Compound IDPredicted Aq. Solubility (logS)Predicted Caco-2 Perm. (logPapp)Predicted CYP2D6 InhibitorPredicted hERG Blocker
Deriv-A -3.5 (Moderate)-5.2 (High)NoLow Risk
Deriv-B -4.2 (Low)-5.0 (High)NoLow Risk
Deriv-C -2.1 (High)-6.1 (Low)NoLow Risk
Deriv-D -2.5 (High)-6.5 (Low)YesMedium Risk
(Note: These predictions are for illustrative purposes and are typically generated by platforms like SwissADME or pkCSM.)[14][15]

Causality and Interpretation:

  • Deriv-B , with its chloro-phenyl group, is more lipophilic, leading to a predicted decrease in aqueous solubility compared to Deriv-A.

  • Deriv-C and Deriv-D have higher polarity (lower LogP and higher TPSA), resulting in better predicted solubility but lower predicted passive permeability (Caco-2).

  • The sulfonamide group in Deriv-D is a known structural alert for certain toxicities and enzyme interactions, flagged here as a potential CYP2D6 inhibitor.

This predictive data allows for early-stage flagging of potential liabilities, guiding the selection of which derivatives to prioritize for synthesis and experimental validation.

Part 2: The Proof - Experimental Validation of Drug-Like Properties

While in silico predictions are invaluable for initial screening, they are not a substitute for experimental data.[16] Key pharmacokinetic properties must be measured in vitro to confirm the computational hypotheses and provide a robust, quantitative assessment of the compound's behavior.

Integrated Experimental Workflow

The following workflow outlines a logical sequence for experimentally characterizing the drug-likeness of synthesized lead compounds.

G cluster_1 Iterative Drug-Likeness Optimization Design Design & In Silico Screening Synth Synthesize Prioritized Compounds Design->Synth Test In Vitro ADME Assays (Solubility, Permeability, Stability) Synth->Test Analyze Analyze Data & Establish SAR Test->Analyze Analyze->Design Optimize Structure

Caption: Integrated Drug-Likeness Optimization Cycle.

Key Experimental Protocols

The following are standardized, step-by-step protocols for three fundamental in vitro ADME assays.

Protocol 1: Kinetic Aqueous Solubility Assay (Turbidimetric Method)

  • Principle: This high-throughput assay measures the solubility of a compound when it is precipitated from a DMSO stock solution into an aqueous buffer. The point at which the compound begins to precipitate is detected by a change in turbidity.

  • Methodology:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • In a 96-well clear-bottom plate, perform a serial dilution of the stock solution in DMSO to create a concentration gradient.

    • Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well of a new 96-well plate.

    • Transfer 2 µL of the compound dilutions from the DMSO plate to the corresponding wells of the PBS plate. This creates a final DMSO concentration of 1%.

    • Seal the plate and shake for 2 hours at room temperature.

    • Measure the turbidity of each well by reading the absorbance at 620 nm using a plate reader.

    • The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly different from the buffer-only control.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Principle: PAMPA is a non-cell-based assay that models passive diffusion across the gastrointestinal tract. It measures a compound's ability to permeate from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment.

  • Methodology:

    • Prepare a donor solution of the test compound at 100 µM in PBS (pH 7.4).

    • Coat the filter of a 96-well PVDF filter plate (the donor plate) with 5 µL of a 1% solution of lecithin in dodecane.

    • Add 200 µL of PBS to each well of a 96-well acceptor plate.

    • Carefully place the coated donor plate on top of the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.

    • Add 200 µL of the donor solution to each well of the donor plate.

    • Incubate the assembled "sandwich" plate for 4-16 hours at room temperature.

    • After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe) using the appropriate formula.

Protocol 3: Metabolic Stability Assay (Human Liver Microsomes)

  • Principle: This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s). The rate of disappearance of the parent compound is measured over time upon incubation with human liver microsomes (HLM) and the necessary cofactor (NADPH).

  • Methodology:

    • Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) and test compound (final concentration 1 µM) in phosphate buffer.

    • Pre-warm the mixture to 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the slope of the natural log of the percent remaining versus time plot.

Part 3: Synthesis and Comparative Analysis

By integrating the in silico predictions with hard experimental data, a comprehensive drug-likeness profile emerges. This allows for a direct comparison between derivatives and informs the next cycle of molecular design.

Compound IDKinetic Solubility (µM)PAMPA Permeability (Pe, 10⁻⁶ cm/s)HLM Stability (t½, min)Overall Drug-Likeness Profile
Deriv-A 758.5 (High)45 (Moderate)Good: Balanced profile, good starting point.
Deriv-B 3010.2 (High)25 (Low)Liability: Poor solubility and stability may be due to increased lipophilicity.
Deriv-C 1501.2 (Low)>60 (High)Liability: Excellent solubility/stability but poor permeability due to polarity.
Deriv-D 1200.8 (Low)15 (Low)Poor: Multiple liabilities including permeability, stability, and predicted toxicity.

Expert Analysis:

  • The experimental data largely validates the trends predicted by the in silico models. The more lipophilic Deriv-B showed poor solubility and stability, while the more polar Deriv-C and Deriv-D suffered from low permeability.

  • Deriv-A emerges as the most promising lead from this initial set. It presents a well-balanced profile of moderate-to-high solubility, high permeability, and moderate metabolic stability.

  • The next steps in the optimization process would focus on modifying the phenyl group of Deriv-A to improve metabolic stability without significantly increasing lipophilicity or compromising its biological activity. For Deriv-C , strategies to mask the polar morpholine group to improve permeability could be explored.

Conclusion

Assessing drug-likeness is a multi-faceted, iterative process that is fundamental to modern drug discovery. For a promising scaffold like this compound, a systematic evaluation using both predictive computational tools and robust in vitro experimental assays is not just recommended; it is essential. By front-loading the discovery process with this critical data, research teams can make more informed decisions, intelligently design the next generation of derivatives, and ultimately increase the probability of translating a potent molecule into a clinically successful therapeutic agent.

References

A Head-to-Head Comparison of Pyrazolo[4,3-b]pyridine and Imidazo[1,2-a]pyridine Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, with heterocyclic scaffolds forming the basis of many successful drugs. Among these, pyrazolo[4,3-b]pyridines and imidazo[1,2-a]pyridines have garnered significant attention due to their structural resemblance to the purine core of ATP, making them effective competitors at the kinase active site.[1] This guide provides a detailed, head-to-head comparison of these two privileged scaffolds, offering insights into their respective strengths, structure-activity relationships (SAR), and applications in kinase inhibitor design for researchers, scientists, and drug development professionals.

Core Scaffolds: Structural Similarities and Key Differences

At the heart of this comparison are the bicyclic heterocyclic ring systems of pyrazolo[4,3-b]pyridine and imidazo[1,2-a]pyridine. Both are purine isosteres, predisposing them to interact with the ATP-binding pocket of a wide range of kinases.[1]

The pyrazolo[4,3-b]pyridine core is a fusion of a pyrazole and a pyridine ring. This scaffold has demonstrated versatility in targeting a variety of kinases, with several inhibitors advancing into clinical trials.[2] Notably, compounds based on this scaffold have been developed to address challenges in drug discovery, such as metabolic stability.[3]

The imidazo[1,2-a]pyridine scaffold, a fusion of an imidazole and a pyridine ring, is also a "drug prejudice" scaffold, frequently appearing in the discovery of novel therapeutics.[4] This scaffold has been successfully employed to develop potent and selective inhibitors for numerous kinases, with some compounds demonstrating efficacy in in vivo models.[5][6]

Scaffolds cluster_pyrazolo Pyrazolo[4,3-b]pyridine cluster_imidazo Imidazo[1,2-a]pyridine pyrazolo imidazo

Caption: Core chemical structures of Pyrazolo[4,3-b]pyridine and Imidazo[1,2-a]pyridine.

Kinase Targeting and Potency: A Comparative Overview

Both scaffolds have been successfully utilized to develop inhibitors against a broad spectrum of kinases. The choice between them often depends on the specific kinase target and the desired selectivity profile.

Pyrazolo[4,3-b]pyridine Inhibitors

The pyrazolo[4,3-b]pyridine scaffold has been particularly fruitful in the development of inhibitors for several important cancer targets. A notable example is Glumetinib , a highly selective c-Met inhibitor.[7] The development of glumetinib involved a scaffold hopping strategy to improve the metabolic profile of an earlier lead compound.[3] This highlights a key advantage of the pyrazolo[4,3-b]pyridine core in enhancing drug-like properties.

Compound Target Kinase(s) IC50 (nM) Cell Line Cellular IC50 (µM) Reference
Glumetinibc-Met-EBC-1-[3]
Compound 39ITK---[3]
MSC2530818CDK8-SW620-[3]
Compound 34FGFR---[3]
C03TRKA56Km-120.304[8][9]
Imidazo[1,2-a]pyridine Inhibitors

The imidazo[1,2-a]pyridine scaffold has also yielded a diverse array of potent kinase inhibitors. For instance, researchers have developed potent and selective inhibitors of cyclin-dependent kinases (CDKs) based on this scaffold.[10] Furthermore, this core has been instrumental in the design of dual PI3K/mTOR inhibitors, with compounds like 15a showing excellent kinase selectivity and in vivo efficacy in xenograft models.[5]

Compound Target Kinase(s) IC50 (nM) Cell Line Cellular IC50 (µM) Reference
AZ703CDK1, CDK2---[11]
15aPI3K/mTOR-HCT116, HT-29-[5]
28eNek238MGC-803-[12]
Compound 32Mer/Axl---[6]
Compound 6--A375, WM115, HeLa9.7 - 44.6[13]

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is crucial for optimizing lead compounds. For both scaffolds, substitutions at specific positions on the heterocyclic core have been shown to significantly impact potency and selectivity.

Pyrazolo[4,3-b]pyridine SAR:

  • N-1 Position: Methylation of the N-1 position can lead to a complete loss of activity, indicating its crucial role in forming a hydrogen bond with the hinge region of the kinase.[3]

  • C-3 Position: This position is often a key point for introducing substituents to modulate activity and selectivity.[3]

Imidazo[1,2-a]pyridine SAR:

  • The imidazo[1,2-a]pyridine core forms a critical hydrogen-bonding interaction with the hinge region of the kinase, for example, with Met674 in Mer kinase.[6]

  • Substitutions on the phenyl ring appended to the scaffold can be explored to enhance potency and selectivity.[6]

SAR_Comparison cluster_pyrazolo Pyrazolo[4,3-b]pyridine SAR cluster_imidazo Imidazo[1,2-a]pyridine SAR p_scaffold Pyrazolo[4,3-b]pyridine Core p_n1 N-1 Position (Crucial for H-bond) p_scaffold->p_n1 Methylation Abolishes Activity p_c3 C-3 Position (Modulation of activity/selectivity) p_scaffold->p_c3 Substitution Site i_scaffold Imidazo[1,2-a]pyridine Core i_hinge Hinge Region Interaction (e.g., Met674) i_scaffold->i_hinge Forms H-bond i_sub Phenyl Substitutions (Potency & Selectivity) i_scaffold->i_sub Modification Site

Caption: Key SAR points for pyrazolo[4,3-b]pyridine and imidazo[1,2-a]pyridine scaffolds.

Experimental Protocols: A Guide to Key Assays

The evaluation of kinase inhibitors relies on a series of well-defined biochemical and cellular assays. Below are step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme. A common method is a luminescence-based assay that quantifies the amount of ADP produced.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and a serial dilution of the test compound.

  • Kinase Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add a reagent that converts the ADP produced to a luminescent signal.

  • Signal Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines. The MTT assay is a widely used colorimetric method.

Objective: To determine the concentration of a compound that inhibits cell proliferation by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the compound concentration to determine the IC50 value.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b1 Prepare Reagents b2 Kinase Reaction (Kinase + Compound + Substrate + ATP) b1->b2 b3 ADP Detection b2->b3 b4 Measure Luminescence b3->b4 b5 Calculate IC50 b4->b5 c1 Seed Cells c2 Compound Treatment c1->c2 c3 MTT Addition c2->c3 c4 Solubilize Formazan c3->c4 c5 Measure Absorbance c4->c5 c6 Calculate IC50 c5->c6

Caption: General workflows for biochemical and cellular kinase inhibitor assays.

Conclusion and Future Perspectives

Both pyrazolo[4,3-b]pyridine and imidazo[1,2-a]pyridine scaffolds are highly valuable in the field of kinase inhibitor drug discovery. The pyrazolo[4,3-b]pyridine core has shown particular promise in overcoming challenges such as metabolic instability, leading to the development of clinical candidates like glumetinib. The imidazo[1,2-a]pyridine scaffold has demonstrated broad utility across a range of kinase targets, with several compounds showing potent in vitro and in vivo activity.

The choice between these two scaffolds is not a matter of inherent superiority but rather a strategic decision based on the specific kinase target, the desired selectivity profile, and the overall drug-like properties being sought. As our understanding of the human kinome and the structural biology of kinase-inhibitor interactions continues to grow, both of these privileged scaffolds will undoubtedly continue to be a rich source of novel and effective targeted therapies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.